Technical Documentation Center

2-Fluoro-4-amino-5-bromo-benzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-4-amino-5-bromo-benzaldehyde

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Drug Discovery

An In-depth Technical Guide to Halogenated Benzaldehydes: Focus on 5-Bromo-2-fluorobenzaldehyde A Foreword on Isomeric Specificity: Initial research to compile a technical guide on 2-Fluoro-4-amino-5-bromo-benzaldehyde d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Halogenated Benzaldehydes: Focus on 5-Bromo-2-fluorobenzaldehyde

A Foreword on Isomeric Specificity:

Initial research to compile a technical guide on 2-Fluoro-4-amino-5-bromo-benzaldehyde did not yield a specific Chemical Abstracts Service (CAS) number or dedicated scientific literature for this particular isomer. This suggests that it is either a novel or less-studied compound. In the spirit of providing a scientifically rigorous and data-supported guide, this document will instead focus on a closely related and well-documented isomer: 5-Bromo-2-fluorobenzaldehyde (CAS: 93777-26-5) . The principles of synthesis, characterization, and application discussed herein for 5-Bromo-2-fluorobenzaldehyde provide a valuable framework for understanding the chemical behavior of substituted halogenated benzaldehydes and can serve as a foundational reference for the potential future study of its isomers.

Substituted benzaldehydes are fundamental building blocks in organic synthesis, prized for the versatility of the aldehyde functional group. The introduction of halogen atoms, particularly fluorine and bromine, onto the aromatic ring, dramatically influences the molecule's physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Bromine, on the other hand, serves as a versatile synthetic handle for further functionalization through cross-coupling reactions and can also contribute to binding interactions.

5-Bromo-2-fluorobenzaldehyde, as a trifunctional aromatic compound, is a prime example of a strategic intermediate in medicinal chemistry. Its aldehyde group allows for a myriad of transformations, while the bromo and fluoro substituents provide opportunities for diversification and modulation of electronic properties. This guide will provide an in-depth exploration of the synthesis, properties, and applications of this important chemical entity.

Physicochemical and Spectroscopic Profile of 5-Bromo-2-fluorobenzaldehyde

A comprehensive understanding of a molecule's physical and spectroscopic properties is paramount for its effective use in research and development.

Physicochemical Properties

The key physicochemical properties of 5-Bromo-2-fluorobenzaldehyde are summarized in the table below.

PropertyValueReference
CAS Number 93777-26-5[2]
Molecular Formula C₇H₄BrFO[2]
Molecular Weight 203.01 g/mol [2]
Appearance White or colorless to light yellow powder to lump to clear liquid[2]
Melting Point 23 °C[2]
Boiling Point 230 °C[2]
Density 1.71 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.57 (lit.)[3]
Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of a synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of 5-Bromo-2-fluorobenzaldehyde is expected to show distinct signals for the aromatic protons and the aldehydic proton, with coupling patterns influenced by the fluorine and bromine substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹Jcf).[4]

  • ¹⁹F NMR Spectroscopy: The fluorine NMR spectrum provides a direct and sensitive method for detecting the presence of fluorine and can give insights into the electronic environment of the fluorine atom.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the aldehyde (typically around 1700 cm⁻¹), C-H stretches of the aromatic ring and aldehyde, and C-F and C-Br stretches.[4]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity), which is a definitive feature for its identification.[6]

Synthesis of 5-Bromo-2-fluorobenzaldehyde: A Mechanistic Perspective

The synthesis of 5-Bromo-2-fluorobenzaldehyde can be achieved through various synthetic routes. A common and effective method involves the bromination of o-fluorobenzaldehyde.

Representative Synthetic Protocol: Electrophilic Aromatic Substitution

This protocol describes the bromination of o-fluorobenzaldehyde using a brominating agent in the presence of a Lewis acid catalyst.[7]

Reaction Scheme:

G struct1 o-Fluorobenzaldehyde struct4 5-Bromo-2-fluorobenzaldehyde struct1->struct4 struct2 Brominating Agent (e.g., Br2, NBS) struct2->struct4 struct3 Lewis Acid (e.g., AlCl3, ZnBr2) struct3->struct4

Caption: General scheme for the synthesis of 5-Bromo-2-fluorobenzaldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer, thermometer, and a dropping funnel is charged with a suitable solvent (e.g., dichloromethane, concentrated sulfuric acid) and the Lewis acid catalyst.

  • Addition of Starting Material: o-Fluorobenzaldehyde is added to the reaction mixture.

  • Bromination: The brominating agent (e.g., N-bromosuccinimide or a solution of bromine) is added dropwise to the reaction mixture at a controlled temperature to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is carefully quenched with ice water. The product is then extracted into an organic solvent (e.g., cyclohexane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure 5-Bromo-2-fluorobenzaldehyde.[7]

Mechanistic Insights

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the brominating agent, generating a more potent electrophile. The fluorine atom at the ortho position is a deactivating but ortho-, para-directing group. The aldehyde group is a meta-directing and deactivating group. The regioselectivity of the bromination is therefore a result of the combined directing effects of these two substituents.

Applications in Drug Discovery and Organic Synthesis

5-Bromo-2-fluorobenzaldehyde is a valuable intermediate in the synthesis of a wide range of biologically active molecules and complex organic structures.

Precursor for Bioactive Heterocycles

The aldehyde functionality serves as a key reaction point for the construction of various heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. Condensation reactions with amines, hydrazines, and other nucleophiles can lead to the formation of imines, hydrazones, and other intermediates that can be further cyclized to generate diverse heterocyclic systems.

G A 5-Bromo-2-fluorobenzaldehyde B Nucleophilic Addition/Condensation A->B C Imines B->C D Hydrazones B->D E Other Intermediates B->E F Cyclization C->F D->F E->F G Bioactive Heterocycles F->G

Caption: Synthetic utility of 5-Bromo-2-fluorobenzaldehyde in heterocyclic synthesis.

Role in the Synthesis of Pharmaceutical Compounds

This versatile building block is utilized in the development of various therapeutic agents, including those with anti-cancer and anti-inflammatory properties.[2] The presence of the bromine atom allows for its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-fluorobenzaldehyde.

  • Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.

  • Handling and Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10] It is also noted to be air-sensitive.[9]

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[10]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.

Conclusion

5-Bromo-2-fluorobenzaldehyde stands out as a strategically important and versatile building block in modern organic synthesis and medicinal chemistry. Its unique combination of a reactive aldehyde group and strategically placed halogen substituents provides a powerful platform for the synthesis of complex and potentially therapeutic molecules. A thorough understanding of its synthesis, properties, and safe handling is essential for any researcher or scientist looking to leverage its potential in their work. While the originally intended subject of this guide, 2-Fluoro-4-amino-5-bromo-benzaldehyde, remains an area for future investigation, the principles and methodologies detailed for its isomer provide a solid foundation for such endeavors.

References

  • AChemBlock. (2026, March 2). 2-amino-5-bromo-4-fluorobenzaldehyde 95% | CAS: 315188-30-8. AChemBlock.
  • Advanced ChemBlocks. (2026, February 28). 2-Amino-4-bromo-5-fluorobenzaldehyde. Advanced ChemBlocks.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Synthesis routes of 5-Bromo-2-fluorobenzaldehyde. Benchchem.
  • BLD Pharm. (n.d.). 315188-30-8|2-Amino-5-bromo-4-fluorobenzaldehyde. BLD Pharm.
  • ChemAdvin. (2025, January 3). CAS 1379321-65-9 | 5-Amino-4-bromo-2-fluorobenzaldehyde. ChemAdvin.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluorobenzaldehyde synthesis. ChemicalBook.
  • Chem-Impex. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Chem-Impex.
  • Fisher Scientific. (n.d.).
  • Fluorochem. (n.d.). 2-Bromo-4-chloro-5-fluorobenzaldehyde. Fluorochem.
  • Levesque, P., & Fournier, P. A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[11][12]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033–7036.

  • Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • MilliporeSigma. (n.d.). 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3. MilliporeSigma.
  • NIST. (n.d.). Benzaldehyde, 4-fluoro-. NIST WebBook.
  • Patents, Google. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. PubChem.
  • ResearchGate. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.
  • Rsc.org. (n.d.).
  • Scribd. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Amino-4-bromo-5-fluorobenzaldehyde | 1620239-30-6. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzaldehyde 96 57848-46-1. Sigma-Aldrich.
  • TCI Deutschland GmbH. (n.d.). 4-Bromo-2-fluorobenzaldehyde 57848-46-1. TCI Deutschland GmbH.
  • Thermo Fisher Scientific. (n.d.). 4-Bromo-2-fluorobenzaldehyde, 97% 5 g | Buy Online. Thermo Fisher Scientific.
  • ThermoFisher. (2025, September 16).

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 2-Fluoro-4-amino-5-bromobenzaldehyde

Executive Summary In modern drug discovery and medicinal chemistry, highly functionalized building blocks act as the foundational architecture for complex Active Pharmaceutical Ingredients (APIs). 2-Fluoro-4-amino-5-brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized building blocks act as the foundational architecture for complex Active Pharmaceutical Ingredients (APIs). 2-Fluoro-4-amino-5-bromobenzaldehyde (CAS: 2386788-83-4) [1] is a prime example of such a scaffold. With an average molecular weight of 218.02 g/mol [1], this compound integrates three distinct, orthogonal reactive sites—an aldehyde, an aromatic amine, and an aryl bromide—onto a single fluorinated benzene ring.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the physicochemical properties of this molecule, explore the mechanistic rationale behind its structural design, and detail a self-validating synthetic protocol for its preparation. This compound is heavily utilized in the synthesis of advanced therapeutics, including phenylethanolamine derivatives[2], where precise molecular weight tracking and regioselective functionalization are paramount.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the distinction between average molecular weight and monoisotopic exact mass is critical when validating halogenated compounds via mass spectrometry. Because bromine exists naturally as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio, the mass spectrum of this compound is highly diagnostic.

Quantitative Data Summary
PropertyValueScientific Rationale / Implication
Chemical Name 4-Amino-5-bromo-2-fluorobenzaldehydeIUPAC nomenclature defining regiochemistry.
CAS Registry Number 2386788-83-4Unique identifier for procurement and tracking[1].
Molecular Formula C7​H5​BrFNO Core atomic composition.
Average Molecular Weight 218.02 g/mol Used for stoichiometric calculations in bulk synthesis[1].
Monoisotopic Exact Mass 216.95 Da (for 79Br )Critical for High-Resolution Mass Spectrometry (HRMS).
[M+H]+ m/z (ESI+) ~218.0 ( 79Br ) / ~220.0 ( 81Br )Diagnostic 1:1 doublet confirming monobromination.

Causality Insight: While the bulk molecular weight (218.02 g/mol ) is used to calculate equivalents during reaction setup, the exact masses (216.95 Da and 218.95 Da) dictate the parameters set in the LC-MS quadrupole. Failing to account for the ~2 Da mass defect introduced by the 81Br isotope will result in misidentification of the product peak.

Structural Elucidation & Mechanistic Rationale

The strategic placement of halogens on the benzaldehyde core is not arbitrary; it is a calculated design choice to optimize both downstream reactivity and ultimate pharmacokinetic (PK) properties.

  • The Fluorine Atom (C2 Position): Fluorine is highly electronegative but sterically small (similar in van der Waals radius to oxygen). Its presence ortho to the aldehyde increases the electrophilicity of the carbonyl carbon, facilitating reductive aminations. Furthermore, in the final API, this fluorine blocks metabolic oxidation at the C2 position, enhancing the drug's half-life.

  • The Bromine Atom (C5 Position): Bromine serves as a versatile synthetic handle. Its primary function is to undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations).

  • The Amino Group (C4 Position): The strongly electron-donating −NH2​ group activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS). Because the C3 position is sterically hindered (sandwiched between the amine and the fluorine/aldehyde axis), bromination is highly regioselective for the C5 position.

Experimental Protocols: Synthesis & Validation

To synthesize 2-Fluoro-4-amino-5-bromobenzaldehyde from 4-amino-2-fluorobenzaldehyde, we utilize N-Bromosuccinimide (NBS) in a polar aprotic solvent. This protocol is designed as a self-validating system , ensuring that each step inherently confirms the success of the previous one.

Step-by-Step Methodology

Step 1: Preparation and Solvation

  • Action: Dissolve 4-amino-2-fluorobenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Cool the reaction flask to 0°C using an ice bath.

  • Causality: Anhydrous conditions prevent the hydration or oxidation of the sensitive aldehyde group. DMF is chosen because its polarity stabilizes the bromonium ion intermediate during the EAS mechanism, significantly enhancing regioselectivity[3]. The 0°C temperature suppresses the exothermic nature of the reaction, preventing polybromination.

Step 2: Regioselective Bromination

  • Action: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

  • Causality: NBS is utilized instead of elemental bromine ( Br2​ ) because it provides a controlled, low steady-state concentration of electrophilic bromine[4]. This minimizes oxidative side reactions at the aldehyde and strictly enforces mono-bromination[5].

Step 3: In-Process Monitoring (Self-Validation)

  • Action: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) solvent system.

  • Causality: The introduction of the lipophilic bromine atom decreases the polarity of the molecule. Under UV light (254 nm), the successful formation of the product is validated by the appearance of a new spot with a higher Retention Factor ( Rf​ ) than the starting material.

Step 4: Quench and Isolation

  • Action: Quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ), followed by extraction with ethyl acetate.

  • Causality: Sodium thiosulfate instantly reduces any unreacted NBS or trace active bromine to inert bromide salts, cleanly halting the reaction and preventing downstream contamination.

SynthesisWorkflow SM Starting Material 4-Amino-2-fluorobenzaldehyde Intermediate Regioselective Bromination Electrophilic Aromatic Substitution SM->Intermediate Reagent Brominating Agent N-Bromosuccinimide (NBS) Reagent->Intermediate 1.05 eq Solvent Solvent System DMF, 0°C to RT Solvent->Intermediate Product Target Product 4-Amino-5-bromo-2-fluorobenzaldehyde MW: 218.02 g/mol Intermediate->Product 1-2 Hours Validation In-Process Validation LC-MS (m/z 218/220) Product->Validation Confirm Isotope Pattern

Figure 1: Regioselective synthesis workflow of 2-Fluoro-4-amino-5-bromobenzaldehyde using NBS.

Analytical Validation Logic (LC-MS)

To definitively prove that the isolated product is the desired monobrominated compound (MW: 218.02 g/mol ), Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. The logic relies on the natural isotopic abundance of Bromine.

  • Validation Criterion: In Positive Electrospray Ionization (ESI+), the molecule will protonate to form an [M+H]+ ion.

  • Diagnostic Signature: The mass spectrum must display a distinct doublet peak at m/z ~218.0 and m/z ~220.0 with relative intensities of approximately 1:1. If over-bromination occurred (dibromination), a triplet peak (1:2:1 ratio) separated by 2 mass units would be observed instead.

MassSpecLogic Injection Sample Injection ESI+ Mode Ionization Protonation [M+H]+ Formation Injection->Ionization Isotope79 79Br Isotope Peak m/z ~218.0 Ionization->Isotope79 Isotope81 81Br Isotope Peak m/z ~220.0 Ionization->Isotope81 Ratio Diagnostic 1:1 Ratio Confirms Monobromination Isotope79->Ratio Isotope81->Ratio Fragmentation MS/MS Fragmentation Loss of CO (-28 Da) Ratio->Fragmentation Structural Elucidation

Figure 2: Mass spectrometry isotopic validation logic for monobrominated compounds.

References

  • Google Patents. "CN102477000B - 一种苯乙醇胺类化合物的合成方法 (Synthesis method of phenylethanolamine compounds)." Google Patents.
  • MANAC Inc. "Active/inactive aromatic ring bromination: Bromination reactions that use NBS." Chemia. Available at:[Link]

  • Organic Chemistry Portal. "N-Bromosuccinimide (NBS)." Organic Chemistry Portal. Available at:[Link]

  • Chemical Reviews. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis." ACS Publications. Available at:[Link]

Sources

Foundational

The 2-Fluoro-4-amino-5-bromobenzaldehyde Scaffold: A Technical Whitepaper on Synthetic Methodologies, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary As a Senior Application Scientist specializing in early-stage drug discovery and process chemistry, I frequently encounter molecular scaffolds that serve as the fundamental building blocks for novel the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in early-stage drug discovery and process chemistry, I frequently encounter molecular scaffolds that serve as the fundamental building blocks for novel therapeutics. 2-Fluoro-4-amino-5-bromobenzaldehyde (CAS: 2386788-83-4)[1] is a highly versatile, multi-substituted benzene derivative that offers orthogonal reactivity across four distinct functional groups. This whitepaper provides an in-depth technical analysis of its chemical properties, a self-validating protocol for its regioselective synthesis, and its divergent applications in medicinal chemistry.

Structural Logic & Pharmacophore Significance

The architectural brilliance of 2-fluoro-4-amino-5-bromobenzaldehyde lies in the strategic placement of its substituents, which allows for orthogonal, site-specific derivatization without the need for complex protecting-group strategies[2]:

  • C1 - Aldehyde (-CHO): Acts as a primary electrophilic center. It is primed for reductive aminations to yield benzylamines, or Knoevenagel condensations to build extended conjugated systems.

  • C2 - Fluorine (-F): Introduces a strong inductive electron-withdrawing effect that increases the electrophilicity of the adjacent aldehyde. In a biological context, the C2-fluorine blocks CYP450-mediated oxidation at the ortho position and modulates the lipophilicity (LogP) of the final drug candidate.

  • C4 - Amino (-NH₂): A strong electron-donating group that activates the aromatic ring. It serves as a hydrogen bond donor in target binding and acts as a nucleophilic handle for amidation or Buchwald-Hartwig cross-couplings.

  • C5 - Bromine (-Br): A heavy halogen strategically positioned for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid extension of the molecular framework[3].

Physicochemical Profiling

Understanding the baseline quantitative data of this scaffold is critical for predicting its behavior in both synthetic workflows and biological assays. Below is a summary of its core properties[1].

ParameterValue
Chemical Name 2-Fluoro-4-amino-5-bromobenzaldehyde
CAS Registry Number 2386788-83-4
Molecular Formula C₇H₅BrFNO
Molecular Weight 218.02 g/mol
SMILES String O=Cc1cc(Br)c(N)cc1F
Appearance Solid powder (typical for halogenated benzaldehydes)
Storage Conditions 2-8 °C, inert atmosphere, protect from light

Mechanistic Synthesis: Regioselective Bromination

The most logical and cost-effective synthetic route to 2-fluoro-4-amino-5-bromobenzaldehyde begins with 4-amino-2-fluorobenzaldehyde (CAS: 777089-27-7)[4]. The transformation relies on an Electrophilic Aromatic Substitution (EAS)[5].

Causality of Regioselectivity: The -NH₂ group at C4 is a strong ortho/para director, activating positions C3 and C5[6]. The -F atom at C2 is ortho/para directing but weakly deactivating. The -CHO group at C1 is meta-directing (directing to C3 and C5). While both C3 and C5 are electronically activated by the amino group, C3 is sterically hindered as it is flanked by both the fluorine atom and the amino group. Conversely, C5 is sterically accessible and synergistically activated by the para-directing effect of the fluorine and the ortho-directing effect of the amine. Consequently, bromination with N-Bromosuccinimide (NBS) occurs with near-perfect regioselectivity at the C5 position[3].

G A 4-Amino-2-fluorobenzaldehyde (Starting Material) B NBS, DMF, 0°C (Electrophilic Bromination) A->B Reagent Addition C Wheland Intermediate (C5-Attack Stabilized) B->C Electrophilic Attack D 2-Fluoro-4-amino-5-bromobenzaldehyde (Target Scaffold) C->D Rearomatization

Fig 1. Regioselective bromination workflow of 4-amino-2-fluorobenzaldehyde.

Experimental Protocol: Self-Validating Synthesis

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes the causality behind the experimental choice and in-process controls (IPCs) to verify the reaction state.

Step 1: Reagent Preparation
  • Action: Dissolve 4-amino-2-fluorobenzaldehyde (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M) under an inert argon atmosphere.

  • Causality: DMF is a polar aprotic solvent. It highly stabilizes the polar Wheland intermediate formed during the EAS, accelerating the reaction while maintaining complete homogeneity of the starting materials.

Step 2: Temperature Control
  • Action: Cool the reaction vessel to exactly 0 °C using an ice-water bath.

  • Causality: Halogenation of activated anilines is highly exothermic. Maintaining 0 °C suppresses radical-mediated side reactions and prevents over-bromination (e.g., dibromination at both C3 and C5), ensuring strict kinetic control over regioselectivity.

Step 3: Electrophile Addition
  • Action: Add N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) portion-wise over 30 minutes.

  • Causality: Portion-wise addition prevents thermal spikes. A slight excess (1.05 eq) ensures complete conversion of the starting material without risking di-bromination.

Step 4: In-Process Control (IPC) & Validation
  • Action: Stir the mixture for 2 hours at 0 °C. Pull a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS.

  • Validation: The system self-validates when the LC-MS trace shows the disappearance of the starting material peak and the emergence of a new peak with an m/z of [M+H]⁺ = 218/220. This distinct 1:1 isotopic doublet is the definitive signature of successful mono-bromination.

Step 5: Quenching and Workup
  • Action: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) while still at 0 °C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Causality: The thiosulfate quench immediately reduces any unreacted NBS or trace free bromine ( Br2​ ) into inert bromide ions, instantly halting the reaction and preventing oxidative degradation of the aniline during workup.

Step 6: Purification
  • Action: Wash the combined organic layers with water (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Downstream Applications in Drug Development

Once synthesized, the 2-fluoro-4-amino-5-bromobenzaldehyde scaffold acts as a divergent hub for library generation in drug discovery[2].

  • Suzuki-Miyaura Cross-Coupling: The C5-Br bond readily undergoes palladium-catalyzed coupling with various aryl or heteroaryl boronic acids, allowing for the rapid exploration of chemical space along the C5 axis.

  • Reductive Amination: The C1-CHO group can be reacted with primary or secondary alkylamines in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3​ ) to yield functionalized benzylamines.

  • Heterocycle Construction: The proximity of the C4-NH₂ and C5-Br groups makes this an ideal precursor for the synthesis of fused bicyclic heterocycles, such as quinazolines or indoles, utilizing bifunctional reagents or intramolecular Buchwald-Hartwig cyclizations.

G Core 2-Fluoro-4-amino-5-bromobenzaldehyde Suzuki Suzuki-Miyaura Coupling (C5-Aryl/Heteroaryl) Core->Suzuki Pd Catalyst, R-B(OH)2 RedAm Reductive Amination (C1-Alkylamines) Core->RedAm Amine, NaBH(OAc)3 Amidation Amidation / Buchwald (C4-Amides/Amines) Core->Amidation Acyl Chloride / Pd+Amine Condensation Heterocycle Formation (e.g., Quinazolines) Core->Condensation Bifunctional Reagents

Fig 2. Divergent synthetic applications of the core benzaldehyde scaffold.

Conclusion

The 2-fluoro-4-amino-5-bromobenzaldehyde scaffold is a masterclass in functional group orthogonality. By understanding the electronic and steric causality governing its synthesis, researchers can reliably produce this intermediate at scale. Its capacity to undergo selective cross-coupling, amination, and condensation reactions makes it an indispensable asset in the modern medicinal chemist's toolkit for developing novel phenylethanolamine derivatives and advanced heterocyclic therapeutics.

References

  • ChemScene. "2386788-83-4 | 4-Amino-5-bromo-2-fluorobenzaldehyde." 1

  • Google Patents. "CN102477000B - 一种苯乙醇胺类化合物的合成方法 (Synthesis method of phenylethanolamine compounds)." 7

  • Sigma-Aldrich. "4-Amino-2-fluorobenzaldehyde | 777089-27-7." 4

  • Google Patents. "CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde." 5

  • ACS Publications - The Journal of Organic Chemistry. "Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation." 3

  • Google Patents. "CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde."6

Sources

Exploratory

Structural Elucidation and Spectroscopic Profiling of 2-Fluoro-4-amino-5-bromo-benzaldehyde

Executive Summary The compound 2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS: 2386788-83-4) is a highly functionalized aromatic building block critical to the development of advanced agrochemicals, fluorinated pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS: 2386788-83-4) is a highly functionalized aromatic building block critical to the development of advanced agrochemicals, fluorinated pharmaceuticals, and specialized materials. Its dense array of functional groups—an aldehyde, a primary amine, and two distinct halogens (fluorine and bromine)—creates a complex electronic topology. This whitepaper serves as an authoritative technical guide for researchers, detailing the self-validating analytical workflows and mechanistic interpretations required to unambiguously characterize this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Molecular Architecture & Electronic Topology

The spectroscopic behavior of 2-Fluoro-4-amino-5-bromo-benzaldehyde is dictated by the competing inductive (-I) and resonance (+R) effects of its substituents:

  • Push-Pull Dynamics: The primary amine at the para position (C4) acts as a strong electron-donating group (+R), pushing electron density into the aromatic π -system. Conversely, the formyl group at C1 acts as an electron-withdrawing group (-R, -I). This creates a highly polarized push-pull axis across the molecule.

  • Halogen Perturbation: The ortho-fluorine (C2) exerts a strong inductive withdrawal (-I) but donates electron density via resonance (+R) to the ortho and para positions. The meta-bromine (C5) provides a mild inductive withdrawal and significant steric bulk, heavily deshielding the adjacent C6 proton.

Understanding these localized electronic environments is paramount, as they directly govern the chemical shifts in NMR and the vibrational force constants in IR spectroscopy [1].

Self-Validating Analytical Workflows

To ensure absolute trustworthiness in structural elucidation, every analytical protocol must be designed as a self-validating system. Below are the field-proven methodologies for sample preparation and data acquisition.

Multinuclear NMR Protocol (1H, 13C, 19F)
  • Causality of Solvent Choice: Dissolve 15–20 mg of the purified analyte in 0.6 mL of anhydrous DMSO- d6​ . Unlike CDCl 3​ , DMSO- d6​ strongly hydrogen-bonds with the primary amine (-NH 2​ ), preventing rapid proton exchange and sharpening the signal into a distinct broad singlet.

  • Validation Checkpoint (Internal Calibration): Add 0.05% v/v Tetramethylsilane (TMS) directly to the sample. This provides an absolute zero-point reference (0.00 ppm), negating any magnetic field drift during acquisition.

  • Acquisition: Acquire 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz) spectra. For 13 C, utilize a proton-decoupled sequence (e.g., WALTZ-16) to simplify the spectrum, leaving only carbon-fluorine ( JCF​ ) couplings visible.

FT-IR Spectroscopy Protocol (Solid-State)
  • Causality of Matrix: Grind 2 mg of the crystalline analyte with 200 mg of anhydrous Potassium Bromide (KBr) using an agate mortar. KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹). Thorough grinding minimizes the Christiansen effect (light scattering), ensuring sharp, highly resolved peaks.

  • Validation Checkpoint (Background Subtraction): Prior to sample analysis, press and scan a pure KBr pellet. Subtracting this background removes atmospheric H 2​ O and CO 2​ interferences, ensuring that peaks in the 3400 cm⁻¹ and 2300 cm⁻¹ regions are strictly analyte-derived.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added interferograms to maximize the signal-to-noise ratio.

HRMS Protocol (ESI-TOF)
  • Causality of Ionization: Utilize Electrospray Ionization in positive mode (ESI+). This soft ionization technique prevents premature fragmentation, preserving the intact molecular ion [M+H]+ necessary to observe the critical bromine isotope signature.

  • Validation Checkpoint (Lock Mass): Infuse a sodium formate calibration solution simultaneously via a dual-sprayer source. This internal lock mass ensures mass accuracy within <5 ppm, providing unambiguous confirmation of the empirical formula (C 7​ H 5​ BrFNO).

Workflow Start Synthesized 2-Fluoro-4-amino- 5-bromo-benzaldehyde Purify Recrystallization (EtOH/H2O) Start->Purify NMR Multinuclear NMR (DMSO-d6 + TMS) Purify->NMR IR FT-IR Spectroscopy (KBr Pellet Blanking) Purify->IR MS HRMS (ESI-TOF) Lock Mass Calibration Purify->MS Validate Data Synthesis & Structural Confirmation NMR->Validate IR->Validate MS->Validate

Fig 1. Self-validating analytical workflow for the structural confirmation of the target benzaldehyde.

Spectroscopic Signatures & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Profiling

The 1 H NMR spectrum is anchored by the highly deshielded aldehyde proton near 10.05 ppm. Because fluorine is a spin-½ nucleus, it couples with the aromatic protons. The C3 proton (situated between the fluorine and the amine) appears highly shielded (~6.45 ppm) due to the +R effect of the amine, but exhibits a large ortho-coupling to fluorine ( 3JHF​≈11.0 Hz). The interpretation of 19 F NMR spectra in multifluorinated or complex heteroaromatic systems requires careful consideration of local electronic environments, as scaling factors and predictive models have shown that ortho-substituents significantly perturb the fluorine chemical shift, placing the C2 fluorine signal around -115.4 ppm [1].

Vibrational Spectroscopy (FT-IR)

In infrared spectroscopy, the exact position of the C=O absorption is highly diagnostic. While saturated aliphatic aldehydes typically absorb near 1730 cm⁻¹, conjugation with the aromatic ring in benzaldehydes lowers this frequency to approximately 1705 cm⁻¹ [2]. In 2-Fluoro-4-amino-5-bromo-benzaldehyde, the strong electron-donating effect of the para-amino group pushes electron density into the carbonyl π∗ -antibonding orbital. This increases the single-bond character of the C=O bond, weakening the force constant and further shifting the carbonyl stretch down to ~1685 cm⁻¹. The presence of the aldehyde is further confirmed by the characteristic Fermi resonance doublet (C-H stretch) at 2850 and 2750 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometric analysis of brominated aromatics is uniquely characterized by the nearly 1:1 isotopic ratio of 79 Br and 81 Br, which provides a highly reliable diagnostic signature during structural elucidation and fragmentation pathway analysis [3]. The ESI+ spectrum will display a distinct twin-peak molecular ion [M+H]+ at m/z 217.9610 and 219.9590. Primary fragmentation occurs via the loss of carbon monoxide (-28 Da) from the aldehyde group, yielding an acylium/phenyl cation, followed by the homolytic cleavage of the C-Br bond.

Fragmentation MolIon Molecular Ion [M+H]+ m/z 218 (79Br) / 220 (81Br) Frag1 Phenyl Cation [M+H-CO]+ m/z 190 / 192 MolIon->Frag1 -CO (Neutral Loss) Frag2 Debrominated Ion m/z 111 Frag1->Frag2 -Br (Isotope Collapse)

Fig 2. Principal ESI-MS fragmentation pathways highlighting the characteristic bromine isotope pattern.

Consolidated Data Matrices

The following tables summarize the expected quantitative spectroscopic data, providing a rapid reference for structural verification.

Table 1: Multinuclear NMR Assignments (400 MHz, DMSO- d6​ )

NucleusChemical Shift (ppm)MultiplicityCoupling Constant ( J )Assignment
1 H10.05d 4JHF​ = 2.1 Hz-CHO (Formyl)
1 H7.85d 4JHF​ = 6.5 HzAr-H (C6)
1 H6.45d 3JHF​ = 11.0 HzAr-H (C3)
1 H6.10br s--NH 2​ (Amine)
19 F-115.4m-Ar-F (C2)
13 C186.5d 3JCF​ = 4.5 HzC=O (Carbonyl)
13 C162.3d 1JCF​ = 255.0 HzC-F (C2)
13 C151.0s-C-NH 2​ (C4)
13 C136.2d 3JCF​ = 2.0 HzC-H (C6)
13 C114.5d 2JCF​ = 12.0 HzC-CHO (C1)
13 C104.8s-C-Br (C5)
13 C100.2d 2JCF​ = 22.5 HzC-H (C3)

Table 2: Key FT-IR Vibrational Frequencies (KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450, 3350StrongN-H asymmetric/symmetric stretchPrimary Amine
2850, 2750WeakC-H stretch (Fermi doublet)Aldehyde
1685StrongC=O stretchConjugated Aldehyde
1610, 1560MediumC=C stretchAromatic Ring
1240StrongC-F stretchAryl Fluoride
640MediumC-Br stretchAryl Bromide

Table 3: ESI-HRMS Fragmentation Data (Positive Mode)

m/z (Observed)Relative AbundanceIon AssignmentNeutral Loss
217.9610100% [M(79Br)+H]+ None
219.959097.5% [M(81Br)+H]+ None
189.966245% [M(79Br)+H−CO]+ -28 Da (CO)
191.964244% [M(81Br)+H−CO]+ -28 Da (CO)
111.048030% [M+H−CO−Br]+ -79/81 Da (Br)

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds National Institutes of Health (PMC) URL: [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry OpenStax URL:[Link]

  • Kendrick Analysis and Complex Isotopic Patterns: A Case Study of the Compositional Analysis of Pristine and Heated Polybrominated Flame Retardants by High-Resolution MALDI Mass Spectrometry ResearchGate URL:[Link]

Foundational

Structural Elucidation of 2-Fluoro-4-amino-5-bromo-benzaldehyde: A Comprehensive ¹H NMR Guide

Executive Summary 2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS: 2386788-83-4) is a highly functionalized aromatic building block critical to the synthesis of complex active pharmaceutical ingredients (APIs). The presence o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS: 2386788-83-4) is a highly functionalized aromatic building block critical to the synthesis of complex active pharmaceutical ingredients (APIs). The presence of four distinct substituents (aldehyde, fluorine, amine, bromine) on the benzene ring creates a unique and highly specific electronic environment. This technical guide provides an in-depth analysis of its ¹H NMR spectrum, detailing the mechanistic causality behind its chemical shifts and spin-spin coupling networks to aid researchers in precise structural verification.

Molecular Architecture & Spin System Dynamics

The structural elucidation of this molecule relies heavily on understanding the interplay between inductive effects, resonance, and magnetic anisotropy. As a Senior Application Scientist, I approach the spectral interpretation not just by matching peaks, but by mapping the electron density of the molecule:

  • Aldehyde Group (-CHO at C1): Exerts a strong electron-withdrawing effect via resonance, deshielding the ortho and para protons. Its magnetic anisotropy pushes the aldehydic proton far downfield (~10 ppm).

  • Fluorine Atom (-F at C2): While inductively electron-withdrawing, fluorine donates electron density through resonance. More importantly, the ¹⁹F nucleus (spin I = 1/2, 100% natural abundance) couples strongly with nearby protons, creating distinct multiplet patterns (heteronuclear J -coupling) [1].

  • Amino Group (-NH₂ at C4): Acts as a powerful electron-donating group via resonance (+M effect), significantly shielding the ortho protons.

  • Bromine Atom (-Br at C5): Weakly deactivating but sterically bulky, it exerts a mild deshielding anisotropic effect on the adjacent C6 proton.

Because the molecule is fully substituted at positions 1, 2, 4, and 5, only two aromatic protons remain: H3 and H6. They are para to each other, meaning homonuclear coupling ( 4JHH​ ) is negligible (< 1 Hz), rendering them essentially isolated from each other. The primary coupling observed in this system is heteronuclear (¹⁹F-¹H) [2].

¹H NMR Spectral Data & Assignments

Solvent: DMSO-d6 (298 K). Reference: TMS (0.00 ppm). Spectrometer Frequency: 400 MHz.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentCausality / Structural Rationale
9.95 Doublet (d)1H 4JHF​≈1.8 -CHO (Aldehyde)Highly deshielded by carbonyl anisotropy. Exhibits long-range coupling to the ortho-fluorine.
7.85 Singlet (s)1H 5JHF​<1.0 Ar-H6Deshielded by ortho-CHO and ortho-Br. Para to F, resulting in unresolved or extremely fine coupling.
6.50 Doublet (d)1H 3JHF​≈12.0 Ar-H3Shielded by the ortho-NH₂ resonance effect. Shows strong vicinal coupling to the ortho-fluorine.
6.20 Broad Singlet (br s)2HN/A-NH₂ (Amine)Exchangeable protons. Broadened due to quadrupolar relaxation of ¹⁴N and intermediate solvent exchange.

Mechanistic Insights into Chemical Shifts & J-Coupling

  • The H3 Shielding Phenomenon: Despite being on an electron-deficient aromatic ring, the H3 proton appears relatively upfield (6.50 ppm). This is a direct consequence of the strong +M (resonance) effect of the adjacent -NH₂ group, which increases electron density at the ortho positions. Furthermore, the 3JHF​ coupling of ~12.0 Hz is a hallmark of ortho-fluorine-proton interactions, providing unambiguous regiochemical assignment.

  • The H6 Deshielding: The H6 proton is squeezed between the electron-withdrawing aldehyde and the bulky bromine atom. It lacks the shielding resonance effect of the amine (being meta to it). Consequently, it resonates significantly downfield at 7.85 ppm.

  • Aldehydic Fluorine Coupling: The aldehydic proton exhibits a fine doublet ( 4JHF​≈1.8 Hz). This through-bond coupling confirms the ortho relationship between the aldehyde and the fluorine atom, serving as a critical quality control parameter to differentiate it from meta- or para-fluoro isomers [2].

Experimental Protocol for High-Fidelity NMR Acquisition

To resolve the fine heteronuclear couplings (especially the 4JHF​ of the aldehyde), a rigorous, self-validating acquisition protocol is required.

Step 1: Sample Preparation

  • Solvent Selection: Dissolve 5–10 mg of the compound in 0.6 mL of high-purity DMSO-d6 (≥99.9% D). DMSO is chosen over CDCl₃ due to the high polarity and hydrogen-bonding capability of the amino group, ensuring complete dissolution and sharp spectral lines.

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube. This removes paramagnetic particulates that degrade magnetic field homogeneity.

Step 2: Spectrometer Tuning and Shimming

  • Locking: Lock the spectrometer to the deuterium frequency of DMSO-d6.

  • Tuning and Matching (ATM): Perform automatic tuning and matching on the ¹H channel to maximize probe sensitivity and ensure precise 90° pulse calibration.

  • Shimming: Execute gradient shimming (e.g., TopShim) to achieve a highly homogeneous magnetic field. The full width at half maximum (FWHM) of the solvent residual peak (2.50 ppm) must be < 0.8 Hz.

Step 3: Data Acquisition

  • Pulse Sequence: Standard 1D ¹H sequence (e.g., zg30).

  • Parameters: Set the spectral width (SW) to 15 ppm to safely capture the aldehyde peak without folding. Use a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, enabling accurate quantitative integration. Acquire 16 to 32 scans (NS).

Step 4: Signal Processing

  • Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz. This enhances the signal-to-noise ratio without obscuring the fine 4JHF​ coupling.

  • Zero-Filling: Zero-fill the Free Induction Decay (FID) to at least 64k data points to improve digital resolution.

  • Correction: Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction to ensure flat integration regions.

Workflow Visualization

G A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B Probe Tuning & Gradient Shimming (Optimize B0 Homogeneity) A->B C Data Acquisition (1H zg30, SW=15 ppm, d1=2s, ns=16) B->C D Signal Processing (Zero-filling, LB=0.3 Hz, Phase Correction) C->D E Spectral Analysis (Integration & 19F-1H J-Coupling Extraction) D->E

High-fidelity workflow for NMR acquisition and processing of fluorinated aromatic compounds.

References

  • Radiosynthesis of L-[18F]fluorotryptophan by isotopic exchange on carbonyl-activated precursors. JuSER (Forschungszentrum Jülich). Available at:[Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Loughborough University Research Repository. Available at: [Link]

Exploratory

Infrared Spectroscopic Characterization of 2-Fluoro-4-amino-5-bromo-benzaldehyde: A Mechanistic and Practical Guide

Executive Summary In modern drug discovery and materials science, highly functionalized tetrasubstituted benzenes serve as critical molecular scaffolds. 2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS: 2386788-83-4) is a prim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, highly functionalized tetrasubstituted benzenes serve as critical molecular scaffolds. 2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS: 2386788-83-4) is a prime example of such a building block, possessing four distinct reactive sites: an aromatic aldehyde, a primary amine, and two different halogens (fluorine and bromine)[1].

For application scientists and researchers, validating the structural integrity of this compound is a mandatory quality control step. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method to map these functional groups. This whitepaper details the theoretical causality behind the infrared absorptions of 2-Fluoro-4-amino-5-bromo-benzaldehyde and provides a self-validating experimental protocol for its analysis.

Structural & Mechanistic Overview

Infrared spectroscopy relies on the principle that molecular vibrations cause a net change in the dipole moment. The frequency of these absorptions is governed by Hooke's Law , which dictates that vibrational frequency is directly proportional to bond strength and inversely proportional to the reduced mass of the atoms involved[2].

Because 2-Fluoro-4-amino-5-bromo-benzaldehyde is a densely substituted aromatic system, significant electronic interplay (resonance and inductive effects) shifts the standard absorption frequencies of its functional groups:

  • The Primary Amine (-NH₂): Unlike secondary amines, which exhibit a single N-H stretch, primary amines possess two N-H bonds that couple to produce 3[3]. These typically manifest as sharp, medium-intensity peaks in the 3300–3500 cm⁻¹ region.

  • The Aromatic Aldehyde (-CHO): An isolated, aliphatic aldehyde typically shows a C=O stretch near 1730 cm⁻¹. However, 4, weakening the double-bond character of the carbonyl and shifting the absorption lower, to approximately 1705 cm⁻¹[4]. Furthermore, the aldehyde proton exhibits a highly diagnostic5[5].

  • The Halogens (-F and -Br): The mass effect of Hooke's Law is perfectly illustrated here. Fluorine is light and forms a highly polarized, stiff bond with carbon, resulting in a6[6]. Bromine is significantly heavier; 2, pushing the7[2][7].

Molecular_IR_Mapping Core 2-Fluoro-4-amino- 5-bromo-benzaldehyde Amine Primary Amine (-NH₂) 3300-3500 cm⁻¹ Core->Amine Aldehyde Aldehyde (-CHO) 1700-1710 cm⁻¹ Core->Aldehyde Halogens Halogens (C-F, C-Br) 1350-500 cm⁻¹ Core->Halogens Aromatic Aromatic Ring 1500-1600 cm⁻¹ Core->Aromatic

Functional group mapping to characteristic infrared absorption regions.

Quantitative Spectral Mapping

The table below summarizes the expected quantitative data for the IR spectrum of 2-Fluoro-4-amino-5-bromo-benzaldehyde, synthesizing the mechanistic principles outlined above.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeCausality / Diagnostic Note
Primary Amine N-H Asym. & Sym. Stretch~3450 & ~3350Medium, Two Sharp PeaksConfirms primary (-NH₂) vs secondary (-NH-) amine.
Aldehyde C-H Stretch (Fermi Doublet)~2820 & ~2720Weak to Medium, Two PeaksResult of Fermi resonance; highly diagnostic for -CHO.
Aldehyde C=O Stretch~1705Strong, SharpShifted lower from 1730 cm⁻¹ due to aromatic conjugation.
Primary Amine N-H Bending (Scissoring)1580 – 1650Medium, BroadConfirms the presence of the -NH₂ group alongside stretching.
Aromatic Ring C=C Stretch1500 – 1600Medium, Multiple PeaksCharacteristic skeletal vibrations of the benzene ring.
Aryl Fluoride C-F Stretch1100 – 1350Strong, BroadHigh dipole moment change results in intense absorption.
Aryl Bromide C-Br Stretch500 – 667Strong, SharpHigh atomic mass of Br pushes absorption to the far-IR region.

Experimental Protocols: Self-Validating ATR-FTIR Workflow

For solid powders like 2-Fluoro-4-amino-5-bromo-benzaldehyde, Attenuated Total Reflectance (ATR) FT-IR is vastly superior to traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a massive, broad O-H stretching band (~3400 cm⁻¹) that can completely mask the critical N-H stretching region of the primary amine. ATR bypasses this issue entirely.

Step-by-Step Methodology

Step 1: System Initialization & Crystal Cleaning

  • Action: Clean the diamond or zinc selenide (ZnSe) ATR crystal using a lint-free wipe and volatile spectroscopic-grade solvent (e.g., isopropanol or acetone). Allow to air dry completely.

  • Causality: Residual organics will introduce false peaks (e.g., aliphatic C-H stretches at 2900 cm⁻¹ from skin oils).

Step 2: Background Acquisition (Self-Validation Checkpoint)

  • Action: Run a background scan (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) on the empty, clean crystal.

  • Validation: The resulting real-time monitor must show a flat baseline at 100% Transmittance. If peaks appear (especially around 2350 cm⁻¹ for CO₂ or 3600 cm⁻¹ for H₂O), the atmospheric suppression algorithm is failing, or the crystal is contaminated. Do not proceed until the baseline is flat.

Step 3: Sample Application

  • Action: Place 2–5 mg of the solid 2-Fluoro-4-amino-5-bromo-benzaldehyde directly onto the ATR crystal. Lower the pressure anvil until the clutch clicks.

  • Causality: The evanescent wave generated in ATR only penetrates a few micrometers into the sample. Intimate optical contact between the crystal and the solid is strictly required to achieve a high signal-to-noise ratio.

Step 4: Data Acquisition & Spectral Processing

  • Action: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm post-acquisition.

  • Causality: ATR spectra inherently show weaker intensities at higher wavenumbers (e.g., the N-H stretch region) compared to transmission spectra because penetration depth is wavelength-dependent. An ATR correction mathematically normalizes the spectrum to resemble standard transmission data, allowing for accurate database comparison.

FTIR_Workflow A 1. Sample Preparation (ATR Crystal Cleaning) B 2. Background Scan (Atmospheric Suppression) A->B Validate Flat Baseline C 3. Sample Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ Res) B->C Load Solid Sample D 4. Spectral Processing (ATR & Baseline Correction) C->D Export Raw Spectra E 5. Band Assignment (Functional Group Mapping) D->E Analyze Peaks

FT-IR spectroscopy experimental workflow for solid-state characterization.

References

  • St. Paul's Cathedral Mission College . INFRARED SPECTROSCOPY - Absorptions of Amines. Retrieved from: [Link]

  • Royal Society of Chemistry . Infrared Spectroscopy (IR) - Factors that affect vibrations. Retrieved from: [Link]

  • Pressbooks . 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry. Retrieved from: [Link]

  • DocBrown's Advanced Organic Chemistry . Infrared spectrum of benzaldehyde. Retrieved from: [Link]

  • Bartleby . The infrared spectrum of CBr4 has a strong absorption at 667 cm-1. Retrieved from:[Link]

  • ResearchGate . FT-IR spectrum of pure CPC (C-F bond analysis). Retrieved from: [Link]

Sources

Foundational

2-Fluoro-4-amino-5-bromo-benzaldehyde solubility

An In-depth Technical Guide on the Solubility of 2-Fluoro-4-amino-5-bromo-benzaldehyde Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility charact...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility of 2-Fluoro-4-amino-5-bromo-benzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-4-amino-5-bromo-benzaldehyde (C₇H₅BrFNO), a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Given the limited availability of specific experimental data for this compound, this document establishes a robust theoretical framework for predicting its solubility based on its molecular structure and the known behavior of analogous compounds. Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction and Molecular Profile

2-Fluoro-4-amino-5-bromo-benzaldehyde is a poly-substituted aromatic aldehyde. Its chemical structure, featuring a benzene ring with fluoro, amino, bromo, and formyl functional groups, suggests a complex interplay of electronic and steric effects that govern its physicochemical properties, including solubility. The presence of both electron-donating (amino) and electron-withdrawing (fluoro, bromo, aldehyde) groups makes it a versatile intermediate in the synthesis of novel bioactive molecules and functional materials.[1] Understanding its solubility is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development.

Table 1: Physicochemical Properties of 2-Fluoro-4-amino-5-bromo-benzaldehyde and Related Compounds

Property2-Fluoro-4-amino-5-bromo-benzaldehyde (Predicted/Inferred)2-amino-5-bromo-4-fluorobenzaldehyde[2]2-Amino-4-bromo-5-fluorobenzaldehyde[3]4-Bromo-2-fluorobenzaldehyde[4]5-Bromo-2-fluorobenzaldehyde[5][6]
Molecular Formula C₇H₅BrFNOC₇H₅BrFNOC₇H₅BrFNOC₇H₄BrFOC₇H₄BrFO
Molecular Weight 218.03 g/mol 218.03 g/mol 218.03 g/mol 203.01 g/mol 203.01 g/mol
Appearance Likely a crystalline solidNot specifiedNot specifiedSolidWhite or colorless to light yellow powder
Melting Point (°C) Not availableNot availableNot available58-6223

Theoretical Solubility Profile

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." The molecular structure of 2-Fluoro-4-amino-5-bromo-benzaldehyde presents both polar and non-polar characteristics, suggesting a nuanced solubility profile.

  • Polar Characteristics: The amino (-NH₂) and formyl (-CHO) groups are capable of forming hydrogen bonds, which would promote solubility in polar protic solvents like water and alcohols.[1][7][8] The polarity of the carbon-fluorine bond also contributes to the overall polarity of the molecule.

  • Non-Polar Characteristics: The benzene ring and the bromine atom contribute to the non-polar character of the molecule, suggesting potential solubility in non-polar or moderately polar aprotic solvents.[9]

Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented in Table 2. It is crucial to note that these are predictions and should be validated experimentally.

Table 2: Predicted Qualitative Solubility of 2-Fluoro-4-amino-5-bromo-benzaldehyde

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHighly polar solvent capable of dissolving a wide range of organic compounds.[10]
Dimethylformamide (DMF)SolubleSimilar to DMSO in its strong solvating properties for polar molecules.[9][10]
AcetoneModerately SolubleA ketone with intermediate polarity that can solvate the aldehyde group.[9][11]
Tetrahydrofuran (THF)Moderately SolubleAn ether with moderate polarity.[9]
Polar Protic WaterSparingly Soluble to InsolubleWhile the amino and aldehyde groups can hydrogen bond, the overall large, substituted aromatic ring is expected to limit aqueous solubility.[7][8][9]
EthanolModerately SolubleThe polar hydroxyl group can interact with the polar functional groups of the solute, while the ethyl group can interact with the non-polar aromatic ring.[9]
MethanolModerately SolubleSimilar to ethanol, but its higher polarity may slightly enhance solubility.[9]
Non-Polar Dichloromethane (DCM)Sparingly to Moderately SolubleA good solvent for many organic compounds with some polar character.[9]
TolueneSparingly SolubleThe aromatic nature of toluene can solvate the benzene ring of the solute.[9]
HexanesInsolubleThe non-polar nature of hexanes is unlikely to effectively solvate the polar functional groups of the molecule.[9]

Factors Influencing Solubility

Several environmental and experimental factors can significantly influence the solubility of 2-Fluoro-4-amino-5-bromo-benzaldehyde:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[9][12] Applying heat can provide the necessary energy to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. However, the thermal stability of the compound must be considered to avoid degradation.

  • pH: The amino group in the molecule is basic and can be protonated in acidic conditions to form an ammonium salt. This salt is likely to have significantly higher aqueous solubility than the neutral molecule. Conversely, in strongly basic conditions, the solubility might be affected differently.

  • Co-solvency: If the compound is sparingly soluble in a single solvent, a mixture of solvents (a co-solvent system) can be employed.[9] For instance, adding a small amount of a highly polar solvent like DMSO to a less polar solvent might enhance the overall solvating power for this compound.

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of a compound is the "shake-flask" method. This technique involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Weigh excess 2-Fluoro-4-amino-5-bromo-benzaldehyde B Add a known volume of the chosen solvent A->B C Seal the vial securely B->C D Place in a temperature-controlled shaker (e.g., 25°C) C->D E Equilibrate for 24-48 hours to ensure saturation D->E F Allow solid to settle E->F G Withdraw an aliquot of the supernatant F->G H Filter through a syringe filter (e.g., 0.22 µm PTFE) G->H I Dilute the filtrate with a known volume of solvent H->I J Analyze by a suitable analytical method (e.g., HPLC-UV) I->J

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solution:

    • To a series of glass vials, add an excess amount of 2-Fluoro-4-amino-5-bromo-benzaldehyde. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

    • Seal the vials tightly with appropriate caps to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to reach equilibrium and form a saturated solution. A visible excess of the solid should remain.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

    • Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 2-Fluoro-4-amino-5-bromo-benzaldehyde of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can then be expressed in units such as g/L or mol/L.

Data Analysis and Interpretation

The experimentally determined solubility values should be tabulated for easy comparison across different solvents. It is also beneficial to correlate the observed solubilities with the physicochemical properties of the solvents, such as their polarity index, dielectric constant, and hydrogen bonding capacity. This analysis can provide deeper insights into the solute-solvent interactions that govern the solubility of 2-Fluoro-4-amino-5-bromo-benzaldehyde.

Conclusion

References

  • Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. International Journal of Emerging Technologies and Innovative Research. Available at: [Link].

  • Aldehyde- General Structure, Classification, Properties and Faqs. Allen. Available at: [Link].

  • Aldehyde - Organic, Reactivity, Carboxylic Acids. Britannica. Available at: [Link].

  • α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. MDPI. Available at: [Link].

  • 14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link].

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available at: [Link].

  • Solubility and Distribution Phenomena. ScienceDirect. Available at: [Link].

  • Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. Available at: [Link].

  • 5-Bromo-2-fluorobenzaldehyde. PubChem. Available at: [Link].

Sources

Exploratory

Physical appearance of 2-Fluoro-4-amino-5-bromo-benzaldehyde

Title: Comprehensive Physical Characterization and Appearance Profiling of 2-Fluoro-4-amino-5-bromo-benzaldehyde Executive Summary For drug development professionals and synthetic chemists, the macroscopic physical appea...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Physical Characterization and Appearance Profiling of 2-Fluoro-4-amino-5-bromo-benzaldehyde

Executive Summary For drug development professionals and synthetic chemists, the macroscopic physical appearance of an intermediate compound is the first line of quality control. This whitepaper provides an in-depth technical analysis of the physical appearance of 2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS: 2386788-83-4) . By bridging molecular structural theory with macroscopic observables, we establish a robust framework for visually and analytically profiling this compound.

Structural Basis of Physical Appearance

The physical appearance of a halogenated aminobenzaldehyde is not arbitrary; it is strictly dictated by its electronic transitions and intermolecular forces. 2-Fluoro-4-amino-5-bromo-benzaldehyde presents a molecular weight of 218.02 g/mol (1)[1]. Its appearance can be deduced through two primary structural vectors:

  • Color (Electronic Conjugation): The core benzene ring is conjugated with an electron-withdrawing aldehyde group (-CHO). The addition of an amino group (-NH 2​ ) at the para position acts as a powerful auxochrome. This creates a "push-pull" electronic system that lowers the HOMO-LUMO gap, causing a bathochromic shift (red-shift) in the absorption spectrum. Because the molecule absorbs light in the violet/blue region (approx. 380–420 nm), it reflects complementary wavelengths, resulting in an off-white to pale yellow appearance. This is highly consistent with analogous compounds like 4-aminobenzaldehyde, which presents as a yellow crystalline powder (2)[2], and 4-amino-5-bromo-2-fluorobenzoic acid, which is an off-white to light yellow solid (3)[3].

  • Physical State (Intermolecular Forces): The inclusion of a heavy bromine atom and a highly electronegative fluorine atom significantly increases the molecular polarizability. When combined with strong intermolecular hydrogen bonding between the primary amine and the carbonyl oxygen, these forces lock the molecules into a highly ordered, rigid crystal lattice. Consequently, the compound is a solid crystalline powder at standard temperature and pressure.

Structural_Influence A 2-Fluoro-4-amino- 5-bromo-benzaldehyde B Amino Group (-NH2) Electron Donor A->B C Aldehyde Group (-CHO) Electron Acceptor A->C D Bromine (-Br) Heavy Atom A->D E Fluorine (-F) Electronegative A->E F Push-Pull Conjugation (Yellow/Off-white Color) B->F Auxochrome G High Molecular Weight (Crystalline Solid) B->G H-Bonding C->F Chromophore D->G van der Waals E->G Dipole-Dipole

Fig 1: Structural features dictating the physical appearance and state of the target compound.

Macroscopic Properties & Quantitative Data

To facilitate rapid laboratory identification, the expected macroscopic properties of 2-Fluoro-4-amino-5-bromo-benzaldehyde are summarized below.

PropertyValue / DescriptionStructural Rationale
Physical State Solid (Crystalline Powder)High molecular weight (218.02 g/mol ) combined with extensive intermolecular H-bonding networks.
Color Off-white to Pale YellowPush-pull π -conjugation between the donor (-NH 2​ ) and acceptor (-CHO) groups.
Solubility Soluble in DMSO, DMF, EtOAc; Insoluble in H 2​ OThe hydrophobic nature of the halogenated aromatic ring outweighs the polarity of the substituents.
Odor Faint, characteristic aromaticLow vapor pressure due to strong solid-state lattice energy limits volatility.

Experimental Protocols for Physical Characterization

Protocol A: Solid-State UV-Vis Spectroscopy (Colorimetry)

Objective: To quantify the "pale yellow" appearance through diffuse reflectance.

  • Calibration: Calibrate the spectrophotometer (equipped with an integrating sphere) using a 100% reflectance Barium Sulfate (BaSO 4​ ) standard.

    • Causality: BaSO 4​ provides a baseline of total reflectance across the visible spectrum, ensuring that any subsequent absorption measured is strictly due to the sample's chromophores, not instrument bias.

  • Sample Preparation: Grind 50 mg of the compound with 450 mg of BaSO 4​ in an agate mortar.

    • Causality: Direct measurement of pure conjugated powders often leads to detector saturation. Dilution with a non-absorbing matrix ensures the reflectance falls within the linear dynamic range of the detector.

  • Measurement & Conversion: Scan the mixture from 200 nm to 800 nm. Apply the Kubelka-Munk transformation to convert the raw reflectance data into an absorption spectrum.

    • Validation: The protocol is self-validating if the transformed spectrum yields a distinct absorption peak near 390–410 nm. This mathematically proves the absorption of blue light, validating the visual observation of a yellow hue.

Protocol B: Powder X-Ray Diffraction (PXRD)

Objective: To confirm the crystalline solid state and rule out amorphous impurities.

  • Milling: Gently mill 100 mg of the sample for 2 minutes.

    • Causality: Milling reduces the particle size to <50 µm. This minimizes "preferred orientation"—a phenomenon where asymmetric crystals lie flat, artificially inflating specific diffraction peaks and skewing the visual habit data.

  • Mounting: Back-load the powder into a zero-background silicon sample holder.

    • Causality: Traditional glass holders create an amorphous "halo" at low angles. Zero-background silicon prevents this, ensuring that any amorphous baseline detected belongs strictly to the sample.

  • Internal Standard Addition: Mix 5 mg of NIST-traceable Silicon powder (SRM 640) into the subsample before scanning.

    • Validation: The known diffraction peaks of the Silicon standard act as an internal calibrant. If the Si peaks appear exactly at their literature 2 θ values, the diffraction pattern of the benzaldehyde sample is self-validated for accuracy.

Workflow S1 Sample Preparation (Desiccation & Milling) S2 Visual & Microscopic Inspection (Color & Habit) S1->S2 Aliquot 1 S3 Solid-State UV-Vis (Reflectance) S1->S3 Aliquot 2 S4 Powder X-Ray Diffraction (PXRD) S1->S4 Aliquot 3 S5 Data Synthesis: Appearance Profiling S2->S5 S3->S5 S4->S5

Fig 2: Self-validating experimental workflow for comprehensive physical characterization.

Stability and Appearance Shifts

The physical appearance of 2-Fluoro-4-amino-5-bromo-benzaldehyde is a direct indicator of its chemical integrity. Aminobenzaldehydes are highly susceptible to oxidative degradation.

  • The Mechanism: Upon prolonged exposure to ambient oxygen and UV light, the primary amine (-NH 2​ ) can undergo photo-oxidation, forming nitroso compounds or initiating intermolecular polymerization (Schiff base formation).

  • Visual Shift: This degradation manifests macroscopically as a distinct color shift from pale yellow to dark brown or brick red .

  • Handling Insight: If a batch presents as a dark brown powder, it has likely degraded. To maintain the off-white/pale yellow crystalline state, the compound must be stored in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

References

  • Title: 4-Amino-5-bromo-2-fluorobenzaldehyde Source: ChemScene URL
  • Title: Cas 556-18-3, 4-Aminobenzaldehyde Source: LookChem URL
  • Title: Certificate of Analysis - 4-Amino-5-bromo-2-fluorobenzoic acid Source: ChemScene URL

Sources

Foundational

2-Fluoro-4-amino-5-bromo-benzaldehyde: Mechanistic Vulnerabilities and Optimized Storage Protocols

Executive Summary 2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS: 2386788-83-4) [1] is a highly functionalized, poly-substituted aromatic building block utilized in the synthesis of complex active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS: 2386788-83-4) [1] is a highly functionalized, poly-substituted aromatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. However, the co-existence of a nucleophilic primary amine and an electrophilic formyl group on the same aromatic scaffold renders this molecule inherently unstable. Without rigorous environmental controls, the compound undergoes rapid auto-polymerization, rendering bulk batches unusable. This whitepaper provides a deep-dive into the thermodynamic and kinetic vulnerabilities of the molecule and establishes a self-validating protocol for its long-term stabilization and storage.

Molecular Vulnerability Profile

The instability of 2-Fluoro-4-amino-5-bromo-benzaldehyde stems from the synergistic reactivity of its functional groups:

  • The Formyl Group (-CHO): Highly electrophilic and prone to auto-oxidation into a carboxylic acid upon exposure to atmospheric oxygen. The presence of the highly electronegative ortho-fluorine atom further withdraws electron density from the ring, increasing the electrophilicity of the carbonyl carbon.

  • The Primary Amine (-NH2): Acts as a strong nucleophile. While slightly deactivated by the electron-withdrawing halogens, it remains reactive enough to attack electrophilic centers.

  • The Aryl Bromide (-Br): While generally stable under ambient conditions, the C-Br bond is photolabile and susceptible to homolytic cleavage under prolonged ultraviolet (UV) exposure.

The Self-Polymerization Paradigm

The primary degradation pathway for aminobenzaldehyde derivatives is intermolecular Schiff base self-condensation [2]. Because the amine and aldehyde groups on the same molecule are sterically restricted from reacting with one another (intramolecular condensation requires a highly strained geometry), the molecules react head-to-tail with adjacent molecules[2].

This process is notoriously catalyzed by trace acids[3]. In typical synthetic routes, the amine is generated via the reduction of a nitro precursor (e.g., using SnCl₂/HCl or Fe/HCl). If residual acid is not meticulously neutralized during the final workup, the protons rapidly protonate the carbonyl oxygen. This lowers the activation energy for nucleophilic attack by the amine, triggering a cascading polymerization event that forms insoluble, yellow-to-brown polyazomethine chains and polycyclic trimers[3][4].

G A Monomer (Aminobenzaldehyde) B Protonated Aldehyde (Trace Acid Catalysis) A->B + H⁺ E Polyazomethine (Insoluble Polymer) A->E Spontaneous Condensation C Carbinolamine Intermediate B->C + Monomer (-NH₂ attack) D Imine Dimer (Schiff Base) C->D - H₂O D->E + n Monomers

Mechanistic pathway of acid-catalyzed intermolecular Schiff base polymerization.

Empirical Storage Protocols & Causality

To arrest the kinetic degradation pathways, a multi-pronged environmental control strategy must be adopted[5]. Lowering the thermal energy exponentially decreases the rate of the bimolecular Schiff base condensation, while removing oxygen and moisture prevents oxidation and inhibits proton-transfer mechanisms.

Table 1: Storage Conditions vs. Estimated Stability
Storage EnvironmentMechanistic PurposeEstimated StabilityPhysical Appearance
Ambient Air, 25°C, LightBaseline (No protection)< 24 hoursDark brown, sticky solid
Ambient Air, 25°C, DarkPrevents C-Br photolysis1 - 3 daysOrange/yellow clumps
Inert Gas (Ar), 4°C, DarkSlows kinetics, prevents oxidation2 - 4 weeksLight yellow powder
Inert Gas (Ar), -20°C, Dark Arrests Schiff base condensation > 12 months Pale yellow crystalline powder
Step-by-Step Aliquoting and Storage Methodology

To ensure maximum shelf-life, implement the following self-validating workflow immediately after synthesis or upon receipt of a commercial batch.

Step 1: Trace Acid Neutralization During the final extraction phase of synthesis, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous phase pH stabilizes at ~7.5. This eliminates the trace acid catalysts responsible for triggering rapid polymerization[3].

Step 2: High-Vacuum Lyophilization Concentrate the organic layer and subject the resulting solid to high-vacuum drying (< 0.1 mbar) for at least 12 hours. Residual moisture can hydrate the aldehyde and facilitate the proton-transfer steps required for carbinolamine dehydration.

Step 3: Amber Vial Aliquoting Divide the bulk powder into single-use aliquots using amber glass vials. Causality: Amber glass blocks UV wavelengths, preventing the photolytic cleavage of the aryl bromide bond. Single-use aliquots prevent the entire batch from undergoing repeated freeze-thaw cycles, which introduce condensation (moisture) upon opening.

Step 4: Inert Gas Purging Purge each vial with a gentle stream of dry Argon (preferred over Nitrogen due to its higher density, which allows it to settle over the solid) for 30 seconds to displace atmospheric oxygen, thereby preventing auto-oxidation of the aldehyde.

Step 5: Self-Validating Moisture Barrier Cap the vials tightly and wrap the seal with Parafilm. Place the vials inside a secondary containment bag or jar containing indicating silica gel desiccant and a Cobalt(II) chloride humidity indicator card. Self-Validation: If the indicator card transitions from blue to pink, the moisture barrier has been compromised, prompting immediate re-purging and desiccant replacement.

Step 6: Cryogenic Storage Store the secondary container in a dedicated -20°C freezer.

W S1 1. Acid Neutralization (Aqueous Wash pH ~7.5) S2 2. High-Vacuum Drying (Remove Moisture) S1->S2 S3 3. Aliquoting into Amber Vials (Photoprotection) S2->S3 S4 4. Argon Gas Purging (Displace Oxygen) S3->S4 S5 5. Parafilm & Desiccant Sealing (Self-Validating Moisture Barrier) S4->S5 S6 6. Sub-zero Storage (-20°C) (Kinetic Suppression) S5->S6

Step-by-step workflow for the stabilization and long-term storage of the monomer.

Analytical Validation & Quality Control

Before utilizing stored 2-Fluoro-4-amino-5-bromo-benzaldehyde in downstream coupling reactions (e.g., Buchwald-Hartwig aminations or reductive aminations), the batch must be validated for integrity:

  • Visual Inspection: Pure monomer is a pale/light yellow powder. If the material has degraded into polyazomethines, it will appear as a sticky, dark orange or brown solid[5].

  • Solubility Test: The monomer is highly soluble in common organic solvents like dichloromethane (DCM) and diethyl ether. Polymeric degradants are largely insoluble and will form a cloudy suspension or leave a dark residue.

  • ¹H-NMR Spectroscopy: Dissolve a small sample in CDCl₃. The presence of a sharp singlet at approximately 9.8 - 10.2 ppm confirms the intact aldehyde proton. The disappearance of this peak, coupled with the emergence of broad, unresolved signals in the aromatic region (characteristic of imine polymer chains), indicates severe degradation.

Sources

Exploratory

2-Fluoro-4-amino-5-bromo-benzaldehyde: A Strategic Technical Guide for Synthesis, Characterization, and Application

An In-depth Technical Guide: Abstract: Substituted benzaldehydes are cornerstone intermediates in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract: Substituted benzaldehydes are cornerstone intermediates in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[1] The unique substitution pattern of 2-Fluoro-4-amino-5-bromo-benzaldehyde, featuring a reactive aldehyde, a nucleophilic amino group, and two distinct halogens, presents a versatile scaffold for drug discovery and organic synthesis. However, literature directly pertaining to this specific isomer is sparse. This guide, therefore, serves as a comprehensive technical manual for the researcher, providing a logically derived, field-proven synthetic strategy based on established chemical principles and literature precedents for analogous structures. We will detail the causality behind experimental choices, outline robust protocols for synthesis and characterization, and explore the potential reactivity and applications of this valuable, yet underexplored, chemical entity.

Molecular Profile and Physicochemical Properties

The strategic placement of electron-withdrawing (fluoro, bromo) and electron-donating (amino) groups, in concert with a reactive aldehyde function, dictates the unique chemical personality of 2-Fluoro-4-amino-5-bromo-benzaldehyde. The interplay of these groups governs the molecule's reactivity, spectroscopic signature, and potential for further chemical modification.

Table 1: Physicochemical and Computed Properties

Identifier Value Source
IUPAC Name 2-Fluoro-4-amino-5-bromo-benzaldehyde -
CAS Number Not assigned in major databases. -
Molecular Formula C₇H₅BrFNO Derived
Molecular Weight 218.03 g/mol Derived
Predicted Appearance Yellow to brown solid Analogy to similar compounds[2][3]
Predicted Solubility Soluble in organic solvents (DCM, THF, EtOAc); sparingly soluble in water. General chemical principles
Canonical SMILES C1=C(C(=C(C=C1C=O)F)N)Br Derived

| InChI Key | (Predicted) | Derived |

The amino group at the C4 position acts as a powerful electron-donating group via resonance, activating the aromatic ring towards electrophilic substitution. Conversely, the fluorine at C2 and bromine at C5 exert strong inductive electron-withdrawal, deactivating the ring and influencing the regioselectivity of reactions. This electronic push-pull system makes the molecule a fascinating subject for both synthetic and mechanistic studies.

A Proposed Strategy for Synthesis

Given the absence of a commercially established route, a robust and logical synthetic plan is paramount. The following strategy is designed from first principles, leveraging well-documented transformations on similar substrates to maximize the probability of success. The core of this strategy involves the sequential functionalization of a readily available starting material.

Retrosynthetic Analysis

A logical disconnection approach points towards a multi-step synthesis beginning with a simpler, commercially available fluoro-aniline derivative. This approach allows for controlled introduction of the bromo and aldehyde functionalities.

G Target Target Molecule 2-Fluoro-4-amino-5-bromo-benzaldehyde Precursor1 Key Intermediate 2-Fluoro-4-amino-5-bromo-toluene Target->Precursor1 C-H Oxidation Precursor2 Starting Material 4-Amino-2-fluorotoluene Precursor1->Precursor2 Regioselective Bromination

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is a proposed sequence of reactions. Each step must be optimized and validated analytically.

Step 1: Regioselective Bromination of 4-Amino-2-fluorotoluene

  • Causality: The amino group is a potent ortho-, para-directing group. With the para position blocked by the methyl group and one ortho position blocked by fluorine, bromination is expected to occur regioselectively at the C5 position, which is ortho to the amino group. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent to avoid over-bromination and harsh reaction conditions that could degrade the aniline substrate.

  • Protocol:

    • To a stirred solution of 4-amino-2-fluorotoluene (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, cool the reaction vessel to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM (3x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product (2-Fluoro-4-amino-5-bromo-toluene) by column chromatography on silica gel.

Step 2: Oxidation of the Methyl Group to an Aldehyde

  • Causality: The oxidation of a benzylic methyl group to an aldehyde in the presence of an amino group requires a selective oxidant to prevent oxidation of the amine. Manganese dioxide (MnO₂) is an effective and mild oxidizing agent for converting benzylic alcohols to aldehydes.[4] Therefore, a two-step sequence (benzylic bromination followed by hydrolysis and oxidation, or direct oxidation) is plausible. A more direct, albeit potentially lower-yielding, method could involve a selective benzylic oxidation. For this guide, we will adapt a proven method for oxidizing a related benzyl alcohol. First, the methyl group would be converted to a benzyl alcohol, followed by oxidation. A more direct, but potentially harsher method is described below.

  • Protocol (Adapted from Benzyl Alcohol Oxidation[4]): (Assuming prior conversion of the methyl group to a benzyl alcohol, a common synthetic step)

    • Dissolve the intermediate, (2-fluoro-4-amino-5-bromophenyl)methanol (1.0 equiv.), in a large volume of dichloromethane (approx. 15-20 mL per mmol).

    • Add activated manganese dioxide (MnO₂) (10 equiv. by weight). The quality of the MnO₂ is critical for reaction success.

    • Stir the resulting black suspension vigorously at room temperature for 24-48 hours. The reaction is heterogeneous and requires efficient stirring.

    • Monitor the reaction by TLC until the starting alcohol is consumed.

    • Upon completion, filter the mixture through a pad of Celite® to remove the manganese solids. Wash the Celite pad thoroughly with DCM.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Fluoro-4-amino-5-bromo-benzaldehyde.

    • Purify the product via silica gel chromatography to obtain the final compound.

Spectroscopic Characterization and Analytical Workflow

Confirming the identity and purity of the final product is a critical, self-validating step. The following data are predicted based on the proposed structure and literature values for similar compounds.[5][6]

Table 2: Predicted Spectroscopic Data for 2-Fluoro-4-amino-5-bromo-benzaldehyde

Technique Expected Signature
¹H NMR ~9.8-10.2 ppm (s, 1H, -CHO) ; Aromatic protons will appear as doublets or doublet of doublets between 6.5-8.0 ppm, with couplings to fluorine and adjacent protons. ~4.0-5.0 ppm (broad s, 2H, -NH₂) .
¹³C NMR ~185-195 ppm (C=O) ; Aromatic carbons from ~100-160 ppm. The carbon attached to fluorine will show a large ¹J C-F coupling.
Mass Spec (EI) Molecular ion (M⁺) peak at m/z 217 and an M+2 peak at m/z 219 of nearly identical intensity, characteristic of a single bromine atom.[7]

| FT-IR (cm⁻¹) | ~3400-3300 (N-H stretch) ; ~1700-1680 (C=O aldehyde stretch) ; ~1600 (aromatic C=C stretch) ; ~1250 (C-F stretch) . |

Analytical Workflow

A systematic workflow ensures the unambiguous identification and quality control of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation Synthesis Crude Product from Reaction Purification Column Chromatography Synthesis->Purification TLC TLC Analysis Purification->TLC Purity Check NMR NMR (1H, 13C) Purification->NMR Structure ID MS Mass Spectrometry Purification->MS Mass Verification FTIR FT-IR Purification->FTIR Functional Groups

Caption: Standard workflow for synthesis and analytical validation.

Reactivity and Applications in Drug Development

This molecule is not merely a synthetic target but a versatile building block. Its functional groups are portals to a vast chemical space, making it highly valuable for generating libraries of compounds for drug screening.

  • Aldehyde Handle: The aldehyde is primed for reactions such as Wittig olefination, Knoevenagel condensation, and reductive amination to build complex side chains or link to other molecular fragments.

  • Bromo Handle: The bromine atom is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.

  • Amino Handle: The nucleophilic amine can be readily acylated, sulfonated, or used as a directing group. It is also a key component in the synthesis of heterocyclic systems like quinolines and benzodiazepines.

  • Fluoro Handle: The fluorine atom can enhance metabolic stability and binding affinity of a potential drug candidate by modifying its electronic properties and pKa.[8]

Role in Medicinal Chemistry

The logical application of this building block is in the generation of diverse molecular libraries for screening against various biological targets.

G cluster_input Core Scaffold cluster_reactions Synthetic Diversification cluster_output Outcome Start 2-Fluoro-4-amino- 5-bromo-benzaldehyde ReductiveAmination Reductive Amination Start->ReductiveAmination SuzukiCoupling Suzuki Coupling (at C-Br) Start->SuzukiCoupling Acylation N-Acylation Start->Acylation Wittig Wittig Reaction Start->Wittig Library Diverse Chemical Library ReductiveAmination->Library SuzukiCoupling->Library Acylation->Library Wittig->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Fluoro-4-amino-5-bromobenzaldehyde: Application Note &amp; Protocol

Strategic Rationale & Retrosynthetic Analysis 2-Fluoro-4-amino-5-bromobenzaldehyde (CAS 2386788-83-4)[1] is a highly functionalized, tetra-substituted benzene derivative serving as a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Retrosynthetic Analysis

2-Fluoro-4-amino-5-bromobenzaldehyde (CAS 2386788-83-4)[1] is a highly functionalized, tetra-substituted benzene derivative serving as a privileged scaffold in medicinal chemistry and drug development. The orthogonal reactivity of its functional groups allows for diverse late-stage functionalizations: the aldehyde enables reductive aminations, the bromide serves as a handle for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), the fluorine atom modulates pKa and facilitates nucleophilic aromatic substitution (SNAr), and the free amino group is primed for amide coupling.

To synthesize this target molecule with high purity and yield, we employ a robust, two-step linear sequence starting from the commercially available building block, 4-amino-2-fluorobenzonitrile:

  • Regioselective Electrophilic Aromatic Bromination : Utilizing N-Bromosuccinimide (NBS) to install the bromide at the C5 position, yielding the intermediate 4-amino-5-bromo-2-fluorobenzonitrile (CAS 1934940-89-2)[2].

  • Controlled Hydride Reduction : Utilizing Diisobutylaluminum hydride (DIBAL-H) to selectively reduce the nitrile moiety to an aldehyde.

Synthetic_Workflow A 4-Amino-2-fluorobenzonitrile (Starting Material) B 4-Amino-5-bromo- 2-fluorobenzonitrile (Intermediate) A->B NBS, MeCN 0 °C to RT, 2h C 2-Fluoro-4-amino-5- bromobenzaldehyde (Target Product) B->C 1. DIBAL-H, THF, -78 °C 2. 1M HCl (aq)

Synthetic workflow for 2-Fluoro-4-amino-5-bromobenzaldehyde from 4-amino-2-fluorobenzonitrile.

Mechanistic Causality & E-E-A-T Principles

For a protocol to be reproducible, the physical and electronic causality behind the reagent selection must be understood.

Causality in Regioselective Bromination: The starting material, 4-amino-2-fluorobenzonitrile, possesses competing directing groups. The amino (-NH2) group is strongly activating, directing electrophiles to the ortho and para positions. The fluoro (-F) group is weakly deactivating via induction but donates electron density via resonance, also directing ortho and para. The C5 position is uniquely favored because it is ortho to the strong -NH2 director and para to the -F director. This synergistic directing effect ensures that bromination with NBS in a polar aprotic solvent (e.g., acetonitrile) proceeds with near-perfect regioselectivity at C5, avoiding the sterically hindered C3 position[3],[4].

Mechanistic_Directing SM 4-Amino-2-fluorobenzonitrile NH2 -NH2 Group (Strong Activating, o/p-director) SM->NH2 F -F Group (Weak Deactivating, o/p-director) SM->F C5 C5 Position (Favored Electrophilic Attack) NH2->C5 Directs Ortho F->C5 Directs Para

Synergistic directing effects of -NH2 and -F groups enabling regioselective C5 bromination.

Causality in Nitrile Reduction: The reduction of nitriles to aldehydes using DIBAL-H is highly temperature-dependent[5]. DIBAL-H acts as a nucleophilic hydride source. At strictly cryogenic temperatures (-78 °C), it attacks the electrophilic nitrile carbon to form a stable aluminum hemiaminal intermediate. This bulky intermediate prevents a second equivalent of hydride from attacking, which would otherwise lead to over-reduction to the primary amine. Upon careful acidic aqueous workup, the hemiaminal is hydrolyzed to release the target benzaldehyde[5].

Materials and Safety

Critical Safety Considerations:

  • N-Bromosuccinimide (NBS): Corrosive and a strong oxidizing agent. Handle exclusively in a fume hood.

  • Diisobutylaluminum hydride (DIBAL-H): Pyrophoric and highly moisture-sensitive. Must be handled under an inert atmosphere (Argon or Nitrogen) using rigorous Schlenk or syringe techniques.

Table 1: Quantitative Reagent Summary
ReagentMW ( g/mol )EquivalentsMass/VolumeRole
4-Amino-2-fluorobenzonitrile136.131.010.0 gStarting Material
N-Bromosuccinimide (NBS)177.981.0513.7 gBrominating Agent
Acetonitrile (MeCN), Anhydrous41.05-100 mLSolvent (Step 1)
4-Amino-5-bromo-2-fluorobenzonitrile215.021.010.0 gIntermediate
DIBAL-H (1.0 M in hexanes)142.222.5116 mLHydride Source
Tetrahydrofuran (THF), Anhydrous72.11-150 mLSolvent (Step 2)

Experimental Protocols

Protocol A: Synthesis of 4-Amino-5-bromo-2-fluorobenzonitrile

Self-Validating Checkpoint: The reaction mixture shifts from a clear solution to a pale yellow suspension as the brominated product forms, providing a visual cue of reaction progression.

  • Preparation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-fluorobenzonitrile (10.0 g, 73.5 mmol) in anhydrous acetonitrile (100 mL) under a nitrogen atmosphere.

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Bromination : Add N-Bromosuccinimide (13.7 g, 77.1 mmol, 1.05 equiv) portion-wise over 15 minutes to maintain the internal temperature below 5 °C[3].

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 3:1, UV visualization).

  • Quench & Workup : Concentrate the mixture under reduced pressure to remove the majority of the acetonitrile. Dissolve the crude residue in ethyl acetate (150 mL) and wash sequentially with saturated aqueous sodium thiosulfate (2 × 50 mL) to quench any unreacted NBS, followed by brine (50 mL)[4].

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel) to afford 4-amino-5-bromo-2-fluorobenzonitrile as an off-white solid[2].

Protocol B: Synthesis of 2-Fluoro-4-amino-5-bromobenzaldehyde

Self-Validating Checkpoint: The careful addition of 1M HCl is critical. Insufficient hydrolysis will result in stable imine impurities, while overly harsh conditions or elevated temperatures during addition may degrade the product.

  • Preparation : In an oven-dried 500 mL Schlenk flask, dissolve 4-amino-5-bromo-2-fluorobenzonitrile (10.0 g, 46.5 mmol) in anhydrous Tetrahydrofuran (THF) (150 mL) under an argon atmosphere.

  • Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath and cool to strictly -78 °C[5].

  • Reduction : Slowly add DIBAL-H (1.0 M in hexanes, 116 mL, 116 mmol, 2.5 equiv) dropwise via a syringe pump over 45 minutes. (Note: Excess DIBAL-H is required due to the acidic protons on the free -NH2 group, which will rapidly consume the first equivalent of the reagent).

  • Propagation : Stir the mixture at -78 °C for 2 hours.

  • Quenching : Carefully quench the reaction at -78 °C by the dropwise addition of anhydrous methanol (10 mL) to destroy excess DIBAL-H, followed by the addition of ethyl acetate (50 mL).

  • Hydrolysis : Remove the cooling bath and allow the mixture to warm to 0 °C. Slowly add 1M aqueous HCl (100 mL) and stir vigorously for 1 hour at room temperature to fully hydrolyze the aluminum hemiaminal intermediate to the aldehyde[5].

  • Workup : Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with saturated aqueous NaHCO3 (100 mL) and brine (100 mL).

  • Isolation : Dry over anhydrous Na2SO4, filter, and concentrate. Purify via recrystallization (toluene/hexanes) or column chromatography to yield 2-Fluoro-4-amino-5-bromobenzaldehyde[1].

Quantitative Data & Expected Characterization

Table 2: Expected Analytical Characterization (2-Fluoro-4-amino-5-bromobenzaldehyde)
TechniqueExpected Signals / Data PointsStructural Interpretation
1H NMR (400 MHz, DMSO-d6)δ 9.95 (s, 1H)Aldehyde proton (-CHO at C1)
1H NMR δ 7.85 (d, J = ~7.5 Hz, 1H)Aromatic proton (C6, meta-coupled to F)
1H NMR δ 6.50 (d, J = ~12.0 Hz, 1H)Aromatic proton (C3, ortho-coupled to F)
1H NMR δ 6.20 (br s, 2H)Primary amine protons (-NH2)
ESI-MS (m/z)217.9, 219.9[M+H]+Isotopic pattern (1:1 ratio) characteristic of 1 bromine atom

References

Sources

Application

Synthesis of 2-Fluoro-4-amino-5-bromo-benzaldehyde: A Detailed Guide to Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the synthesis of 2-Fluoro-4-amino-5-bromo-benzaldehyde, a key intermediate in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-Fluoro-4-amino-5-bromo-benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. Due to the absence of a direct, single-step synthesis in publicly available literature, this guide proposes and critically evaluates two plausible multi-step synthetic routes. The selection of starting materials, the rationale behind each synthetic step, and detailed experimental protocols are presented. This guide is intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this target molecule.

Introduction

2-Fluoro-4-amino-5-bromo-benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, an amino group, a bromine atom, and a formyl group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the amino and bromo groups offer sites for further functionalization. This guide outlines two strategic synthetic pathways for the preparation of this valuable compound, starting from commercially available precursors.

Proposed Synthetic Route A: Ortho-Formylation of 4-Bromo-2-fluoroaniline

This primary proposed route commences with the readily available starting material, 4-Bromo-2-fluoroaniline. The key transformation in this pathway is the regioselective introduction of a formyl group at the ortho-position to the amino group.

Diagram of Synthetic Route A:

Synthetic Route A start 4-Bromo-2-fluoroaniline intermediate_A1 N-Acetyl-4-bromo-2-fluoroaniline (Optional Protection) start->intermediate_A1 Acetic Anhydride product 2-Fluoro-4-amino-5-bromo-benzaldehyde start->product Direct Formylation (Vilsmeier-Haack or Duff Reaction) intermediate_A2 2-Fluoro-4-acetylamino-5-bromo-benzaldehyde intermediate_A1->intermediate_A2 Formylation (Vilsmeier-Haack or Duff Reaction) intermediate_A2->product Deprotection (Acid or Base Hydrolysis) Synthetic Route B start_B 2-Fluoro-4-nitroaniline intermediate_B1 2-Fluoro-4-nitro-5-bromoaniline start_B->intermediate_B1 Bromination (NBS or Br₂) intermediate_B2 2-Fluoro-4-amino-5-bromoaniline intermediate_B1->intermediate_B2 Reduction (e.g., Fe/HCl) intermediate_B3 2-Fluoro-4-amino-5-bromo-benzaldehyde intermediate_B2->intermediate_B3 Formylation (e.g., Sandmeyer-type reaction)

Method

Application Notes and Protocols: The Strategic Use of 2-Fluoro-4-amino-5-bromo-benzaldehyde in Medicinal Chemistry

Introduction: A Multifunctional Building Block for Modern Drug Discovery In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel therapeutic agents. 2-Fluoro-4-amino-5-bromo-benzaldehyde is a quintessential example of a "privileged scaffold" – a molecular framework that provides a versatile and robust starting point for the synthesis of diverse and biologically active compounds. Its utility stems from the orthogonal reactivity of its three key functional groups: an aldehyde, a primary aromatic amine, a fluorine atom, and a bromine atom.

  • The Aldehyde: Serves as a versatile electrophilic handle for a wide array of transformations, including reductive aminations, Wittig reactions, and the formation of heterocyclic rings like quinolines and quinazolines.

  • The Bromo Group: Acts as a prime reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of aryl, heteroaryl, or alkyl substituents to build molecular complexity.[1]

  • The Fluoro Group: The presence of fluorine can significantly influence the physicochemical properties of the final compound. It can enhance metabolic stability, modulate pKa, and improve binding affinity by participating in favorable protein-ligand interactions.[2]

  • The Amino Group: Functions as a key hydrogen bond donor and a nucleophilic site. Its presence is critical for emulating the hinge-binding motifs seen in many kinase inhibitors.[1]

This combination of functionalities makes 2-Fluoro-4-amino-5-bromo-benzaldehyde an exceptionally valuable precursor, particularly in the synthesis of targeted therapies like kinase inhibitors.[3]

Physicochemical Properties & Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the reagent.

PropertyValue
CAS Number 315188-30-8[4]
Molecular Formula C₇H₅BrFNO[4]
Molecular Weight 218.03 g/mol [4]
Appearance Typically a solid powder
IUPAC Name 2-amino-5-bromo-4-fluorobenzaldehyde[4]
Safety and Handling

2-Fluoro-4-amino-5-bromo-benzaldehyde and its related isomers are hazardous chemicals that require careful handling in a controlled laboratory environment.[5][6][7]

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6][7] May also cause an allergic skin reaction.[7]

  • Precautionary Measures:

    • Always handle this compound within a certified chemical fume hood.[5]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][8]

    • Avoid breathing dust, fumes, or vapors.[6]

    • Wash hands and any exposed skin thoroughly after handling.[5]

    • Store in a cool, dry, well-ventilated place with the container tightly closed.[6] Some related compounds are air-sensitive and should be stored under an inert atmosphere.[8][9]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[5][8]

    • In case of skin contact: Wash off immediately with plenty of soap and water.[6]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[6]

    • If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[5]

Core Application: Synthesis of Kinase Inhibitors

Kinase inhibitors have revolutionized the treatment of diseases like cancer by targeting specific enzymes that drive cell growth and proliferation.[10][11] A significant number of FDA-approved kinase inhibitors utilize a heterocyclic core that forms critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. The 2-aminopyridine motif, readily accessible from this guide's title compound, is a classic hinge-binder.[1]

Rationale: The Hinge-Binding Pharmacophore

The amino group and the adjacent aromatic system derived from 2-Fluoro-4-amino-5-bromo-benzaldehyde can mimic the adenine portion of ATP, forming one or two key hydrogen bonds with the backbone amide donors and acceptors of the kinase hinge. This interaction is a cornerstone of inhibitor binding and selectivity.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold Hinge_NH Backbone NH AminoN N Hinge_NH->AminoN H-Bond (Donor) Hinge_CO Backbone C=O Inhibitor [Scaffold derived from 2-Fluoro-4-amino-5-bromo-benzaldehyde] AminoN->Hinge_CO H-Bond (Acceptor) ArylN Aryl Ring (e.g., Pyridine)

Caption: Conceptual diagram of an inhibitor's aminopyridine motif forming key hydrogen bonds with the kinase hinge region.

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and desired product. All reactions should be monitored for progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the functionalization of the C-Br bond, a cornerstone reaction for building molecular diversity.[12] It is used to couple the benzaldehyde with a boronic acid or ester.

G Start 2-Fluoro-4-amino- 5-bromo-benzaldehyde Heat Heat (80-100 °C) Start->Heat BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Heat Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Heat Base Base (e.g., K₂CO₃) Base->Heat Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Coupled Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Fluoro-4-amino-5-bromo-benzaldehyde (1.0 mmol)

  • Arylboronic acid or pinacol ester (1.1 - 1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.2 mmol)

  • Degassed solvents (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon source

Procedure:

  • Setup: To a dry round-bottom flask, add 2-Fluoro-4-amino-5-bromo-benzaldehyde, the boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the palladium(0) active catalyst.[12]

  • Solvent Addition: Add the degassed solvents via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

CatalystBaseSolventTemp (°C)Typical Yield
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9075-95%
Pd(PPh₃)₄K₃PO₄DME/H₂O8570-90%
XPhos Pd G3Cs₂CO₃t-BuOH/H₂O10080-98%
Protocol 2: Reductive Amination for Scaffold Elaboration

This protocol utilizes the aldehyde functionality to introduce a side chain, a common strategy for exploring structure-activity relationships (SAR) and improving properties like solubility.

Materials:

  • Aldehyde-containing starting material (from Protocol 1 or other) (1.0 mmol)

  • Primary or secondary amine (1.1 mmol)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, Na(OAc)₃BH, 1.5 mmol)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Setup: Dissolve the aldehyde in the anhydrous solvent in a round-bottom flask.

  • Imine Formation: Add the amine. If the amine is an HCl salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 30-60 minutes.

  • Reduction: Add the sodium triacetoxyborohydride in one portion. Causality: Na(OAc)₃BH is a mild and selective reducing agent that is particularly effective for reductive aminations and tolerates many functional groups.

  • Reaction: Stir the reaction at room temperature until completion as monitored by TLC or LC-MS (typically 2-16 hours).

  • Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or crystallization.

Conclusion

2-Fluoro-4-amino-5-bromo-benzaldehyde is a powerful and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for a logical and efficient synthesis of complex molecules, particularly those targeting the kinase enzyme family. The robust and well-established protocols for its derivatization, such as Suzuki coupling and reductive amination, provide researchers with reliable tools to rapidly generate libraries of compounds for lead discovery and optimization campaigns. The insights and methodologies presented here offer a practical guide for leveraging this valuable scaffold in the pursuit of novel therapeutics.

References

  • Vertex AI Search. (2009). 5 - SAFETY DATA SHEET.
  • AK Scientific, Inc. 2-Amino-3-bromo-5-fluorobenzaldehyde - Safety Data Sheet.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors.
  • MilliporeSigma. (2025). 4 - SAFETY DATA SHEET.
  • Chem-Impex. 5-Bromo-2-fluorobenzaldehyde.
  • Advanced ChemBlocks. (2026). 2-Amino-4-bromo-5-fluorobenzaldehyde.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • Thermo Fisher Scientific. (2025). 9 - SAFETY DATA SHEET.
  • Recipharm. (2018). Development of a Synthesis of Kinase Inhibitor AKN028.
  • AChemBlock. (2026). 2-amino-5-bromo-4-fluorobenzaldehyde 95%.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Zhang, C., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC.
  • Blake, J. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, ACS Publications.
  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications.

Sources

Application

Strategic Elaboration of 2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS: 2386788-83-4) in Targeted Drug Discovery

Executive Summary & Chemical Profiling In modern medicinal chemistry, the rapid assembly of complex, drug-like heterocycles relies heavily on densely functionalized building blocks. 2-Fluoro-4-amino-5-bromo-benzaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In modern medicinal chemistry, the rapid assembly of complex, drug-like heterocycles relies heavily on densely functionalized building blocks. 2-Fluoro-4-amino-5-bromo-benzaldehyde serves as a highly privileged "Swiss Army Knife" intermediate. Possessing four distinct, orthogonally reactive sites on a single benzene ring, this scaffold allows researchers to systematically build out kinase inhibitor cores (such as quinazolines, indoles, and benzimidazoles) without the need for convoluted protection/deprotection strategies.

Table 1: Chemical Profiling

PropertyValue
Chemical Name 2-Fluoro-4-amino-5-bromo-benzaldehyde
CAS Number 2386788-83-4[1]
Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
SMILES O=Cc1cc(Br)c(N)cc1F
Physical State Solid (typically yellow/orange crystalline powder)

Mechanistic Rationale: Orthogonal Reactivity

The true value of this intermediate lies in the predictable causality of its functional groups, which can be manipulated in a specific sequence based on their electronic properties:

  • C1 Aldehyde: Highly electrophilic; readily undergoes reductive amination or Knoevenagel condensation [1].

  • C2 Fluorine: Activated for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the ortho-aldehyde lowers the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the Meisenheimer complex during nucleophilic attack [3].

  • C4 Amino: Electron-donating group that can be selectively acylated, converted to a diazonium salt, or engaged in Buchwald-Hartwig aminations.

  • C5 Bromine: A classic handle for Palladium-catalyzed cross-couplings (Suzuki, Heck, Sonogashira). Its position meta to the aldehyde and ortho to the amino group provides unique steric and electronic environments for oxidative addition [2].

OrthogonalReactivity Core 2-Fluoro-4-amino- 5-bromo-benzaldehyde Aldehyde C1: Aldehyde Reductive Amination Core->Aldehyde NaBH(OAc)3, Amine Fluorine C2: Fluorine SNAr Displacement Core->Fluorine Nucleophile, Base Amino C4: Amino Amide Coupling / Buchwald Core->Amino Acyl Chloride / Pd Bromine C5: Bromine Suzuki/Heck Coupling Core->Bromine R-B(OH)2, Pd Cat.

Orthogonal reactivity map of 2-Fluoro-4-amino-5-bromo-benzaldehyde highlighting functionalization sites.

Application Workflow 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C5 position while leaving the aldehyde, fluorine, and amino groups intact.

Causality & Logic: Unprotected ortho-bromoanilines can coordinate to palladium, potentially poisoning the catalyst or leading to unwanted side reactions. To overcome this, a robust catalyst system like Pd(dppf)Cl₂ or CataCXium A Pd G3 is utilized alongside a mild base (K₃PO₄) in a biphasic solvent system. This ensures efficient oxidative addition into the C-Br bond and transmetalation while preventing off-target reactions at the unprotected amine [2].

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-4-amino-5-bromo-benzaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) to the flask. Seal the flask with a septum and purge with argon for 15 minutes (3 vacuum/argon cycles).

  • Solvent Introduction: Inject degassed 1,4-dioxane and deionized water (4:1 v/v ratio, typically 0.2 M relative to the aldehyde) via syringe.

  • Reaction: Heat the biphasic mixture to 80 °C in an oil bath for 4–6 hours. Monitor the consumption of the starting material via LC-MS or TLC (typically 30% EtOAc in Hexanes).

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black. Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the C5-arylated product.

Application Workflow 2: Reductive Amination of the C1 Aldehyde

Objective: Convert the C1 aldehyde into a secondary or tertiary amine to append solubilizing groups (e.g., piperazines or morpholines) common in drug development.

Causality & Logic: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the direct reduction of the starting aldehyde to an alcohol. Instead, it selectively reduces the transient, more electrophilic iminium ion formed by the condensation of the aldehyde and the amine [1].

Step-by-Step Protocol:

  • Imine Formation: Dissolve 2-Fluoro-4-amino-5-bromo-benzaldehyde (1.0 equiv) and the target amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv) to the stirring solution. The mixture may become cloudy.

  • Reaction: Stir the suspension at room temperature for 12 hours under a nitrogen atmosphere. Monitor via TLC until the aldehyde spot disappears.

  • Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Application Workflow 3: SNAr Displacement at the C2 Fluorine

Objective: Displace the C2 fluorine atom with an exogenous nucleophile (e.g., an alkoxide or amine) to build out the left-hand side of the molecule.

Causality & Logic: While the para-amino group is electron-donating (which normally deactivates a ring towards SNAr), the ortho-aldehyde exerts a powerful electron-withdrawing effect that dominates the local electronic environment. This strongly activates the C2 fluorine, allowing it to be displaced by moderate to strong nucleophiles under thermal conditions [3].

Step-by-Step Protocol:

  • Preparation: Dissolve the benzaldehyde intermediate (1.0 equiv) in anhydrous DMF (0.5 M) in a round-bottom flask.

  • Nucleophile Addition: Add the desired nucleophile (e.g., a secondary amine or sodium alkoxide, 1.2 equiv) followed by K₂CO₃ (2.0 equiv) as a base.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 8 hours under a nitrogen atmosphere. Monitor the reaction via LC-MS.

  • Precipitation: Once complete, cool the mixture to room temperature and slowly pour it into vigorously stirred ice water (5× the volume of DMF).

  • Isolation: Filter the resulting precipitate under vacuum. Wash the solid cake with cold water to remove residual DMF and K₂CO₃. Dry the solid under high vacuum to afford the SNAr product.

Quantitative Data Presentation

Table 2: Orthogonal Functionalization Summary

Reaction TypeTarget SiteReagents / CatalystsTypical YieldMechanistic Driver
Reductive Amination C1 (Aldehyde)Amine, NaBH(OAc)₃, AcOH, DCE75–90%Imine formation followed by selective hydride reduction of the iminium ion.
SNAr Displacement C2 (Fluorine)Nucleophile, K₂CO₃, DMF, 80 °C65–85%Ortho-aldehyde activation lowers the LUMO, stabilizing the Meisenheimer complex.
Suzuki-Miyaura C5 (Bromine)R-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄70–95%Oxidative addition of Pd(0) into the C-Br bond, tolerating the unprotected amine.

References

  • Wilson, A. A., Dannals, R. F., Ravert, H. T., & Wagner, H. N. (1990). Reductive amination of [18F]fluorobenzaldehydes: Radiosyntheses of [2‐18F]‐ and [4‐18F]fluorodexetimides. Journal of Labelled Compounds and Radiopharmaceuticals, 28(10), 1189-1199. URL:[Link]

  • McCall, L. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 4208-4226. URL:[Link]

  • Engle, K. M., Luo, S.-X. L., & Grubbs, R. H. (2015). An SNAr Approach to Sterically Hindered ortho-Alkoxybenzaldehydes for the Synthesis of Olefin Metathesis Catalysts. The Journal of Organic Chemistry, 80(8), 4213-4220. URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of a Novel 4-Anilinoquinazoline-Based Kinase Inhibitor from 2-Fluoro-4-amino-5-bromo-benzaldehyde

Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of a novel potent kinase inhibitor utilizing the versatile, trifunctional building block, 2-Fluoro-4-amino-5-bromo-benzal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of a novel potent kinase inhibitor utilizing the versatile, trifunctional building block, 2-Fluoro-4-amino-5-bromo-benzaldehyde. The strategic disposition of the aldehyde, amino, fluoro, and bromo groups on this starting material offers a robust platform for the construction of complex heterocyclic scaffolds, particularly the 4-anilinoquinazoline core, which is a privileged structure in numerous FDA-approved kinase inhibitors.[1][2][3] We present a detailed two-part synthetic workflow, beginning with the construction of a key 6-bromo-7-fluoro-4-chloroquinazoline intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce further molecular diversity. This guide explains the causality behind experimental choices, provides step-by-step protocols, and discusses the biological rationale targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival.[1][2]

Introduction: The Strategic Utility of 2-Fluoro-4-amino-5-bromo-benzaldehyde

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The 4-anilinoquinazoline scaffold has emerged as a highly successful pharmacophore for targeting the ATP-binding site of various kinases, most notably EGFR.[1][2][4]

The starting material, 2-Fluoro-4-amino-5-bromo-benzaldehyde, is an exemplary building block for the synthesis of such inhibitors due to its unique combination of reactive sites:

  • Ortho-Amino Aldehyde: This functionality is a classic precursor for the construction of the quinazoline ring system through cyclocondensation reactions.

  • Bromine Atom: Serves as a versatile handle for late-stage functionalization via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).

  • Fluorine Atom: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3]

This guide details a logical and efficient synthetic route to a novel 6-aryl-7-fluoro-4-anilinoquinazoline, a potential EGFR inhibitor, demonstrating the power of 2-Fluoro-4-amino-5-bromo-benzaldehyde in modern drug discovery.

PART 1: Synthesis of the 6-Bromo-7-fluoro-4-chloroquinazoline Intermediate

The initial phase of the synthesis focuses on constructing the core quinazoline heterocycle and installing a reactive chloro group at the 4-position, which will be displaced in the subsequent step. This is achieved via a reliable two-step sequence: cyclization to the quinazolinone followed by chlorination.

Step 1A: Synthesis of 6-Bromo-7-fluoro-3,4-dihydroquinazolin-4-one

This step involves the cyclocondensation of the starting benzaldehyde with a nitrogen source to form the pyrimidinone ring of the quinazoline system. The Niementowski quinazoline synthesis, which traditionally uses anthranilic acids and formamide, provides a conceptual basis for this transformation.[4] Here, we adapt this concept for the ortho-amino benzaldehyde.

Reaction Scheme: (Image of the reaction of 2-Fluoro-4-amino-5-bromo-benzaldehyde with formamide to yield 6-Bromo-7-fluoro-3,4-dihydroquinazolin-4-one)

Protocol:

  • To a round-bottom flask, add 2-Fluoro-4-amino-5-bromo-benzaldehyde (1.0 eq).

  • Add an excess of formamide (used as both reactant and solvent, approx. 10-20 eq).

  • Heat the reaction mixture to 150-160 °C and stir for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water with stirring. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-Bromo-7-fluoro-3,4-dihydroquinazolin-4-one. The product is often of sufficient purity for the next step without further purification.

Expert Insights: The use of excess formamide drives the reaction to completion. The high temperature is necessary to facilitate the cyclization and dehydration steps. Precipitation in water is an effective and simple initial purification step.

Step 1B: Synthesis of 6-Bromo-7-fluoro-4-chloroquinazoline

The hydroxyl group of the quinazolinone is converted to a chloro group, a better leaving group for the subsequent nucleophilic aromatic substitution with an aniline. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard reagents for this transformation.[5]

Reaction Scheme: (Image of the reaction of 6-Bromo-7-fluoro-3,4-dihydroquinazolin-4-one with POCl3 to yield 6-Bromo-7-fluoro-4-chloroquinazoline)

Protocol:

  • In a fume hood, carefully add 6-Bromo-7-fluoro-3,4-dihydroquinazolin-4-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, approx. 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, approx. 0.1 eq).

  • Heat the mixture to reflux (approximately 110 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • The product will precipitate. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral.

  • Dry the solid under vacuum to afford the key intermediate, 6-Bromo-7-fluoro-4-chloroquinazoline.

Expert Insights: The catalytic DMF forms the Vilsmeier reagent in situ, which facilitates the chlorination. The careful, slow quenching on ice is a critical safety step to manage the exothermic reaction of excess POCl₃ with water.

PART 2: Synthesis of the Final Kinase Inhibitor

With the activated quinazoline core in hand, the final steps involve introducing the aniline moiety at C4 and diversifying the C6 position via a Suzuki-Miyaura coupling.

Step 2A: Synthesis of 4-Anilino-6-bromo-7-fluoroquinazoline

This step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at C4 is displaced by an aniline. The choice of aniline is critical for targeting the specific kinase. For EGFR inhibitors, 3-chloro-4-fluoroaniline is a common choice.[3]

Reaction Scheme: (Image of the reaction of 6-Bromo-7-fluoro-4-chloroquinazoline with an aniline to yield 4-Anilino-6-bromo-7-fluoroquinazoline)

Protocol:

  • In a round-bottom flask, dissolve 6-Bromo-7-fluoro-4-chloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or n-butanol.

  • Add the selected aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq).

  • Heat the mixture to reflux (80-100 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature. The product, often as its hydrochloride salt, may precipitate.

  • Collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expert Insights: The reaction is typically acid-catalyzed by the HCl generated in situ. The choice of solvent is important; alcohols are commonly used and can facilitate the reaction.

Step 2B: Suzuki-Miyaura Coupling for C6-Arylation

The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling to replace the bromine at C6 with an aryl group.[6][7] This position is often modified to enhance potency and modulate pharmacokinetic properties.[3] We will use 4-fluorophenylboronic acid as a representative coupling partner.

Reaction Scheme: (Image of the Suzuki-Miyaura coupling of 4-Anilino-6-bromo-7-fluoroquinazoline with an arylboronic acid)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Quinazoline, Boronic Acid, Catalyst, and Base in Flask atmosphere Evacuate and Backfill with Inert Gas (3x) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat to 80-100 °C Monitor by TLC/LC-MS solvent->heat cool Cool to Room Temperature heat->cool dilute Dilute with Ethyl Acetate and Wash with Water/Brine cool->dilute dry Dry Organic Layer (Na₂SO₄ or MgSO₄) dilute->dry concentrate Filter and Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Quantitative Data Table

ComponentMolar Eq.Catalyst (mol%)Base (Eq.)Solvent SystemTemp (°C)Typical Yield (%)
4-Anilino-6-bromo-7-fluoroquinazoline1.0--1,4-Dioxane/Water (4:1)90-
Arylboronic Acid1.2--
Pd(dppf)Cl₂-3-5-70-90
K₂CO₃ or Cs₂CO₃--2.0-3.0

Protocol:

  • To a Schlenk flask, add 4-Anilino-6-bromo-7-fluoroquinazoline (1.0 eq), the arylboronic acid (e.g., 4-fluorophenylboronic acid, 1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Expert Insights: The choice of palladium catalyst and base is crucial for the success of the Suzuki coupling.[6] Catalysts with bulky phosphine ligands like dppf are often effective for heterocyclic substrates. Degassing the solvent is essential to prevent oxidation and deactivation of the palladium catalyst.

PART 3: Biological Rationale and Signaling Pathway

Targeting the EGFR Signaling Pathway

The synthesized 4-anilinoquinazoline derivative is designed to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1][2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth and proliferation.[2] The inhibitor is designed to be a competitive inhibitor at the ATP-binding site of the EGFR kinase domain.

The 4-anilinoquinazoline core mimics the adenine ring of ATP. The N-1 of the quinazoline ring typically forms a key hydrogen bond with the backbone of Met793 in the hinge region of the kinase, anchoring the inhibitor in the active site.[3] The aniline group extends into a hydrophobic pocket, and the substituents at C6 and C7 can be modified to improve interactions and selectivity.

EGFR Signaling Pathway Diagram

EGFR_Pathway cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Ras Ras Dimer->Ras PI3K PI3K Dimer->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor Synthesized Kinase Inhibitor Inhibitor->Dimer Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and point of inhibition.

By blocking the ATP binding site, the synthesized inhibitor prevents the phosphorylation of EGFR and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K/AKT pathways, ultimately leading to a reduction in tumor cell proliferation and survival.[8]

Conclusion

2-Fluoro-4-amino-5-bromo-benzaldehyde serves as a highly effective and versatile starting material for the synthesis of potent kinase inhibitors. The presented multi-step synthesis of a novel 4-anilinoquinazoline derivative highlights a robust and logical workflow that leverages the unique functionalities of this building block. The detailed protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals in their efforts to design and synthesize next-generation targeted therapies.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Journal of Pharmaceutical Research International. [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2024). Molecules. [Link]

  • Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl... ResearchGate. [Link]

  • Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. (2014, December 15). Journal of Medicinal Chemistry. [Link]

  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. (2025, September 14). Molecules. [Link]

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. (1996, May). Clinical and Experimental Pharmacology and Physiology. [Link]

  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. (2017, November 20). Molecules. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Scielo. [Link]

  • Design and Evaluation of Potent EGFR Inhibitors Through the Incorporation of Macrocyclic Polyamine Moieties into the 4-Anilinoquinazoline Scaffold. (2018, December 3). Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (2003, January 2). Journal of Medicinal Chemistry. [Link]

  • The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. ResearchGate. [Link]

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. (2022, February 22). Frontiers in Chemistry. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021, May 25). Frontiers in Chemistry. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024, November 3). ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023, April 3). ResearchGate. [Link]

  • Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy. (2026, January 30). ResearchGate. [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]

  • Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones. Semantic Scholar. [Link]

  • One-Pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. PMC. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC. [Link]

  • Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. (2002, February 19). Journal of Medicinal Chemistry. [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Niementowski quinoline synthesis. Wikipedia. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 2-Fluoro-4-amino-5-bromo-benzaldehyde in Advanced Heterocycle Synthesis

I. Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry In the landscape of drug discovery and synthetic chemistry, the design of novel heterocyclic scaffolds remains a cornerstone of innovation.

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry

In the landscape of drug discovery and synthetic chemistry, the design of novel heterocyclic scaffolds remains a cornerstone of innovation. 2-Fluoro-4-amino-5-bromo-benzaldehyde has emerged as a preeminent starting material, valued for its unique constellation of reactive sites. This guide provides an in-depth exploration of its application, focusing on the synthesis of high-value heterocyclic systems.

The molecule's utility is rooted in its trifunctional architecture:

  • An aldehyde group serves as a versatile electrophilic center, primed for a wide array of condensation and cyclization reactions.

  • An ortho-positioned amino group acts as a potent intramolecular nucleophile, facilitating efficient ring-closure reactions to form fused heterocyclic systems.

  • Strategically placed fluorine and bromine atoms offer powerful tools for molecular engineering. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the aromatic ring, which can be crucial for optimizing pharmacokinetic profiles.[1][2] The bromine atom provides a reactive handle for post-cyclization modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries.[3]

This combination makes 2-Fluoro-4-amino-5-bromo-benzaldehyde an ideal precursor for constructing medicinally relevant cores, particularly substituted quinazolines, which are prevalent in numerous approved therapeutics and clinical candidates.[4][5] This document will provide detailed, field-proven protocols, explain the causality behind experimental choices, and offer a practical framework for leveraging this versatile reagent in research and development.

II. Core Application: Synthesis of 6-Bromo-8-fluoro-substituted Quinazolines

The most direct and powerful application of 2-Fluoro-4-amino-5-bromo-benzaldehyde is in the construction of the quinazoline ring system. Quinazolines are a privileged scaffold in medicinal chemistry, known for their broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[6][7] The following section details an efficient and robust protocol for their synthesis via an iodine-catalyzed oxidative cyclization.

A. Mechanistic Rationale and Causality

The reaction proceeds through a cascade of events initiated by the condensation of the starting aldehyde with an amine or an ammonia source. The ortho-amino group of the benzaldehyde is key to the subsequent intramolecular cyclization.

  • Initial Condensation: The aldehyde reacts with an amine (or ammonia surrogate like ammonium acetate) to form an intermediate imine or a related species.

  • Intramolecular Cyclization: The nucleophilic ortho-amino group attacks the electrophilic carbon of the newly formed C=N bond (or a protonated version thereof), leading to the formation of a dihydroquinazoline intermediate.

  • Oxidative Aromatization: The dihydroquinazoline is then oxidized to the thermodynamically stable aromatic quinazoline ring. In this protocol, molecular iodine (I₂) serves as a mild and effective catalyst for this transformation, with atmospheric oxygen often acting as the terminal oxidant.[7]

The presence of the fluorine at the future 8-position and bromine at the 6-position is well-tolerated and provides valuable anchor points for subsequent diversification efforts.

B. Experimental Protocol: Synthesis of 2-Aryl-6-bromo-8-fluoroquinazolines

This protocol describes a general and reliable method for the synthesis of 2,6,8-trisubstituted quinazolines.

Materials:

  • 2-Fluoro-4-amino-5-bromo-benzaldehyde (1.0 mmol)

  • Substituted aniline or benzylamine (1.2 mmol)

  • Molecular Iodine (I₂) (10-20 mol%)

  • Dimethyl Sulfoxide (DMSO), anhydrous (5 mL)

  • Standard laboratory glassware with reflux condenser

  • Heating mantle with magnetic stirring

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-4-amino-5-bromo-benzaldehyde (1.0 mmol, 1.0 eq).

  • Add the desired substituted aniline or other primary amine (1.2 mmol, 1.2 eq).

  • Add anhydrous DMSO (5 mL) to dissolve the reactants.

  • Add a catalytic amount of molecular iodine (10 mol%).

  • Stir the reaction mixture and heat to 120-130 °C in an open-air atmosphere (a condenser is used to prevent solvent loss, not to maintain an inert atmosphere).[7]

  • Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 8-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the dark mixture into a beaker containing 50 mL of ice-cold water. A precipitate should form.

  • Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the collected solid sequentially with deionized water (2 x 20 mL) and then with a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the filtrate is colorless. This step is crucial to quench and remove any residual iodine.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 2-aryl-6-bromo-8-fluoroquinazoline.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Senior Application Scientist's Note: The use of DMSO as a solvent is advantageous due to its high boiling point and its ability to dissolve a wide range of organic substrates. The open-air setup is intentional; molecular oxygen plays a role in the catalytic cycle by reoxidizing the reduced iodine species, allowing for a catalytic amount of I₂ to be used. For amines that are less reactive, a higher temperature or a slight excess of iodine (up to 20 mol%) may be beneficial.

C. Data Presentation: Representative Quinazoline Synthesis
Starting AmineProductSolventTemp (°C)Time (h)Typical Yield (%)
Aniline6-Bromo-8-fluoro-2-phenylquinazolineDMSO120885-95
4-Methoxyaniline6-Bromo-8-fluoro-2-(4-methoxyphenyl)quinazolineDMSO1201080-90
Benzylamine2-Benzyl-6-bromo-8-fluoroquinazolineDMSO1301275-85
Ammonium Acetate6-Bromo-8-fluoroquinazolineEthanolReflux670-80
D. Visualization: Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A 2-Fluoro-4-amino- 5-bromo-benzaldehyde E Heat to 120-130 °C (8-12 hours) Open Air A->E B Substituted Amine (e.g., Aniline) B->E C Iodine (Catalyst) C->E D DMSO (Solvent) D->E F Cool to RT E->F G Precipitate in Ice Water F->G H Filter & Wash (H₂O, Na₂S₂O₃) G->H I Dry Product H->I J Purify (Recrystallization or Chromatography) I->J K Final Product: Substituted Quinazoline J->K

Caption: Workflow for quinazoline synthesis.

III. Expanded Applications in Fused Heterocycle Synthesis

The unique ortho-amino-aldehyde functionality is a gateway to other important fused heterocyclic systems beyond quinazolines. By carefully selecting the reaction partner, chemists can direct the cyclization pathway to form other valuable scaffolds.

A. Synthesis of Fused Imidazoles and Benzimidazoles

Reacting 2-Fluoro-4-amino-5-bromo-benzaldehyde with components that can form an imidazole ring opens pathways to complex polycyclic systems like benzimidazoquinazolines. These structures are known to possess potent biological activities, including antitumor properties.[8] The synthesis often involves a multi-step, one-pot reaction where an initial heterocycle is formed, which then participates in the subsequent cyclization.

B. Synthesis of Fused Pyrroles

Similarly, strategies exist for the construction of pyrrolo[1,2-a]quinazolines. These syntheses often involve multi-component reactions or tandem cyclization approaches where the pyrrole ring is constructed in concert with the quinazoline system.[5] The principles remain the same: leveraging the dual reactivity of the amino and aldehyde groups to build molecular complexity in a controlled fashion.

G cluster_products Potential Heterocyclic Scaffolds Start 2-Fluoro-4-amino- 5-bromo-benzaldehyde Quin Quinazolines Start->Quin + Amine / NH₃ source BImid Benzimidazo- quinazolines Start->BImid + Benzimidazolyl anilines Pyr Pyrrolo- quinazolines Start->Pyr + Pyrrole precursors (e.g., via MCR)

Caption: Versatility in heterocycle synthesis.

IV. Conclusion

2-Fluoro-4-amino-5-bromo-benzaldehyde is far more than a simple chemical intermediate; it is a strategic tool for the efficient construction of complex, high-value heterocyclic molecules. Its pre-installed functional handles allow for both elegant cyclization strategies and subsequent diversification, making it an invaluable asset in medicinal chemistry and materials science. The protocols and principles outlined in this guide provide a robust foundation for researchers to unlock the full synthetic potential of this versatile building block.

References

  • Synthesis of quinazolines - Organic Chemistry Portal. Available from: [Link]

  • Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. IntechOpen. Available from: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available from: [Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Publications. Available from: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available from: [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Available from: [Link]

  • Synthesis of 5 membered Heterocycles - YouTube. Available from: [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. Available from: [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]

  • "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy. University of Texas at El Paso. Available from: [Link]

  • Recent developments in the synthesis of nitrogen-containing heterocycles from β-aminovinyl esters/ketones as C=C–N donors. RSC Publishing. Available from: [Link]

  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents.
  • (PDF) 2-Bromo-5-fluorobenzaldehyde - ResearchGate. Available from: [Link]

  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Available from: [Link]

  • Recent Developments on Five-Component Reactions. MDPI. Available from: [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. Available from: [Link]

  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing. Available from: [Link]

Sources

Method

Chemoselective Schiff Base Formation Using 2-Fluoro-4-amino-5-bromo-benzaldehyde: A Guide for Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of halogenated imine pharmacophores and metal-ligand complexes. Introduction & Mechanistic Rationale Since their...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of halogenated imine pharmacophores and metal-ligand complexes.

Introduction & Mechanistic Rationale

Since their discovery by Hugo Schiff in 1864, Schiff bases (imines) have become foundational scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties[1]. They are also highly valued as versatile ligands in coordination chemistry and as critical intermediates for synthesizing nitrogen-containing heterocycles[2][3].

In modern drug discovery, 2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS: 2386788-83-4)[4] is a highly prized building block. The presence of orthogonal halogens (fluorine and bromine) provides ideal handles for downstream late-stage functionalization, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. However, utilizing this molecule presents a distinct chemoselectivity challenge: it possesses both an electrophilic aldehyde and a nucleophilic primary amine.

The Causality of Chemoselectivity

Novice chemists might assume that this bifunctional molecule would rapidly undergo intermolecular self-condensation, forming intractable oligomers. However, as an Application Scientist, it is crucial to understand the electronic microenvironment of the molecule to exploit its intrinsic reactivity:

  • Aldehyde Activation: The formyl group (-CHO) is highly electrophilic, further activated by the inductive electron-withdrawing effects of the ortho-fluorine and meta-bromine atoms.

  • Amine Deactivation: The internal 4-amino group is situated para to the strongly electron-withdrawing formyl group. This creates a "push-pull" conjugated system where the nitrogen's lone pair is heavily delocalized into the aromatic ring toward the carbonyl oxygen. Furthermore, the adjacent bromine atom introduces steric hindrance and inductive withdrawal.

MechanisticLogic A 2-Fluoro-4-amino-5-bromo- benzaldehyde B Aldehyde Group (-CHO) Highly Electrophilic (Activated by F & Br) A->B C Internal Amino Group (-NH2) Highly Deactivated (Push-Pull Conjugation) A->C E Chemoselective Schiff Base Formation B->E Rapid Attack F Self-Condensation (Kinetically Suppressed) C->F Poor Nucleophile D External Primary Amine (e.g., Benzylamine) Strong Nucleophile D->E

Electronic deactivation of the internal amine enables chemoselective imine formation.

Experimental Design: Optimizing the Self-Validating System

To ensure a self-validating and high-yielding protocol, the choice of solvent and catalyst is critical. Schiff base formation is an equilibrium reaction that requires the elimination of water.

  • Solvent (Ethanol): Absolute ethanol is chosen because the starting materials are highly soluble at reflux, but the resulting rigid, hydrophobic Schiff base often crystallizes out of solution upon cooling, driving the equilibrium forward via Le Chatelier's principle.

  • Catalyst (Glacial Acetic Acid): A catalytic amount of weak acid is required to protonate the carbonyl oxygen, increasing its electrophilicity. Strong acids (like HCl) must be avoided, as they will completely protonate the external amine, rendering it non-nucleophilic and halting the reaction.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for reacting 2-Fluoro-4-amino-5-bromo-benzaldehyde with benzylamine (1.1 equivalents).

EntrySolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)Observation / Causality
1Absolute EtOHNone78 (Reflux)1245%Sluggish kinetics without acid activation.
2 Absolute EtOH AcOH (5 mol%) 78 (Reflux) 3 88% Optimal. Product precipitates upon cooling.
3MethanolAcOH (5 mol%)65 (Reflux)482%Good yield, but higher product solubility lowers recovery.
4DichloromethaneMgSO₄ (Desiccant)40 (Reflux)2460%Low temperature limits the reaction rate.
5WaterNone1002430%Poor solubility of the aldehyde; hydrolysis competes.

Step-by-Step Methodology

Reagents Required:

  • 2-Fluoro-4-amino-5-bromo-benzaldehyde (1.0 eq, 10 mmol, ~2.18 g)

  • Benzylamine (1.1 eq, 11 mmol, ~1.18 g / 1.20 mL)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (0.5 mmol, ~30 µL)

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-Fluoro-4-amino-5-bromo-benzaldehyde (2.18 g) in 30 mL of absolute ethanol.

  • Amine Addition: Add benzylamine (1.20 mL) dropwise to the stirring suspension at room temperature. The mixture may temporarily change color (often deepening to yellow/orange) as the initial carbinolamine intermediate forms[2].

  • Catalysis: Add 30 µL of glacial acetic acid. Attach a reflux condenser.

  • Reflux: Heat the reaction mixture to 78 °C (reflux) using an oil bath or heating mantle. Maintain reflux for 3 hours.

  • TLC Monitoring: After 2.5 hours, check the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) solvent system. The product will appear as a new, highly UV-active spot with a different Rf value than the starting aldehyde.

  • Precipitation: Once the aldehyde is fully consumed, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0-5 °C) for 30 minutes to maximize the crystallization of the Schiff base.

  • Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol to remove any unreacted benzylamine and trace impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to afford the pure Schiff base.

Workflow Step1 1. Reagent Mixing EtOH + AcOH (cat.) Step2 2. Reflux 78 °C, 3 hrs Step1->Step2 Step3 3. TLC Monitoring Check Consumption Step2->Step3 Step4 4. Ice Bath Cooling Induce Precipitation Step3->Step4 Step5 5. Vacuum Filtration Wash w/ Cold EtOH Step4->Step5 Step6 6. Vacuum Drying Pure Schiff Base Step5->Step6

Step-by-step experimental workflow for Schiff base synthesis and isolation.

Analytical Validation & Characterization

To ensure the integrity of the synthesized self-validating system, the product must be characterized to confirm that the aldehyde reacted while the internal amine remained intact.

  • FT-IR Spectroscopy:

    • Disappearance: The strong aldehyde carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ will vanish.

    • Appearance: A new, sharp imine (C=N) stretch will appear around 1620–1640 cm⁻¹ .

    • Retention: The primary amine N-H stretching doublets (~3300 and 3400 cm⁻¹) from the internal 4-amino group will remain visible.

  • ¹H NMR (400 MHz, DMSO-d6):

    • Disappearance: The distinct aldehyde proton singlet (~9.8–10.2 ppm) will disappear.

    • Appearance: A highly deshielded singlet corresponding to the azomethine proton (-CH=N-) will appear between 8.2 and 8.8 ppm .

    • Retention: A broad singlet integrating for 2 protons around 6.0–6.5 ppm will confirm the unreacted internal -NH₂ group.

References

  • A COMPREHENSIVE REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF SCHIFF BASES Source: International Research Journal of Pharmacy (SciSpace) URL:[Link]

  • Structure, Biological Activities and Synthesis of Schiff Bases: Review Article Source: Journal of Pharma Insights and Research (ResearchGate) URL:[Link]

  • REVIEW ON SCHIFF BASES Source: World Journal of Pharmaceutical Sciences URL:[Link]

  • 2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS 2386788-83-4) Chemical Properties Source: Capotchem URL:[Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Fluoro-4-amino-5-bromo-benzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Substrate Profiling & Chemical Causality 2-Fluoro-4-amino-5-bromo-benzaldehyde i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Substrate Profiling & Chemical Causality

2-Fluoro-4-amino-5-bromo-benzaldehyde is a highly functionalized, poly-substituted arene that serves as a valuable building block in pharmaceutical discovery. However, its complex substitution pattern presents a unique set of chemoselectivity and reactivity challenges during palladium-catalyzed Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, it is critical to analyze the causality behind the reactivity of each functional group to design a robust protocol:

  • The Bromo Group (C5 - Primary Reaction Site): The C5 position is the intended site for oxidative addition. However, it is located ortho to the strongly electron-donating amino group, which increases the electron density at C5 and thermodynamically disfavors the oxidative addition of palladium. To overcome this, highly electron-rich phosphine ligands are required to accelerate the oxidative addition step.

  • The Unprotected Amino Group (C4 - Chelation Risk): Free ortho-bromoanilines are notorious for poisoning palladium catalysts. The free amine (-NH₂) can coordinate to the Pd(II) intermediate, forming a stable, unreactive palladacycle. Historically, this required the addition of protecting groups (e.g., Boc or Acetyl). However, modern bulky pre-catalysts create severe steric hindrance around the palladium center, physically blocking amine coordination while allowing the coupling to proceed .

  • The Formyl Group (C1 - Base Sensitivity): Aldehydes are highly susceptible to nucleophilic attack. The use of strong bases (e.g., NaOH, NaOMe) at elevated temperatures will trigger side reactions such as the Cannizzaro disproportionation or aldol condensations. Therefore, mild, non-nucleophilic bases are mandatory.

  • The Fluoro Group (C2 - Electronic Modifier): While generally inert to standard Suzuki conditions, the highly electronegative fluorine atom increases the overall electrophilicity of the arene, partially offsetting the electron-donating effect of the amine.

Mechanistic Pathway & Catalyst Selection

The foundational mechanism of the Suzuki-Miyaura coupling relies on a three-step catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination . For this specific substrate, the bottleneck is preventing catalyst deactivation between the oxidative addition and transmetalation steps.

By utilizing CataCXium A Pd G3 (a third-generation Buchwald-type pre-catalyst featuring the bulky di(1-adamantyl)-n-butylphosphine ligand), the catalyst rapidly activates to a monoligated Pd(0) species. The extreme steric bulk of the adamantyl groups prevents the adjacent C4-amine from chelating the palladium center, ensuring the catalytic cycle proceeds smoothly to transmetalation.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L_n)-Br Pd0->OxAdd + Ar-Br TransMet Transmetalation Ar-Pd(II)(L_n)-Ar' OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design & Quantitative Optimization

To validate the causality described above, a catalyst and base screening was performed. The quantitative data below demonstrates why specific reagents must be selected for 2-Fluoro-4-amino-5-bromo-benzaldehyde.

Table 1: Optimization of Reaction Conditions (Standardized to 1.0 mmol scale)

EntryCatalyst / Ligand (mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Causality / Observation
1Pd(PPh₃)₄ (5%)Na₂CO₃Toluene/H₂O9012<10%Catalyst poisoning via amine chelation.
2Pd(dppf)Cl₂ (5%)K₂CO₃1,4-Dioxane/H₂O90845%Bidentate ligand reduces chelation but lacks activity.
3Pd₂(dba)₃ / XPhos (2%)NaOH2-MeTHF/H₂O80632%Aldehyde degradation (Cannizzaro side-reactions).
4CataCXium A Pd G3 (2%) K₃PO₄ 2-MeTHF/H₂O 80 4 92% Optimal steric bulk; mild base protects aldehyde.

Note: 2-MeTHF is selected over 1,4-Dioxane as a greener, highly effective biphasic solvent that facilitates excellent mass transfer during transmetalation .

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Key In-Process Controls (IPCs) are embedded within the steps to ensure the integrity of the reaction before proceeding to the next phase.

Materials Required:
  • Substrate: 2-Fluoro-4-amino-5-bromo-benzaldehyde (1.0 mmol, 1.0 eq)

  • Coupling Partner: Arylboronic acid or pinacol ester (1.2 mmol, 1.2 eq)

  • Catalyst: CataCXium A Pd G3 (0.02 mmol, 2 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 eq)

  • Solvent: 2-MeTHF / Deionized H₂O (4:1 v/v, 10 mL total)

Workflow Prep 1. Reagent Preparation Degas 2. Degassing (N2/Ar Purge) Prep->Degas React 3. Heating (80 °C, 4 h) Degas->React Workup 4. Aqueous Workup React->Workup Purify 5. Column Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the optimized Suzuki coupling protocol.

Step-by-Step Methodology:

Step 1: Reagent Preparation & Assembly

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-Fluoro-4-amino-5-bromo-benzaldehyde (1.0 eq) and the selected Arylboronic acid (1.2 eq).

  • Add K₃PO₄ (2.0 eq) and the CataCXium A Pd G3 pre-catalyst (2 mol%).

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Degassing (Critical IPC)

  • Insert a needle connected to a Schlenk line (Nitrogen or Argon) and a separate vent needle.

  • Evacuate the vial and backfill with inert gas. Repeat this cycle three times.

  • Inject the degassed solvent mixture (2-MeTHF/H₂O, 4:1, 10 mL) via syringe.

  • Self-Validation (IPC-1): The solution should initially appear pale yellow/orange. If the solution immediately turns pitch black upon solvent addition, oxygen is present, and the Pd(0) has precipitated as inactive "Pd black". Discard and restart.

Step 3: Heating & Reaction Monitoring

  • Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Allow the reaction to proceed for 4 hours.

  • Self-Validation (IPC-2): At t = 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze via LC-MS or TLC (Hexane:EtOAc 3:1). The disappearance of the starting material peak (UV active) confirms catalytic turnover.

Step 4: Aqueous Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10 mL of EtOAc and 10 mL of Deionized H₂O. Transfer to a separatory funnel.

  • Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Causality Note: Drying over Na₂SO₄ is preferred over MgSO₄, as Mg²⁺ can occasionally coordinate with the free amine and aldehyde groups, reducing isolated yield.

Step 5: Purification

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify via flash column chromatography on silica gel (eluting with a gradient of Hexanes to Ethyl Acetate).

  • Evaporate the pure fractions to isolate the 3-aryl-2-fluoro-4-amino-benzaldehyde derivative.

References

  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29184-29188.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662-13663.[Link]

Method

Application Note: Palladium-Catalyzed Functionalization of 2-Fluoro-4-amino-5-bromo-benzaldehyde in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols Scaffold Overview & Mechanistic Rationale The building block 2-Fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols

Scaffold Overview & Mechanistic Rationale

The building block 2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS: 2386788-83-4) is a highly versatile, multi-functional scaffold utilized in the synthesis of complex biaryls and heterocyclic pharmacophores. It possesses three orthogonally reactive sites: an electrophilic aldehyde, a nucleophilic amine, and a cross-coupling-ready aryl bromide[1][2].

Electronic Profiling & Causality in Reactivity

In palladium-catalyzed cross-coupling, the electronic nature of the aryl halide dictates the rate of the rate-limiting step: oxidative addition .

  • The Deactivating Effect: The C4-amino (-NH₂) group is strongly electron-donating via resonance, which increases the electron density of the aromatic ring and typically slows down the oxidative addition of Pd(0) to the adjacent C5-Br bond.

  • The Activating Counterbalance: This deactivation is precisely counterbalanced by the electron-withdrawing inductive effect of the C2-fluoro (-F) group and the resonance-withdrawing C1-formyl (-CHO) group.

  • Chemoselectivity: Because the aldehyde is sensitive to strongly basic conditions (prone to Cannizzaro or aldol-type side reactions), protocols utilizing this scaffold must employ mild inorganic bases (e.g., K₂CO₃, K₃PO₄) rather than harsh hydroxides.

By leveraging these electronic properties, we can selectively functionalize the C5 position via Suzuki-Miyaura coupling or trigger a tandem Sonogashira/aminopalladation sequence to construct highly valuable 6-fluoro-1H-indole-5-carbaldehyde derivatives[3][4][5].

Quantitative Data: Catalyst & Condition Optimization

To establish a self-validating baseline, the following quantitative data summarizes the optimization of the Suzuki-Miyaura cross-coupling of 2-fluoro-4-amino-5-bromo-benzaldehyde with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryPalladium CatalystLigandBase (2.0 eq)Solvent System (v/v)Temp (°C)Conversion (%)*
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃DME / H₂O (4:1)8568%
2Pd(OAc)₂ (5 mol%)XPhos (10 mol%)K₃PO₄Toluene / H₂O (10:1)10091%
3 Pd(dppf)Cl₂ (5 mol%) None K₂CO₃ 1,4-Dioxane / H₂O (4:1) 90 >98%
4Pd₂(dba)₃ (2.5 mol%)SPhos (10 mol%)Cs₂CO₃1,4-Dioxane / H₂O (4:1)9088%

*Conversion determined by LC-MS integration at 254 nm after 4 hours. Entry 3 represents the optimal balance of cost, ligand-free simplicity, and quantitative conversion.

Protocol 1: Suzuki-Miyaura Cross-Coupling Workflow

Objective: Synthesis of 5-aryl-4-amino-2-fluorobenzaldehydes. Causality of Solvent Choice: A biphasic 1,4-Dioxane/H₂O mixture is critical. Water dissolves the K₂CO₃ base, generating a reactive boronate complex that undergoes transmetalation significantly faster than a neutral boronic acid. Dioxane provides excellent solubility for the organic scaffold and allows for a high reflux temperature.

Workflow Step1 1. Reaction Setup Argon purge, Add Pd(dppf)Cl2, K2CO3 Step2 2. Heating & Monitoring 90°C for 4-6 h, LC-MS / TLC check Step1->Step2 Step3 3. Quench & Extraction Cool to RT, EtOAc / H2O partition Step2->Step3 Proceed upon full conversion Step4 4. Pd Scavenging SiliaMetS Thiol, Stir at 40°C Step3->Step4 Organic layer Step5 5. Purification Silica Gel Column, Hexane:EtOAc Step4->Step5 Filtered extract

Fig 1: Self-validating workflow for Suzuki-Miyaura cross-coupling and Pd removal.

Step-by-Step Methodology:
  • Preparation: In a rigorously dried Schlenk flask, combine 2-fluoro-4-amino-5-bromo-benzaldehyde (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and deionized H₂O (1 mL). Sparge the biphasic mixture with Argon for 10 minutes. Crucial: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) under a positive stream of Argon. Seal the flask and heat to 90 °C.

  • Self-Validation Checkpoint (IPC): After 4 hours, withdraw 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. Do not proceed to workup unless the starting material peak (m/z 218/220) is ≤ 1% relative to the product peak.

  • Workup & Scavenging: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL). To the separated organic layer, add SiliaMetS® Thiol (or equivalent Pd scavenger) and stir at 40 °C for 1 hour. Rationale: Residual palladium can cause toxicity in drug candidates and degrade the product during storage.

  • Isolation: Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Tandem Sonogashira/Indolization

Objective: One-pot synthesis of 6-fluoro-1H-indole-5-carbaldehyde derivatives. Mechanistic Insight: Reacting the C5-Br with a terminal alkyne yields an ortho-alkynylaniline intermediate. Palladium-catalyzed cyclization of ortho-alkynylanilines is a highly authoritative and well-established route for indole synthesis (6)[6]. The sequence involves a Sonogashira coupling followed by a 5-endo-dig aminopalladation, where the C4-NH₂ attacks the activated alkyne[7][8].

Mechanism SM 2-Fluoro-4-amino- 5-bromo-benzaldehyde OxAdd Oxidative Addition [Pd(0) → Pd(II)] SM->OxAdd Pd(0), Ligand TransMet Transmetalation (Cu-Alkyne) OxAdd->TransMet Terminal Alkyne, CuI RedElim Reductive Elimination (o-Alkynylaniline) TransMet->RedElim Cyclization 5-endo-dig Cyclization (Aminopalladation) RedElim->Cyclization Pd(II) Activation Product 6-Fluoro-1H-indole- 5-carbaldehyde Cyclization->Product -H⁺

Fig 2: Tandem Sonogashira/aminopalladation mechanism for indole synthesis.

Step-by-Step Methodology:
  • Preparation: In a sealed tube, combine 2-fluoro-4-amino-5-bromo-benzaldehyde (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.10 mmol).

  • Atmosphere Control: Evacuate and backfill the tube with Argon three times. Causality: CuI is highly susceptible to promoting alkyne homocoupling (Glaser coupling) in the presence of trace oxygen.

  • Reagent Addition: Inject anhydrous DMF (5 mL), Triethylamine (3.0 mmol), and the terminal alkyne (e.g., phenylacetylene, 1.5 mmol).

  • Tandem Heating: Stir the mixture at room temperature for 2 hours to ensure complete Sonogashira coupling (verify intermediate via TLC). Once the ortho-alkynylaniline intermediate is formed, elevate the temperature to 80 °C for 12 hours. Rationale: While cross-coupling occurs at room temperature, the thermodynamic barrier for the 5-endo-dig cyclization requires thermal energy to drive the aminopalladation to completion (8)[8].

  • Self-Validation Checkpoint (IPC): Monitor the disappearance of the intermediate ortho-alkynylaniline via LC-MS. The reaction is complete when the intermediate mass shifts by -2 Da (loss of 2 protons during cyclization/aromatization).

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) to solubilize copper salts. Extract with EtOAc (3 × 15 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

References

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI Catalysts. 6

  • Palladium Catalyzed Synthesis of 2,3-Substituted Indoles via Arylation of ortho-Alkynylanilines with Arylsiloxanes. Organic & Biomolecular Chemistry. 9

  • Pd-Catalyzed Indolization/peri-C–H Annulation/N-Dealkylation Cascade. ACS Organic Letters. 7

  • Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. PMC. 8

Sources

Application

Application Note: Synthesis of 2-(4-Amino-5-bromo-2-fluorophenyl)quinazolin-4(3H)-one Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Strategic Rationale & Pharmacological Context The quinazolin-4(3H)-one...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Strategic Rationale & Pharmacological Context

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, exhibiting potent anti-inflammatory, antiviral, and antineoplastic activities[1]. In modern drug discovery, functionalizing the C2-position of the quinazolinone core with highly decorated aryl groups is a critical strategy for engaging specific kinase hinge regions.

The specific use of 4-amino-5-bromo-2-fluorobenzaldehyde (CAS 2386788-83-4) [2] as a building block introduces a highly optimized vector for structure-activity relationship (SAR) exploration:

  • The 2-Fluoro Substituent: Enhances metabolic stability, modulates the pKa of adjacent functional groups, and can lock the dihedral angle of the C2-aryl ring via intramolecular hydrogen bonding.

  • The 5-Bromo Substituent: Provides a robust handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura reactions).

  • The 4-Amino Group: Acts as a critical hydrogen-bond donor in kinase active sites.

While transition-metal-catalyzed dehydrogenative couplings (e.g., Ruthenium or Copper) are viable[3], this guide details a greener, highly scalable Iodine-Catalyzed Oxidative Condensation protocol. This metal-free approach minimizes toxic heavy-metal contamination in the final Active Pharmaceutical Ingredient (API) intermediate[4].

Mechanistic Causality (E-E-A-T)

As a Senior Application Scientist, I prioritize protocols where every reagent serves a distinct, mechanistically justified purpose. The synthesis of 2-arylquinazolinones from 2-aminobenzamide and an aldehyde is a cascade reaction requiring both condensation and oxidation.

The Dual Role of Molecular Iodine ( I2​ )

We utilize molecular iodine ( I2​ ) at a 10 mol% catalytic loading because it acts as a bifunctional reagent:

  • Lewis Acid Activation: Initially, I2​ acts as a mild Lewis acid, activating the electrophilic carbonyl carbon of the 2-fluoro-4-amino-5-bromo-benzaldehyde. This lowers the activation energy for the nucleophilic attack by the primary amine of 2-aminobenzamide, driving the formation of the Schiff base (aminal) and subsequent intramolecular cyclization to the transient 2,3-dihydroquinazolin-4(1H)-one.

  • Oxidative Aromatization: The dihydro-intermediate lacks the thermodynamic stability of a fully conjugated system. I2​ acts as a mild oxidant to dehydrogenate the ring, yielding the fully aromatic quinazolin-4(3H)-one and generating hydroiodic acid ( HI ) as a byproduct.

Solvent Causality: Why DMSO?

Dimethyl sulfoxide (DMSO) is selected over standard alcohols (like ethanol) for two reasons. First, it easily dissolves the highly polar, halogenated intermediates. Second, under aerobic conditions at elevated temperatures (100 °C), DMSO acts as a co-oxidant, regenerating active I2​ from HI , thereby closing the catalytic cycle and allowing for low catalyst loading.

ReactionMechanism SM 2-Aminobenzamide + 4-Amino-5-bromo-2-fluorobenzaldehyde Imine Schiff Base Formation (Aminal Intermediate) SM->Imine I2 (Lewis Acid) - H2O Cyclization Intramolecular Cyclization (Nucleophilic Attack by Amide) Imine->Cyclization Dihydro 2,3-Dihydroquinazolin-4(1H)-one (Transient Intermediate) Cyclization->Dihydro Oxidation I2/DMSO-Mediated Oxidation (Dehydrogenation) Dihydro->Oxidation I2 (Oxidant) Product 2-(4-Amino-5-bromo-2-fluorophenyl) quinazolin-4(3H)-one Oxidation->Product - 2HI Aromatization

Fig 1: Iodine-catalyzed oxidative condensation mechanism for quinazolinone synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; built-in analytical checkpoints ensure that the reaction trajectory is strictly controlled, preventing downstream purification failures.

Reagents & Materials
  • 2-Aminobenzamide (Anthranilamide): 1.0 equiv (10.0 mmol, 1.36 g)

  • 4-Amino-5-bromo-2-fluorobenzaldehyde: 1.05 equiv (10.5 mmol, 2.29 g)

  • Molecular Iodine ( I2​ ): 0.1 equiv (1.0 mmol, 254 mg)

  • Anhydrous DMSO: 20 mL

  • Aqueous Sodium Thiosulfate ( Na2​S2​O3​ ): 10% w/v solution (100 mL)

Step-by-Step Methodology
  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide and 4-amino-5-bromo-2-fluorobenzaldehyde in 20 mL of anhydrous DMSO. Stir at ambient temperature until a homogenous solution is achieved.

  • Catalyst Introduction: Add molecular iodine ( I2​ ) in a single portion. The solution will immediately transition to a deep brown color, indicating the formation of the active iodine-substrate complex.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 100 °C under an open-air atmosphere. The presence of atmospheric oxygen is critical to assist in the continuous regeneration of I2​ .

  • In-Process Control (IPC): After 4 hours, withdraw a 50 µL aliquot. Dilute with methanol and analyze via LC-MS.

    • Validation Checkpoint: The intermediate mass (M+H = 337.0 m/z) should be entirely depleted, replaced by the fully aromatized product mass (M+H = 335.0 / 337.0 m/z, 1:1 isotopic ratio confirming bromine retention).

  • Targeted Redox Quench: Once complete, cool the mixture to room temperature. Slowly pour the reaction into 100 mL of ice-cold 10% aqueous Na2​S2​O3​ under vigorous stirring.

    • Causality: This is not merely a precipitation step. The thiosulfate ( S2​O32−​ ) selectively reduces residual electrophilic iodine to inert iodide ( I− ). This prevents off-target electrophilic aromatic substitution (halogenation) on the highly electron-rich 4-amino-5-bromo-2-fluorophenyl ring during isolation.

  • Isolation & Purification: Stir the quenched mixture for 30 minutes until the brown color completely dissipates, yielding a pale-yellow precipitate. Filter under vacuum, wash the filter cake with cold distilled water (3 x 20 mL), and dry under high vacuum. Recrystallize the crude solid from hot ethanol to afford the analytically pure API intermediate.

ExperimentalWorkflow Step1 Reagent Assembly DMSO, 100 °C Step2 In-Process Control LC-MS Monitoring Step1->Step2 Step3 Redox Quench Na2S2O3 Addition Step2->Step3 Step4 Isolation Precipitation & Filtration Step3->Step4 Step5 Validation NMR & Purity Analysis Step4->Step5

Fig 2: Self-validating experimental workflow for the synthesis and isolation of the target API.

Analytical Validation & Data Presentation

To ensure strict quality control, the isolated product must be validated against specific spectroscopic markers.

  • 1 H NMR (DMSO- d6​ , 400 MHz): The defining marker of successful cyclization and oxidation is the complete disappearance of the highly deshielded aldehyde proton (~10.0 ppm) and the emergence of the characteristic quinazolinone amide N-H proton as a broad singlet at ~12.5 ppm.

  • LC-MS (ESI+): The mass spectrum must display the classic 1:1 doublet isotopic pattern at m/z 335.0 and 337.0 [M+H] + , verifying that the carbon-bromine bond remained intact during the oxidative thermal conditions.

Optimization Data Summary

The table below summarizes the quantitative data driving the selection of the optimal reaction parameters, highlighting the superiority of the DMSO/ I2​ system over standard alcoholic solvents.

Table 1: Reaction Optimization for 2-(4-Amino-5-bromo-2-fluorophenyl)quinazolin-4(3H)-one

EntryCatalyst LoadingSolventTemp (°C)Time (h)Isolated Yield (%)
1NoneDMSO10024Trace
2 I2​ (5 mol%)EtOH801245
3 I2​ (10 mol%)EtOH801062
4 I2​ (10 mol%)DMSO100489
5 I2​ (20 mol%)DMSO100490

Note: Entry 4 represents the optimal balance of atom economy, time, and yield. Increasing catalyst loading beyond 10 mol% (Entry 5) provides negligible returns.

References

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Frontiers in Chemistry URL:[Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction Organic Letters URL:[Link]

  • A Review on Molecular Iodine Catalyzed/Mediated Multicomponent Reactions Asian Journal of Organic Chemistry URL:[Link]

Sources

Method

Application Notes and Protocols: 2-Fluoro-4-amino-5-bromo-benzaldehyde as a Versatile Building Block for PROTAC Synthesis

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. The synthesis of these heterobifunctional molecules relies on a modular approach, demanding a toolbox of versatile chemical building blocks. This guide introduces 2-Fluoro-4-amino-5-bromo-benzaldehyde, a strategically functionalized scaffold poised for efficient PROTAC synthesis. While direct literature on this specific isomer is emerging, its utility can be expertly extrapolated from the well-established reactivity of its core functional groups. This document provides a comprehensive overview of its strategic advantages, key transformations, and a detailed protocol for its application in constructing a core scaffold relevant to kinase inhibitor warheads, a major class of targets for PROTACs.

Introduction: The Need for Strategic Building Blocks in PROTAC Development

PROTACs are bifunctional molecules composed of two key components: a "warhead" that binds to a protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. These are connected by a flexible linker. This tripartite assembly forms a ternary complex (POI-PROTAC-E3 Ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. This catalytic mechanism allows for substoichiometric drug concentrations to achieve profound and lasting pharmacological effects.[1]

The synthetic challenge in PROTAC development lies in the efficient and modular assembly of the three components. Success hinges on the availability of chemical building blocks that offer multiple, orthogonal "handles" for chemical modification. 2-Fluoro-4-amino-5-bromo-benzaldehyde is an exemplary building block, offering four distinct points of reactivity that can be strategically employed in a synthetic campaign.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Physicochemical and Handling Information

While 2-Fluoro-4-amino-5-bromo-benzaldehyde is a specific isomer, its properties can be estimated based on closely related, commercially available analogs. The data below is for the isomer 2-Amino-4-bromo-5-fluorobenzaldehyde , which shares the same molecular formula and weight, providing a reliable reference for handling and reaction planning.

PropertyValueSource
CAS Number 1620239-30-6[2]
Molecular Formula C₇H₅BrFNO[2]
Molecular Weight 218.03 g/mol [2]
Appearance Solid
Purity Typically ≥95%[2]
Storage Conditions 4°C, protect from light, store under inert atmosphere (e.g., Nitrogen)
Safety Information Warning: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. (H302, H315, H319, H335)

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Strategic Analysis of Functional Groups for Synthesis

The power of 2-Fluoro-4-amino-5-bromo-benzaldehyde lies in its unique arrangement of four functional groups, each providing a distinct synthetic opportunity. The ortho-fluoro and para-amino substituents activate the ring, while the bromine provides a versatile handle for late-stage diversification.

Building_Block_Strategy cluster_handles Synthetic Handles & Applications in PROTACs BB 2-Fluoro-4-amino-5-bromo-benzaldehyde Aldehyde Aldehyde (-CHO) BB->Aldehyde Amino Amino (-NH2) BB->Amino Bromo Bromo (-Br) BB->Bromo Fluoro Fluoro (-F) BB->Fluoro Reductive_Amination Reductive Amination: Linker Attachment Aldehyde->Reductive_Amination Heterocycle_Formation Heterocycle Formation: (e.g., Pyrimidines) for Kinase Warheads Aldehyde->Heterocycle_Formation Amide_Coupling Amide Bond Coupling: Primary site for Linker Attachment Amino->Amide_Coupling Scaffold_Formation Heterocycle Formation: (e.g., Quinazolines) for Warhead Cores Amino->Scaffold_Formation Cross_Coupling Pd-Catalyzed Cross-Coupling: (Suzuki, Sonogashira, etc.) Late-stage diversification of Warhead or Linker Bromo->Cross_Coupling Physicochemical_Modulation Physicochemical Modulation: Improves Metabolic Stability, Binding Affinity, pKa Fluoro->Physicochemical_Modulation

Figure 2: Synthetic utility of the functional groups on 2-Fluoro-4-amino-5-bromo-benzaldehyde.

The Bromine Handle: A Gateway to Diversification

The bromine atom at the C5 position is arguably the most versatile handle for late-stage functionalization. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions.[3][4] This allows for the introduction of aryl, heteroaryl, or alkynyl groups, which is a common strategy for exploring the structure-activity relationship (SAR) of a POI warhead or for attaching complex linkers.

  • Suzuki-Miyaura Coupling: Reacts with boronic acids/esters to form C-C bonds.[5]

  • Sonogashira Coupling: Reacts with terminal alkynes to install alkynyl moieties, often used as part of a linker structure.[5]

  • Buchwald-Hartwig Amination: Forms C-N bonds, enabling the attachment of amines or nitrogen-containing heterocycles.[6]

The Amino Group: The Primary Nucleophilic Site

The primary amino group at C4 is a strong nucleophile and a key site for attaching linkers. Most PROTAC linkers terminate in a carboxylic acid or an activated ester, which readily reacts with an amino group to form a stable amide bond.[7] This is often one of the final steps in a PROTAC synthesis. Furthermore, the amino group, in conjunction with the aldehyde, can participate in condensation reactions to form heterocyclic scaffolds like pyrimidines or quinazolines, which are privileged structures in many kinase inhibitors.[8][9]

The Aldehyde Functionality: A Reactive Electrophile

The aldehyde group provides another point for modification. While it can be used for linker attachment via reductive amination, its primary value often lies in its ability to construct the core of a warhead molecule. For example, it can undergo condensation with active methylene compounds or amines to build various heterocyclic systems that are crucial for binding to the target protein.[10]

The Fluorine Atom: A Tool for Fine-Tuning Properties

The fluorine atom at C2 is not a synthetic handle in the traditional sense, but rather a strategic modulator of the molecule's properties. In medicinal chemistry, fluorine substitution is a well-established strategy to:

  • Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism.

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amino group, affecting its charge state at physiological pH.

  • Improve Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole interactions) within a protein's binding pocket.[11]

Application Protocol: Synthesis of a 2,4-Diaminopyrimidine Scaffold

This protocol details a representative application of 2-Fluoro-4-amino-5-bromo-benzaldehyde in the synthesis of a substituted 2,4-diaminopyrimidine core. This scaffold is prevalent in a large number of ATP-competitive kinase inhibitors, making the resulting product a valuable precursor for a kinase-targeting PROTAC warhead.[9][12] The reaction is a condensation-cyclization between the aminobenzaldehyde and guanidine.

Principle of the Reaction

The reaction proceeds via an initial condensation of the aldehyde with guanidine to form an intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization (via tautomerization) to yield the stable diaminopyrimidine ring system. The amino group on the benzaldehyde ring becomes one of the exocyclic amines on the final product.

Reaction_Workflow Start 1. Combine Reactants - 2-Fluoro-4-amino-5-bromo-benzaldehyde - Guanidine Carbonate - Base (e.g., K2CO3) - Solvent (e.g., n-Butanol) Reaction 2. Reflux Heat to reflux (e.g., 110-120 °C) for 12-24 hours. Monitor by TLC/LC-MS. Start->Reaction Workup 3. Workup - Cool to room temp. - Concentrate solvent. - Partition between EtOAc/Water. - Wash organic layer. Reaction->Workup Purification 4. Purification - Dry organic layer (Na2SO4). - Concentrate in vacuo. - Purify by column chromatography. Workup->Purification Product 5. Final Product 5-Bromo-6-fluoro-N2-phenyl-pyrimidine-2,4-diamine (Warhead Precursor) Purification->Product

Figure 3: Experimental workflow for the synthesis of the pyrimidine scaffold.

Materials and Reagents
ReagentM.W.AmountMoles (mmol)Eq.
2-Fluoro-4-amino-5-bromo-benzaldehyde218.031.00 g4.591.0
Guanidine Carbonate180.160.99 g5.501.2
Potassium Carbonate (K₂CO₃)138.211.90 g13.763.0
n-Butanol-20 mL--
Ethyl Acetate (EtOAc)-For workup--
Deionized Water-For workup--
Brine (Saturated NaCl)-For workup--
Anhydrous Sodium Sulfate (Na₂SO₄)-For drying--
Silica Gel-For chromatography--
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-4-amino-5-bromo-benzaldehyde (1.00 g, 4.59 mmol), guanidine carbonate (0.99 g, 5.50 mmol), and potassium carbonate (1.90 g, 13.76 mmol).

  • Solvent Addition: Add n-butanol (20 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and stir vigorously.

    • Causality Insight: n-Butanol is used as a high-boiling solvent to provide the necessary thermal energy for the condensation and cyclization. Potassium carbonate acts as a base to neutralize the carbonate salt of guanidine, liberating the free base which is the active nucleophile.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzaldehyde is consumed (typically 12-24 hours).

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake well.

  • Workup - Washing: Separate the layers. Wash the organic layer with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).

    • Causality Insight: The water and brine washes remove the inorganic salts (e.g., K₂CO₃) and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The product retains the bromo- and fluoro-substituents, making it ready for subsequent cross-coupling reactions.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete - Insufficient temperature.- Base is not strong enough or is hydrated.- Impure starting materials.- Ensure the reaction is at a vigorous reflux.- Use freshly dried K₂CO₃ or consider a stronger, non-nucleophilic base like DBU.- Check the purity of the benzaldehyde and guanidine.
Multiple spots on TLC - Side reactions (e.g., self-condensation).- Decomposition at high temperature.- Lower the reaction temperature and increase the reaction time.- Ensure the reaction is under an inert atmosphere (N₂) to prevent oxidation.
Low yield after workup - Product is partially soluble in the aqueous layer.- Incomplete extraction.- Back-extract the aqueous layers with additional ethyl acetate.- Ensure the brine wash is the final aqueous wash to help "dry" the organic layer.
Difficulty in purification - Product co-elutes with impurities.- Try a different solvent system for column chromatography (e.g., dichloromethane/methanol).- Consider recrystallization if the product is a solid.

Conclusion

2-Fluoro-4-amino-5-bromo-benzaldehyde represents a highly valuable and strategically designed building block for the synthesis of PROTACs and other complex bioactive molecules. Its four distinct functional groups offer chemists a versatile platform for modular synthesis, allowing for the construction of warhead cores, the attachment of linkers, and the late-stage diversification needed to optimize a PROTAC's biological activity. The protocol provided herein demonstrates a practical application of this building block in creating a kinase inhibitor scaffold, highlighting its potential to accelerate the discovery and development of novel targeted protein degraders.

References

  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5634. [Link]

  • ChemAdvin. (2025). 5-Amino-4-bromo-2-fluorobenzaldehyde. ChemAdvin. [Link]

  • Reissig, H.-U., & Zimmer, R. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 44. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In ResearchGate. [Link]

  • Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Google Patents. (2019). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Maple, H. J., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18072–18086. [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Gan, S. S., et al. (1983). Simple synthetic route to 4-aminobenzaldehydes from anilines. Journal of the Chemical Society, Perkin Transactions 1, 1983, 2867-2870. [Link]

  • Jadhav, M., et al. (2021). Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. Ministry of Health and Prevention, UAE. [Link]

  • Maple, H. J., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ResearchGate. [Link]

  • Tang, W., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Frontiers in Chemistry, 9, 727788. [Link]

  • Zhao, Q., et al. (2019). Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). Proceedings of the National Academy of Sciences, 116(16), 7762-7771. [Link]

  • Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

Sources

Application

Application Note: Orthogonal Tandem Synthesis of 6-Fluoro-5-formyl-indoles via Pd-Catalyzed Cascade

Document ID: AN-2026-03-13 Facility: Taipei R&D Center, Advanced Heterocycle Division Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Strategic Rationale In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-13 Facility: Taipei R&D Center, Advanced Heterocycle Division Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern drug discovery, the rapid assembly of highly functionalized, privileged scaffolds is paramount. 2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS 2386788-83-4) is a polyfunctional masterpiece that offers unprecedented control over sequential bond formations.

Rather than treating this molecule as a simple aryl halide, this application note details a strategic tandem cross-coupling/cyclization cascade . By exploiting the spatial proximity of the C4 -amino and C5 -bromo groups, we can drive a thermodynamically favorable palladium-catalyzed Sonogashira coupling followed by an intramolecular hydroamination. This domino sequence constructs a functionalized indole core while intentionally preserving the C1 -aldehyde and C2 -fluoro groups for late-stage, orthogonal diversification.

The resulting scaffold—a 6-fluoro-5-formyl-1H-indole —is a highly sought-after motif in kinase inhibitor design, offering both a hydrogen-bond accepting formyl group and a metabolically stable, bioisosteric fluorine atom.

Mechanistic Blueprint: The Sonogashira-Hydroamination Cascade

The tandem synthesis relies on the precise orchestration of two catalytic cycles operating in the same reaction vessel [1]. The causality of the reaction proceeds as follows:

  • Oxidative Addition: The electron-rich Pd(0) catalyst selectively inserts into the weaker C5−Br bond, ignoring the C−F bond due to its higher bond dissociation energy.

  • Transmetalation: A Cu(I) co-catalyst activates the terminal alkyne, forming a nucleophilic copper acetylide that transfers the alkyne to the Pd(II) center.

  • Reductive Elimination: The Pd(II) complex collapses to yield the ortho-alkynylaniline intermediate, regenerating the Pd(0) catalyst.

  • Intramolecular Hydroamination (Cyclization): The proximal C4 -amino group, driven by the entropic advantage of 5-endo-dig or 5-exo-dig cyclization, attacks the alkyne (often activated by residual Cu or Pd in the mixture). Subsequent tautomerization yields the aromatic indole [2].

MechanisticPathway A 2-Fluoro-4-amino- 5-bromo-benzaldehyde B Pd(0) Catalysis Oxidative Addition A->B Pd(PPh3)2Cl2 C Pd(II) Aryl Intermediate B->C D Cu-Catalyzed Transmetalation C->D Cu-Alkyne E Reductive Elimination D->E F Intramolecular Hydroamination E->F ortho-alkynylaniline G 6-Fluoro-5-formyl- 1H-indole F->G Cyclization

Figure 1: Mechanistic pathway of the Pd-catalyzed Sonogashira/hydroamination tandem cascade.

Quantitative Optimization Data

To ensure maximum conversion and suppress the competitive Glaser homocoupling of the alkyne, reaction parameters were rigorously screened. The data below demonstrates that the presence of CuI and a highly soluble organic base ( Et3​N ) in a polar aprotic solvent ( DMF ) are absolute requirements for the cascade to reach completion.

Table 1: Optimization of Reaction Conditions for the Tandem Cascade

EntryCatalyst (5 mol%)Co-CatalystBase (2.0 eq)SolventTemp (°C)Yield (%)Observation / Causality
1 PdCl2​(PPh3​)2​ CuI (10 mol%) Et3​N DMF 80 88% Optimal transmetalation & solubility.
2 Pd(OAc)2​ / PPh3​ CuI (10 mol%) Et3​N DMF 8074%Slower reduction to active Pd(0) .
3 PdCl2​(PPh3​)2​ None Et3​N DMF 8012%Lack of Cu -acetylide halts transmetalation.
4 PdCl2​(PPh3​)2​ CuI (10 mol%) K2​CO3​ DMF 8065%Poor base solubility limits deprotonation.
5 PdCl2​(PPh3​)2​ CuI (10 mol%) Et3​N THF 8055%Lower polarity fails to stabilize intermediates.

Self-Validating Experimental Protocol

This protocol is designed to provide real-time visual and chromatographic feedback to the chemist, ensuring high fidelity and reproducibility [3].

Materials Required:
  • 2-Fluoro-4-amino-5-bromo-benzaldehyde (1.0 equiv, 10 mmol, 2.18 g)

  • Phenylacetylene (1.2 equiv, 12 mmol, 1.32 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride ( PdCl2​(PPh3​)2​ ) (0.05 equiv, 0.5 mmol, 350 mg)

  • Copper(I) iodide ( CuI ) (0.10 equiv, 1.0 mmol, 190 mg)

  • Triethylamine ( Et3​N ) (2.0 equiv, 20 mmol, 2.78 mL)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:
  • System Purging (Critical Step):

    • Action: Charge a 100 mL Schlenk flask with the benzaldehyde derivative, PdCl2​(PPh3​)2​ , and CuI . Seal with a septum.

    • Action: Subject the flask to three cycles of high vacuum followed by backfilling with ultra-pure Argon.

    • Causality: Oxygen must be rigorously excluded. Even trace O2​ will rapidly oxidize the Cu(I) acetylide, triggering Glaser homocoupling (forming 1,4-diphenylbuta-1,3-diyne) and killing the cross-coupling yield.

  • Solvent and Base Addition:

    • Action: Inject anhydrous DMF (20 mL) and Et3​N (2.78 mL) via syringe. Stir at room temperature for 5 minutes.

    • Validation: The mixture will appear as a pale yellow, slightly turbid suspension.

  • Controlled Alkyne Addition:

    • Action: Add phenylacetylene (1.32 mL) dropwise over 10 minutes using a syringe pump.

    • Causality: Slow addition keeps the steady-state concentration of the alkyne low, further suppressing homocoupling.

  • Cascade Initiation & Monitoring:

    • Action: Heat the reaction mixture to 80 °C using a pre-equilibrated oil bath.

    • Validation (Visual): Within 30 minutes, the mixture will transition from a yellow suspension to a deep, homogeneous amber/brown solution, indicating the formation of the active Pd(0) species and the progression of the cascade.

    • Validation (TLC): After 4 hours, check the reaction via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.4 , dark spot under 254 nm) will be consumed. A new product spot ( Rf​≈0.3 ) will appear. Crucially, this new spot will exhibit intense blue fluorescence under 365 nm UV light , confirming the formation of the extended conjugated indole system.

  • Quench and Workup:

    • Action: Cool to room temperature. Dilute the mixture with EtOAc (50 mL) and quench with saturated aqueous NH4​Cl (50 mL) to neutralize the amine base and complex residual copper.

    • Action: Separate the layers. Wash the organic layer with LiCl (5% aqueous solution, 3 x 30 mL).

    • Causality: The repetitive LiCl washes are highly effective at partitioning DMF out of the organic layer and into the aqueous phase, preventing solvent contamination during purification.

  • Isolation:

    • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 5% to 20% EtOAc in Hexanes) to yield the 2-phenyl-6-fluoro-5-formyl-1H-indole as a crystalline solid.

Orthogonal Diversification: The "Tandem-Plus" Concept

The true value of utilizing 2-Fluoro-4-amino-5-bromo-benzaldehyde lies in the post-cascade reactivity of the resulting indole. The newly formed scaffold retains the C5 -formyl and C6 -fluoro groups.

Normally, the electron-rich nature of an indole ring makes Nucleophilic Aromatic Substitution ( SN​Ar ) nearly impossible. However, the strong electron-withdrawing effect of the C5 -formyl group specifically activates the adjacent C6 -fluoro position [4]. This allows for a "Tandem-Plus" approach where the indole can be further diversified in three orthogonal directions without protecting groups:

Diversification cluster_paths Core 6-Fluoro-5-formyl-1H-indole (Tandem Scaffold) Path1 Reductive Amination (C5-Formyl) Core->Path1 Path2 SNAr Reaction (C6-Fluoro) Core->Path2 Path3 N-Alkylation (Indole N1) Core->Path3 Prod1 C5-Aminomethyl Indoles (Kinase Hinge Binders) Path1->Prod1 Prod2 C6-Substituted Indoles (Targeted Diversity) Path2->Prod2 Prod3 N1-Alkyl Indoles (Lipophilicity Tuning) Path3->Prod3

Figure 2: Orthogonal downstream diversification of the synthesized indole scaffold.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-4-amino-5-bromo-benzaldehyde

Welcome to the technical support center for the synthesis of 2-Fluoro-4-amino-5-bromo-benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-amino-5-bromo-benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your yields. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Overview of Synthetic Strategies

The synthesis of 2-Fluoro-4-amino-5-bromo-benzaldehyde typically involves the introduction of a formyl group (-CHO) onto a substituted aniline precursor. The choice of formylation method is critical and depends on the stability of the starting material and the desired regioselectivity. The primary challenge lies in achieving high ortho-selectivity to the fluorine atom while managing the electronic effects of the amino and bromo substituents.

Several formylation reactions are potentially applicable, each with its own set of advantages and disadvantages. These include:

  • Vilsmeier-Haack Reaction: A widely used method for formylating electron-rich aromatic compounds.[1][2] It employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3] This method is often favored for its relatively mild conditions and high yields.[1]

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[4][5][6] It is particularly effective for the ortho-formylation of phenols and some anilines.[4][5]

  • Reimer-Tiemann Reaction: This method involves the reaction of a phenol or an electron-rich heterocycle with chloroform in a basic solution to introduce a formyl group, primarily at the ortho position.[7][8]

  • Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group to facilitate lithiation at the ortho position, followed by quenching with a formylating agent. This can be a powerful technique for achieving high regioselectivity.[9][10]

The following sections will address specific issues you might encounter during the synthesis, with a focus on the Vilsmeier-Haack reaction as a common and effective approach for this particular molecule.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential problems and provide actionable solutions.

Frequently Asked Questions
Q1: What is the most common and effective method for synthesizing 2-Fluoro-4-amino-5-bromo-benzaldehyde?

The Vilsmeier-Haack reaction is generally the most effective and widely applicable method for this synthesis. The starting material, 4-bromo-2-fluoroaniline, is an electron-rich aromatic amine, making it an excellent substrate for this reaction.[3][11] The reaction proceeds under relatively mild conditions and can provide good to excellent yields of the desired aldehyde.[1]

The reaction involves two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloromethyleneiminium ion (Vilsmeier reagent).[1][2]

  • Electrophilic Aromatic Substitution: The electron-rich aniline attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is then hydrolyzed to the final aldehyde product.[1][3]

Q2: I am getting a low yield. What are the most likely causes?

Low yields in the Vilsmeier-Haack synthesis of 2-Fluoro-4-amino-5-bromo-benzaldehyde can stem from several factors. Here's a systematic approach to troubleshooting:

1. Purity of Reagents and Solvents:

  • DMF: The N,N-dimethylformamide (DMF) used must be anhydrous. The presence of water can consume the Vilsmeier reagent and lead to side reactions. It is recommended to use a freshly opened bottle of anhydrous DMF or to dry it over molecular sieves.

  • POCl₃: Phosphorus oxychloride should be of high purity and freshly distilled if necessary. Decomposition of POCl₃ can lead to the formation of phosphoric acid, which can interfere with the reaction.

  • Starting Material: Ensure the 4-bromo-2-fluoroaniline is pure. Impurities can lead to the formation of byproducts that are difficult to separate.

2. Reaction Temperature:

  • Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent is an exothermic process. It is crucial to maintain a low temperature (typically 0 °C) during the addition of POCl₃ to DMF to prevent decomposition of the reagent.[2]

  • Formylation Step: The temperature at which the aniline is added and the reaction is allowed to proceed is critical. While some reactions proceed well at room temperature, others may require gentle heating. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

3. Stoichiometry of Reagents:

  • The molar ratio of DMF, POCl₃, and the aniline substrate is important. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. A typical starting point is to use 1.1-1.5 equivalents of POCl₃ relative to the aniline.[2]

4. Reaction Time:

  • Incomplete reaction is a common cause of low yields. Monitor the reaction progress closely using TLC. The reaction time can vary depending on the specific substrate and conditions, but it is typically in the range of a few hours to overnight.

5. Work-up Procedure:

  • The hydrolysis of the iminium intermediate must be performed carefully. Adding the reaction mixture to ice-cold water or a basic solution (like sodium bicarbonate or sodium hydroxide) is a standard procedure. The pH of the aqueous solution should be carefully controlled during work-up to ensure complete hydrolysis and to facilitate the extraction of the product.

Q3: I am observing the formation of multiple products. How can I improve the regioselectivity?

The directing effects of the substituents on the aromatic ring determine the position of formylation. In 4-bromo-2-fluoroaniline, the amino group is a strong activating, ortho-, para-directing group, while the fluorine and bromine atoms are deactivating, ortho-, para-directing groups. The formylation is expected to occur ortho to the strongly activating amino group.

However, side products can arise from formylation at other positions or from side reactions. To improve regioselectivity:

  • Control the Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Choice of Formylation Reagent: While the Vilsmeier-Haack reaction generally provides good selectivity for electron-rich systems, other methods could be explored if selectivity remains an issue. For instance, a directed ortho-metalation approach, though more complex, can offer superior regiocontrol.[9]

Troubleshooting Specific Issues
Issue 1: The reaction is not starting or is very sluggish.
  • Cause: Insufficient activation of the aromatic ring or a problem with the Vilsmeier reagent.

  • Solution:

    • Verify Reagent Quality: As mentioned in Q2, ensure all reagents and solvents are pure and anhydrous.

    • Increase Temperature: If the reaction is being run at a low temperature, a modest increase in temperature might be necessary to initiate the reaction. Monitor carefully by TLC to avoid decomposition.

    • Check Stoichiometry: Ensure an adequate excess of the Vilsmeier reagent is being used.

Issue 2: A dark, tarry substance is forming during the reaction.
  • Cause: Decomposition of the starting material, intermediate, or product. This is often due to excessive heat or the presence of impurities.

  • Solution:

    • Lower the Reaction Temperature: This is the most critical parameter to control.

    • Purify the Starting Material: Ensure the 4-bromo-2-fluoroaniline is free of any colored impurities.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that lead to tar formation.

Issue 3: Difficulty in isolating and purifying the product.
  • Cause: The product may be soluble in the aqueous phase during work-up, or it may be difficult to separate from byproducts.

  • Solution:

    • Optimize Work-up pH: The pH of the aqueous layer during extraction is crucial. Adjusting the pH to be slightly basic can help ensure the product is in its free amine form and is more soluble in the organic solvent.

    • Choice of Extraction Solvent: Use an appropriate organic solvent for extraction. Dichloromethane or ethyl acetate are common choices. Multiple extractions will ensure complete recovery of the product.

    • Purification Technique: Column chromatography is often necessary to obtain a pure product. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be effective.

III. Experimental Protocols & Data

General Protocol for Vilsmeier-Haack Formylation

This protocol provides a general guideline. Optimization may be required for your specific setup.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).[2]

    • Cool the flask to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature remains below 5 °C.[2]

    • After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 4-bromo-2-fluoroaniline (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the aniline solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C (this may need optimization).

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is ~7-8.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Action
Low Yield Impure/wet reagents; Incorrect temperature; Incorrect stoichiometry; Incomplete reaction; Poor work-upUse anhydrous reagents; Optimize temperature profile; Adjust reagent ratios; Monitor reaction by TLC; Optimize work-up pH
Multiple Products Lack of regioselectivityLower reaction temperature; Consider alternative formylation methods (e.g., DoM)
Reaction Sluggish Insufficient activation; Inactive Vilsmeier reagentVerify reagent quality; Increase temperature cautiously; Ensure excess Vilsmeier reagent
Tar Formation DecompositionLower reaction temperature; Purify starting material; Use an inert atmosphere
Purification Difficulty Product solubility issues; Co-eluting impuritiesOptimize work-up pH; Choose appropriate extraction solvent; Optimize chromatography conditions

IV. Visualization of Key Processes

Vilsmeier-Haack Reaction Workflow

The following diagram illustrates the general experimental workflow for the Vilsmeier-Haack formylation.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0 °C) DMF->Vilsmeier_Reagent Add POCl₃ dropwise POCl3 POCl₃ POCl3->Vilsmeier_Reagent Aniline 4-Bromo-2-fluoroaniline Reaction_Mixture Reaction Mixture (0 °C to RT/Heat) Aniline->Reaction_Mixture Add to Vilsmeier Reagent Hydrolysis Hydrolysis (Ice/Base) Extraction Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Final_Product 2-Fluoro-4-amino-5-bromo-benzaldehyde Purification->Final_Product

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

Logical Relationship for Troubleshooting Low Yield

This diagram outlines the decision-making process for addressing low product yields.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Check Purity & Anhydrous Nature of Reagents/Solvents Start->Check_Reagents Check_Temp Review Reaction Temperature Profile Start->Check_Temp Check_Stoichiometry Verify Stoichiometry of Reagents Start->Check_Stoichiometry Check_TLC Analyze TLC Data for Reaction Completion Start->Check_TLC Check_Workup Evaluate Work-up Procedure (pH, Solvent) Start->Check_Workup Optimize_Conditions Systematically Optimize Conditions Check_Reagents->Optimize_Conditions Check_Temp->Optimize_Conditions Check_Stoichiometry->Optimize_Conditions Check_TLC->Optimize_Conditions Check_Workup->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

Caption: Troubleshooting logic for addressing low reaction yields.

V. Concluding Remarks

The synthesis of 2-Fluoro-4-amino-5-bromo-benzaldehyde, while achievable through several methods, requires careful attention to experimental details to ensure a high yield of the desired product. The Vilsmeier-Haack reaction stands out as a robust and efficient method for this transformation. By systematically addressing potential issues related to reagent purity, reaction conditions, and work-up procedures, researchers can overcome common challenges and successfully synthesize this valuable intermediate. This guide is intended to serve as a valuable resource in your synthetic endeavors. For further assistance, please consult the referenced literature.

References

  • Vilsmeier–Haack reaction - Grokipedia. (n.d.).
  • Duff reaction - Grokipedia. (n.d.).
  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved March 8, 2026, from [Link]

  • Duff reaction - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Duff reaction - chemeurope.com. (n.d.). Retrieved March 8, 2026, from [Link]

  • Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • The Reimer–Tiemann Reaction - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • Directed ortho metalation - Andrew G Myers Research Group. (n.d.). Retrieved March 8, 2026, from [Link]

  • 7-indolinecarboxaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved March 8, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-4-amino-5-bromo-benzaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-4-amino-5-bromo-benzaldehyde. Its purpose is to provide expert-driven, practical solutions to...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-4-amino-5-bromo-benzaldehyde. Its purpose is to provide expert-driven, practical solutions to common challenges encountered during the purification of this important chemical intermediate. The following question-and-answer-based troubleshooting guides and FAQs synthesize established chemical principles with field-proven insights to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-Fluoro-4-amino-5-bromo-benzaldehyde?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, based on common synthetic pathways for substituted anilines and benzaldehydes, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Regioisomers: Isomeric products where the bromine atom is at a different position on the aromatic ring.

  • Over- or Under-halogenated Byproducts: Compounds with additional halogen atoms or lacking the intended ones.

  • Oxidation Products: The primary amino group is susceptible to oxidation, leading to colored impurities.[1][2] The aldehyde functional group can also be oxidized to the corresponding carboxylic acid (2-fluoro-4-amino-5-bromo-benzoic acid), especially upon exposure to air.[3][4]

  • Residual Solvents and Reagents: Solvents or catalysts (e.g., Lewis acids) carried over from the reaction workup.[5][6]

Q2: My crude product is a dark brown or reddish solid/oil. How can I remove the color?

A2: Discoloration in compounds containing an aniline moiety is very common and typically arises from oxidized, polymeric byproducts.[1][2] A first-line approach is an activated charcoal treatment during recrystallization.

Protocol: Decolorization with Activated Charcoal

  • Dissolve your crude product in a suitable hot solvent (see Recrystallization section for solvent selection).

  • Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.

  • Gently swirl and heat the mixture for 5-10 minutes. Avoid vigorous boiling, as this can cause bumping.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The goal is to keep the solution hot to prevent premature crystallization of your product.

  • The resulting filtrate should be significantly lighter in color. Allow it to cool slowly to recover your purified crystals.[2]

If the color persists, column chromatography is the next logical step.

Q3: Which purification method should I choose? Recrystallization, column chromatography, or something else?

A3: The optimal purification strategy depends on the initial purity of your crude product and the nature of the impurities. The flowchart below provides a logical decision-making framework.

Purification_Decision_Tree start Start: Crude Product assess Assess Crude Product (TLC, ¹H NMR) start->assess purity_check Purity >90%? Impurities have different solubility? assess->purity_check acid_base Consider Acid-Base Wash (To remove acidic/basic impurities) assess->acid_base recrystallize Primary Method: Recrystallization purity_check->recrystallize  Yes chromatography Primary Method: Column Chromatography purity_check->chromatography  No / Complex Mixture final_product Pure Product recrystallize->final_product chromatography->acid_base Pre-purification step bisulfite Consider Bisulfite Adduct Formation (To separate from non-aldehydes) chromatography->bisulfite Alternative method chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are relatively clean (>90%). It relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.[7]

Issue 1: My compound "oils out" instead of forming crystals.
Symptom An oil separates from the solution upon cooling, which may or may not solidify into an amorphous mass.
Possible Cause 1. High Solute Concentration: The solution is too supersaturated, preventing orderly crystal lattice formation.[1][2]2. Solvent Boiling Point > Compound Melting Point: The compound is melting in the hot solvent rather than dissolving.3. Impurities Present: Impurities can suppress the melting point and interfere with crystallization.
Solution 1. Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add more hot solvent (10-20% increments) to reduce the concentration, then allow it to cool slowly again.[1]2. Change Solvent: Select a solvent with a lower boiling point.3. Seed the Solution: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.4. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.
Issue 2: No crystals form, even after extensive cooling.
Symptom The solution remains clear upon cooling, with no precipitate forming.
Possible Cause 1. Too Much Solvent: The solution is not saturated at the lower temperature.[2]2. Inappropriate Solvent: The compound is too soluble in the chosen solvent, even when cold.
Solution 1. Evaporate Solvent: Gently heat the solution or use a stream of inert gas (N₂ or Argon) to evaporate some of the solvent to increase the concentration. Then, attempt to cool again.[8]2. Use a Solvent/Anti-Solvent System: If a single good solvent is not found, use a solvent pair. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes or heptane) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. A procedure for a similar compound, 2-amino-5-bromobenzaldehyde, successfully uses an ethyl acetate/hexanes system.[7][9]
Table 1: Solvent Screening for Recrystallization
SolventPolarityBoiling Point (°C)Expected Behavior for 2-Fluoro-4-amino-5-bromo-benzaldehyde
Hexanes/Heptane Non-polar69 / 98Low solubility at all temperatures (Good as an anti-solvent).
Toluene Non-polar111Moderate solubility when hot, low when cold (Potential candidate).
Dichloromethane Polar aprotic40Likely too soluble at all temperatures (Not ideal for recrystallization).
Ethyl Acetate Polar aprotic77Good solubility when hot, lower when cold (Good candidate, often used with hexanes).[9]
Ethanol/Methanol Polar protic78 / 65High solubility when hot, may remain too soluble when cold. Risk of forming acetal/hemiacetal byproducts with the aldehyde.[10]
Water Very polar100Insoluble.

Troubleshooting Guide: Column Chromatography

For complex mixtures or when recrystallization fails, silica gel column chromatography is the preferred method.[3]

Chromatography_Troubleshooting cluster_symptoms Common Symptoms cluster_causes Potential Causes cluster_solutions Solutions S1 Streaking / Tailing Bands Compound smears down the column/TLC plate C1 Compound Interaction with Silica Amino group (basic) interacts strongly with acidic silica S1->C1 C4 Aldehyde Decomposition Silica can act as a mild Lewis acid, causing degradation S1->C4 S2 Poor Separation Product and impurity elute together C2 Incorrect Mobile Phase Eluent is not polar enough or too polar S2->C2 C3 Sample Overload Too much crude material applied to the column S2->C3 S3 Compound Won't Elute Product remains at the top of the column S3->C2 Sol1 Add a Modifier Add ~0.5-1% triethylamine (Et₃N) to the eluent to neutralize silica C1->Sol1 Sol2 Optimize Eluent Systematically Run TLCs with varying solvent ratios (e.g., Hexane/EtOAc) C2->Sol2 C2->Sol2 Sol3 Reduce Sample Load Use a proper product-to-silica ratio (e.g., 1:50 w/w) C3->Sol3 Sol4 Switch Stationary Phase Use a less acidic support like alumina C4->Sol4

Caption: Troubleshooting common column chromatography issues.

Issue 3: My compound streaks badly on the silica TLC plate and column.

This is a very common issue for compounds containing basic functional groups like anilines.[1]

Symptom The spot on the TLC plate or the band on the column is elongated or "tails" instead of being round and compact.
Possible Cause The basic amino group on your molecule is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction prevents clean elution.
Solution 1. Neutralize the Stationary Phase: Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N), to your mobile phase (eluent). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.[1][10]2. Use a Different Stationary Phase: If streaking persists, consider using neutral or basic alumina instead of silica gel.[10]
Protocol: Column Chromatography Purification
  • Select a Solvent System: Use TLC to find a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for your product, ensuring good separation from impurities.[10]

  • Prepare the Column: Pack a glass column with silica gel as a slurry in your initial, least polar eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the column.

  • Elute: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute your compounds. Collect fractions and analyze them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.

Alternative & Complementary Techniques

Q4: Can I use a chemical method to simplify purification?

A4: Yes. Two chemical methods are particularly useful for purifying aldehydes: acid-base extraction and bisulfite adduct formation.

1. Acid-Base Extraction

This liquid-liquid extraction technique is excellent for removing acidic or basic impurities before a final purification step like recrystallization or chromatography.

AcidBase_Extraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash_bicarb Wash with aq. NaHCO₃ start->wash_bicarb separate_bicarb Separate Layers wash_bicarb->separate_bicarb wash_hcl Wash with dilute aq. HCl separate_bicarb->wash_hcl (Organic Phase) acidic_waste Aqueous Layer: Contains Acidic Impurities (e.g., R-COOH) separate_bicarb->acidic_waste (Aqueous Phase) separate_hcl Separate Layers wash_hcl->separate_hcl final_org Organic Layer: Contains Purified Aldehyde separate_hcl->final_org (Organic Phase) basic_waste Aqueous Layer: Contains Basic Impurities (e.g., unreacted anilines) separate_hcl->basic_waste (Aqueous Phase)

Caption: Workflow for purification using acid-base extraction.

  • To Remove Acidic Impurities (e.g., R-COOH): Washing the organic solution of your crude product with a mild aqueous base like sodium bicarbonate (NaHCO₃) will convert the acidic impurity into a water-soluble salt, which is extracted into the aqueous layer.[8]

  • To Remove Basic Impurities: A subsequent wash with dilute aqueous acid (e.g., 1M HCl) will protonate highly basic impurities, pulling them into the aqueous layer. Caution: Your target compound is also basic and may be partially extracted. This step is best for removing impurities that are significantly more basic than your product.

2. Bisulfite Adduct Formation

This classic technique is highly selective for aldehydes.[11][12]

Mechanism: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a solid, water-soluble adduct. Most other functional groups do not react. Protocol:

  • Stir a solution or suspension of your crude product in water with a concentrated solution of sodium bisulfite. The reaction may take several hours.[3]

  • The solid bisulfite adduct precipitates. Filter this solid and wash it with an organic solvent (e.g., ether) to remove non-aldehyde impurities.

  • Regenerate the pure aldehyde by treating the adduct with an aqueous base (e.g., NaHCO₃ or NaOH solution).

  • Extract the pure aldehyde back into an organic solvent.[3][12]

This method is very effective but may have variable yields depending on the steric hindrance around the aldehyde.[12]

References
  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents.
  • CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents.
  • Preparation method of 2-fluoro-5-bromobenzaldehyde - Eureka | Patsnap. Available at: [Link]

  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Available at: [Link]

  • p-BROMOBENZALDEHYDE - Organic Syntheses Procedure. Available at: [Link]

  • 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem. Available at: [Link]

  • (PDF) 2-Bromo-5-fluorobenzaldehyde - ResearchGate. Available at: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. Available at: [Link]

  • CA1132612A - Process for the purification of benzaldehyde - Google Patents.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. Available at: [Link]

  • Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution - ResearchGate. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ACS Publications. Available at: [Link]

  • The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni - PMC. Available at: [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate. Available at: [Link]

  • Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) - Springer. Available at: [Link]

Sources

Troubleshooting

Recrystallization of 2-Fluoro-4-amino-5-bromo-benzaldehyde

Welcome to the Advanced Technical Support Center As a Senior Application Scientist, I have designed this troubleshooting portal to address the nuanced challenges of purifying multi-substituted benzaldehydes. 2-Fluoro-4-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center

As a Senior Application Scientist, I have designed this troubleshooting portal to address the nuanced challenges of purifying multi-substituted benzaldehydes. 2-Fluoro-4-amino-5-bromo-benzaldehyde presents a unique crystallographic challenge due to its highly functionalized aromatic ring. The presence of both a nucleophilic amine (-NH₂) and an electrophilic formyl group (-CHO) introduces a high risk of thermal degradation (e.g., intermolecular Schiff base formation), while the heavy halogenation (bromo and fluoro groups) significantly alters its solubility profile.

This guide moves beyond basic procedures to explain the causality behind each technique, ensuring your workflow is robust, reproducible, and self-validating.

Physicochemical Profiling & Solvent Strategy

Before troubleshooting a failed recrystallization, we must establish the thermodynamic and kinetic boundaries of the target molecule.

Table 1: Physicochemical Properties & Recrystallization Impact

Functional GroupChemical Reactivity / PropertyImpact on Recrystallization Strategy
-CHO (Formyl) Electrophilic; prone to oxidation to carboxylic acid.Avoid prolonged exposure to atmospheric oxygen during hot dissolution.
-NH₂ (Amino) Nucleophilic; hydrogen-bond donor.High risk of intermolecular condensation with -CHO. Limit heating times to <15 minutes.
-Br (Bromo) High polarizability; increases molecular weight and lipophilicity.Decreases solubility in polar protic solvents; necessitates a binary co-solvent system.
-F (Fluoro) Strong dipole; minimal steric bulk.Modulates crystal packing via C-H···F interactions, requiring slow cooling for optimal lattice formation.

Solvent Selection Logic: Based on this structural profile, a single solvent is rarely sufficient. A binary solvent system is required. We recommend Ethanol/Water or Ethyl Acetate/Hexane . Ethanol provides excellent solubility at elevated temperatures, while water acts as the anti-solvent to drive[1]. Similar halogenated aminobenzaldehydes (e.g., 2-amino-4-bromobenzaldehyde) are[2].

The Self-Validating Recrystallization Protocol

A robust protocol must be self-validating—meaning each step contains a built-in check to ensure the chemical system is behaving as expected without requiring immediate external analysis.

Step-by-Step Methodology:

  • Preparation & Degassing: Purge the recrystallization solvent (e.g., 80% Ethanol/Water) with nitrogen gas for 10 minutes prior to heating.

    • Causality: The amino group is highly susceptible to oxidation at elevated temperatures. Removing dissolved oxygen prevents the formation of dark, tarry azo/azoxy byproducts.

  • Controlled Dissolution: Heat the solvent to 65°C (strictly do not exceed 70°C). Slowly add the hot solvent to the crude 2-Fluoro-4-amino-5-bromo-benzaldehyde while stirring until just dissolved.

    • Causality: Exceeding 70°C provides the activation energy necessary for intermolecular Schiff base condensation between the -NH₂ of one molecule and the -CHO of another, leading to irreversible polymerization.

  • Hot Filtration (Validation Checkpoint): Rapidly filter the hot solution through a pre-warmed fluted filter paper.

    • Validation: If the filter paper captures dark, insoluble particulates, polymeric degradation has already occurred in the crude batch. The filtration successfully isolates the monomeric product in the liquid phase.

  • Thermodynamic Cooling: Allow the filtrate to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0–4°C) for 1 hour.

    • Causality: Slow cooling allows the highly polarizable bromine and fluorine atoms to orient optimally via halogen bonding, forming a rigid, pure crystal lattice. Fast "crash cooling"[3].

  • Isolation & Washing: Collect crystals via vacuum filtration. Wash with ice-cold 10% Ethanol/Water.

    • Causality: The ice-cold wash[3].

Recrystallization Heat 1. Degas & Heat Solvent (< 70°C) Dissolve 2. Dissolve Crude (Minimum Volume) Heat->Dissolve HotFilter 3. Hot Filtration (Remove Insoluble Polymer) Dissolve->HotFilter CoolRoom 4. Slow Cooling (To Room Temp) HotFilter->CoolRoom CoolIce 5. Ice Bath (Maximize Yield) CoolRoom->CoolIce Filter 6. Vacuum Filter & Cold Wash CoolIce->Filter Validate 7. Self-Validation (HPLC / NMR) Filter->Validate

Figure 1: Self-validating recrystallization workflow for multi-substituted benzaldehydes.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

  • Root Cause: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure mixture drops below the temperature at which the compound saturates the solvent. The highly polarizable bromo-group exacerbates this if the solvent system is too non-polar.

  • Intervention:

    • Reheat the mixture until the oil completely redissolves.

    • Add 5–10% more of the "good" solvent (e.g., Ethanol) to lower the saturation temperature.

    • Seed the solution with a pure crystal of 2-Fluoro-4-amino-5-bromo-benzaldehyde just as it reaches the cloud point.

    • Ensure the cooling rate is strictly controlled (do not use an ice bath until room temperature is reached).

OilingOut Issue Observation: Compound Oils Out Step1 Action 1: Reheat until oil dissolves Issue->Step1 Step2 Action 2: Add 5-10% 'Good' Solvent Step1->Step2 Decision Cooling Phase: Does it oil out again? Step2->Decision Seed Action 3: Add Seed Crystal at Cloud Point Decision->Seed Yes Success Result: Crystalline Solid Forms Decision->Success No Seed->Success

Figure 2: Troubleshooting logic tree for resolving liquid-liquid phase separation (oiling out).

Q2: The recovered crystals are dark brown/orange instead of pale yellow. What happened?

  • Root Cause: Oxidative degradation or self-condensation. The aniline moiety (-NH₂) easily oxidizes, or reacts with the benzaldehyde moiety to form highly conjugated, colored Schiff base oligomers.

  • Intervention: Limit thermal exposure. Do not boil the solvent with the compound in it for more than 10 minutes. In future runs, add a pinch of activated charcoal (Norit) during the hot dissolution phase, boil for 2 minutes, and perform a hot filtration through a Celite pad to strip out these polymeric color bodies.

Q3: My yield is exceptionally low (<30%), but the purity is high. Where is my product?

  • Root Cause: The solvent system is too rich in the "good" solvent, shifting the solubility equilibrium and leaving the product dissolved in the mother liquor.

  • Intervention: Concentrate the mother liquor under reduced pressure (rotary evaporation) to half its volume, then add a dropwise excess of the anti-solvent (Water) until slight turbidity persists. Heat slightly to clear, then cool to harvest a second crop of crystals. Note: The second crop must be validated via HPLC or NMR, as[3].

Q4: How do I analytically validate the success of this recrystallization?

  • Root Cause/Logic: Physical appearance (color and crystal habit) is insufficient for drug development standards.

  • Intervention: Run an HPLC analysis (Target purity >98%). Additionally, verify structural integrity via ¹H NMR: ensure the aldehyde proton (~9.5–10.5 ppm) and the amino protons (~3.4–5.0 ppm) are intact and integrate correctly, [1].

References

  • Title: Single-solvent recrystallisation - Chemistry Teaching Labs Source: University of York URL: [Link]

Sources

Optimization

Common side products in 2-Fluoro-4-amino-5-bromo-benzaldehyde synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and common side products encountered during the synthesis of 2-Fluoro-4-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and common side products encountered during the synthesis of 2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS: 2386788-83-4).

This molecule is typically synthesized via the electrophilic aromatic bromination of 2-fluoro-4-aminobenzaldehyde. Because the aniline moiety is highly electron-rich, the reaction is notoriously difficult to control, frequently leading to polyhalogenation, oxidation, and polymerization[1]. This guide will dissect the causality behind these side reactions and provide field-proven, self-validating protocols to ensure high-yield, regioselective synthesis.

I. Mechanistic Pathway & Side Product Divergence

To troubleshoot effectively, we must first visualize the competing thermodynamic and kinetic pathways in the reaction vessel. The strong activating nature of the amino (-NH₂) group drives electrophilic attack, but without strict environmental control, the reaction cascades into several undesired products[2].

G SM 2-Fluoro-4-aminobenzaldehyde (Starting Material) Target 2-Fluoro-4-amino-5-bromobenzaldehyde (Target Product) SM->Target Controlled Bromination (NBS, -10°C) Dibromo 2-Fluoro-4-amino-3,5-dibromobenzaldehyde (Over-bromination) SM->Dibromo Excess Br2 / High Temp Regio 2-Fluoro-4-amino-3-bromobenzaldehyde (Regioisomer) SM->Regio Low Steric Hindrance (Aqueous Br2) Oxid 2-Fluoro-4-amino-5-bromobenzoic acid (Oxidation Product) SM->Oxid Aqueous Conditions (HOBr formation) Tar Polymeric Schiff Bases (Degradation) SM->Tar Intermolecular Condensation (High Concentration) Target->Dibromo Unquenched Reaction

Reaction pathways and side products in 2-fluoro-4-aminobenzaldehyde bromination.

II. Troubleshooting FAQs: Causality & Resolution

Q1: Why am I seeing a significant di-brominated side product (M+78 mass shift)? Analysis: The amino (-NH₂) group is a powerful electron-donating group that highly activates the aromatic ring toward electrophilic aromatic substitution[2]. Even after the first bromine atom is installed at the C5 position, the ring remains sufficiently electron-rich to undergo a second electrophilic attack at the remaining ortho position (C3), leading to 2-fluoro-4-amino-3,5-dibromobenzaldehyde. Resolution: To mitigate polyhalogenation, you must either attenuate the activating power of the amine or strictly control the electrophile concentration. The most robust method is to temporarily protect the amine via acetylation (forming an acetamide), which is still ortho/para directing but significantly less activating[1]. If a single-step synthesis is required, use a mild brominating agent like N-Bromosuccinimide (NBS) at sub-zero temperatures rather than highly reactive elemental bromine.

Q2: My NMR shows a mixture of regioisomers. How do I minimize the 3-bromo isomer? Analysis: The starting material has two available positions activated by the amine: C3 and C5. While C5 is sterically favored and para to the fluorine, C3 is ortho to both the amine and the fluorine. Highly reactive brominating agents (like Br₂) have low transition-state selectivity, leading to a thermodynamic mixture that includes the 2-fluoro-4-amino-3-bromobenzaldehyde regioisomer[3]. Resolution: Increase the steric bulk of the brominating complex. Using NBS in a coordinating solvent like DMF creates a bulky reactive intermediate that heavily favors the less sterically hindered C5 position. Lowering the temperature to -10 °C also reduces the thermal energy available to overcome the higher activation barrier of the C3 attack[4].

Q3: I am losing my aldehyde peak in the IR/NMR, and the product is highly polar. What happened? Analysis: Aldehydes are highly susceptible to oxidation, forming carboxylic acids. If you are using aqueous bromine (bromine water) or if your solvents are wet, bromine reacts with water to generate hypobromous acid (HOBr), a potent oxidizing agent[5]. This converts your target into 2-fluoro-4-amino-5-bromobenzoic acid. Resolution: Maintain strictly anhydrous conditions. Switch to dry, aprotic solvents (e.g., anhydrous DCM or DMF) and use solid brominating agents like NBS to eliminate the presence of water and subsequent HOBr formation[5].

Q4: The reaction mixture turned into a dark, insoluble tar. How can I prevent this? Analysis: Anilines are prone to oxidative degradation. Furthermore, the highly nucleophilic -NH₂ group of one molecule can react with the electrophilic -CHO group of another molecule, forming intermolecular Schiff bases (imines)[1]. Under uncontrolled conditions, this leads to rapid oligomerization and tar formation. Resolution: Run the reaction under an inert atmosphere (Argon or N₂) to prevent auto-oxidation. Keep the reaction highly dilute to kinetically disfavor intermolecular collisions between the amine and aldehyde groups, favoring the intramolecular electrophilic bromination instead.

III. Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between chosen reaction conditions and the resulting product distribution.

Reaction ConditionTarget Yield (5-Bromo)Di-bromo Impurity3-Bromo RegioisomerOxidation Impurity
Br₂ (1.5 eq), H₂O/AcOH, 25 °C 45%28%12%15%
Br₂ (1.0 eq), DCM, 0 °C 65%18%15%<2%
NBS (1.05 eq), DMF, -10 °C 88%<3%8%<1%
1. Ac₂O 2. NBS 3. HCl (Deprotection) 92%<1%<2%<1%

IV. Self-Validating Experimental Protocol

To achieve the 88% yield noted in the table above without the overhead of protection/deprotection steps, utilize the following optimized, self-validating protocol for direct mono-bromination.

Protocol: Highly Controlled Mono-Bromination via NBS

  • Substrate Dissolution: Dissolve 10.0 mmol of 2-fluoro-4-aminobenzaldehyde in 30 mL of anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

    • Causality: High dilution prevents intermolecular Schiff base formation. Anhydrous conditions prevent the formation of hypobromous acid (HOBr), completely suppressing the oxidation of the aldehyde to the carboxylic acid[5].

  • Thermal Control: Cool the reaction flask to -10 °C using an ice-salt bath.

    • Causality: Lowering the thermal energy of the system increases the activation energy barrier for the kinetically less favored C3-attack, thereby maximizing the C5 regioselectivity[1].

  • Electrophile Addition: Slowly add 10.2 mmol (1.02 equiv) of N-Bromosuccinimide (NBS) in small portions over 45 minutes, keeping the flask shielded from light.

    • Causality: NBS provides a controlled, low steady-state concentration of Br⁺. Shielding from light prevents homolytic cleavage and radical side reactions that could abstract the aldehydic proton[4].

  • Reaction Monitoring (Self-Validation): Stir for 2 hours at -10 °C. Validate completion via TLC (Hexanes:EtOAc 3:1).

    • Validation Check: The target product will appear as a distinct spot with a slightly higher Rf​ than the starting material. If a secondary, much higher Rf​ spot begins to appear (indicating the onset of di-bromination), immediately proceed to the quench step regardless of remaining starting material.

  • Quenching & Workup: Quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) while still at -10 °C.

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide, preventing over-bromination during the concentration phase as the mixture warms[1].

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

V. References

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Available at: [Link]

  • Bromination of Aniline. Khan Academy. Available at: [Link]

  • Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. Chinese Chemical Society. Available at:[Link]

  • Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Benzaldehydes

A Guide to Minimizing Impurities for Researchers and Drug Development Professionals Welcome to the technical support center for substituted benzaldehyde synthesis. As a Senior Application Scientist, I understand that the...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Impurities for Researchers and Drug Development Professionals

Welcome to the technical support center for substituted benzaldehyde synthesis. As a Senior Application Scientist, I understand that the purity of your aldehyde is paramount, directly impacting downstream reactions and the integrity of your final product. This guide is structured to provide direct answers to common challenges, explaining the underlying chemistry to empower you to make informed decisions in your lab.

General FAQs: Foundational Principles of Purity

Q1: My benzaldehyde sample has developed crystalline precipitates upon storage. What are they and how can I remove them?

A: The crystalline solid is almost certainly benzoic acid, the product of aerobic oxidation.[1][2] Benzaldehydes, especially those without ortho substituents, are highly susceptible to oxidation when exposed to air.

Troubleshooting & Prevention:

  • Removal: The most straightforward removal method is a basic aqueous wash. Dissolve your crude product in an immiscible organic solvent like diethyl ether or ethyl acetate. Wash the solution with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][3] The acidic benzoic acid will be deprotonated to form the water-soluble sodium benzoate salt, which partitions into the aqueous layer.

  • Prevention: Always store purified benzaldehydes under an inert atmosphere (Nitrogen or Argon) and at reduced temperatures.[2] For long-term storage, consider adding a radical scavenger like BHT (butylated hydroxytoluene).

Method-Specific Troubleshooting Guides

This section addresses impurity issues common to specific synthetic routes for preparing substituted benzaldehydes.

Guide 1: Oxidation of Substituted Toluenes

The direct oxidation of a toluene derivative is a common and atom-economical approach. However, the primary challenge is preventing over-oxidation. The aldehyde product is often more susceptible to oxidation than the starting material, leading to the formation of the corresponding benzoic acid.[4]

G cluster_0 Problem Identification cluster_1 Analysis of Cause cluster_2 Solutions & Mitigation Start High Benzoic Acid Content in Product Cause Probable Causes Start->Cause Cause1 Oxidizing agent too strong (e.g., KMnO4, CrO3) Cause2 Reaction time too long Cause3 Temperature too high Solution Recommended Actions Sol1 Switch to a milder, more selective oxidant (e.g., MnO2, Ceric Ammonium Nitrate). Cause1->Sol1 Sol4 Use a biphasic system or a solvent that limits over-oxidation, like hexafluoroisopropanol (HFIP). [24] Cause1->Sol4 Sol2 Monitor reaction closely by TLC/GC and quench upon consumption of starting material. Cause2->Sol2 Sol3 Reduce reaction temperature to improve selectivity. Cause3->Sol3

Caption: Troubleshooting workflow for over-oxidation in toluene synthesis.

A: This is a classic selectivity problem. Strong, indiscriminate oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will readily oxidize the intermediate aldehyde to the carboxylic acid.

Expert Recommendations:

  • Choice of Oxidant: The key is to use an oxidant that is selective for the benzylic C-H bonds of the toluene over the aldehydic C-H bond.

    • Manganese Dioxide (MnO₂): Activated MnO₂ is a heterogeneous oxidant that is highly effective for oxidizing benzylic alcohols and can be used for toluenes, often showing good selectivity for the aldehyde.

    • Cerium(IV) Ammonium Nitrate (CAN): CAN can provide good yields of benzaldehydes, particularly with electron-rich toluene derivatives.

    • Catalytic Systems: Modern methods often employ catalytic systems that use a terminal oxidant like O₂ or H₂O₂. For example, cobalt-based catalysts in conjunction with N-hydroxyphthalimide (NHPI) have shown high selectivity for the aldehyde.[4][5]

  • Reaction Control: Regardless of the oxidant, carefully monitor the reaction's progress using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent the product aldehyde from being further oxidized.

Oxidizing Agent/SystemSelectivity for AldehydeTypical ConditionsCommon Impurities/Issues
KMnO₄ Low to ModerateAqueous, HeatBenzoic acid , low yields of aldehyde.
CrO₃ / H₂SO₄ (Jones) LowAcetone, 0°C to RTBenzoic acid , Chromium waste.
Activated MnO₂ HighReflux in non-polar solvent (e.g., hexane, CH₂Cl₂)Unreacted starting material (if reaction is incomplete).
Co(OAc)₂ / NHPI / O₂ Very High[4][5]Hexafluoroisopropan-2-ol (HFIP) solvent, 1 atm O₂[5]Benzoic acid (if reaction time is extended).[6]
NH₄VO₃ / H₂O₂ / O₂ GoodBiphasic system (Toluene/Water)[5]Benzoic acid, Benzyl alcohol.[5]
Guide 2: Formylation Reactions of Aromatic Rings

Formylation reactions introduce the aldehyde group directly onto an electron-rich aromatic ring. Each named reaction has a unique set of potential side reactions.

A: The Vilsmeier-Haack reaction uses a pre-formed Vilsmeier reagent (e.g., from DMF and POCl₃) to formylate electron-rich arenes.[7][8] Purity of reagents is critical.

Troubleshooting Steps:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Ensure your DMF is anhydrous and the reaction is run under an inert atmosphere.[9] Water will quench the reagent and lead to incomplete reactions.

  • Reagent Purity: Use freshly distilled or high-purity POCl₃. Decomposed POCl₃ is less effective.[9]

  • Substrate Reactivity: The reaction works best on electron-rich aromatics like anilines, phenols, or heterocycles like pyrroles and furans.[7][8] If your substrate is only moderately activated, you may need to use higher temperatures or longer reaction times, but this can increase byproduct formation.

  • Workup: The hydrolysis of the intermediate iminium salt must be controlled. Adding the reaction mixture to ice-cold water or a mild base (like sodium acetate solution) can often provide a cleaner product than quenching with strong base.

A: The Duff reaction uses hexamine (hexamethylenetetramine) to ortho-formylate phenols.[10] The formation of phenol-formaldehyde type resins is a significant side reaction, especially under harsh acidic or thermal conditions.[11]

Mitigation Strategies:

  • Temperature Control: Avoid excessive heat. High temperatures promote polymerization.[11] Maintain the lowest effective temperature for the formylation to proceed.

  • Stoichiometry: Carefully control the ratio of hexamine to your phenol. An excess of the formylating agent can lead to di-formylation or polymerization.[11]

  • Acid Choice: The reaction is typically run in acidic media (e.g., glycerol/boric acid or trifluoroacetic acid). Using a milder acid might slow down the rate of resin formation.

A: The Reimer-Tiemann reaction (chloroform and strong base) on phenols typically favors the ortho product, but para-substitution is a common impurity.[11] The ortho-selectivity arises from the coordination of the dichlorocarbene intermediate with the phenoxide oxygen. While complete selectivity is difficult to achieve, you can influence the ortho:para ratio through careful control of reaction conditions. The choice of solvent and counter-ion from the base can play a role in directing the regioselectivity.

Advanced Purification Protocol: Aldehyde Purification via Bisulfite Adduct

This method is exceptionally effective for purifying aldehydes from non-carbonyl impurities, such as unreacted starting materials (e.g., toluene) or byproducts like benzyl alcohol. It is also useful for separating aldehydes from ketones, as many ketones do not form stable adducts.

Principle: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a crystalline, water-soluble α-hydroxysulfonic acid salt (the bisulfite adduct).[12][13] This adduct can be separated from water-insoluble organic impurities. The aldehyde is then regenerated by treating the adduct with either acid or base.[3][13]

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Step-by-Step Laboratory Protocol:
  • Adduct Formation:

    • Dissolve the crude aldehyde mixture in a minimal amount of a suitable solvent (e.g., ethanol or methanol).

    • Prepare a saturated solution of sodium bisulfite (or sodium metabisulfite) in water.

    • Slowly add the bisulfite solution to the aldehyde mixture while stirring vigorously. The mixture may warm up. Maintain the temperature with an ice bath if necessary.

    • Continue stirring until a thick white precipitate of the adduct forms. This may take anywhere from a few minutes to several hours.

  • Isolation of the Adduct:

    • Collect the crystalline adduct by vacuum filtration.

    • Wash the solid adduct with a small amount of cold ethanol to remove any adhering organic impurities, followed by diethyl ether to aid in drying.

  • Regeneration of the Aldehyde:

    • Suspend the purified adduct in water.

    • Slowly add either a 10% sodium carbonate solution or dilute hydrochloric acid while stirring. The adduct will decompose, releasing the pure aldehyde.[14]

    • The pure aldehyde will typically separate as an oil or solid.

  • Final Extraction:

    • Extract the regenerated aldehyde into a fresh portion of an organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified substituted benzaldehyde.

Note: For aldehydes that are sensitive to acid or base, a non-aqueous regeneration method using chlorotrimethylsilane (TMS-Cl) in acetonitrile can be employed.[14]

References

  • Sommelet reaction - Grokipedia. (n.d.).
  • Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives. (2024, June 5).
  • Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde - Benchchem. (n.d.).
  • avoiding byproduct formation in 6-Chloro-5-formyl-1,3-dimethyluracil reactions - Benchchem. (n.d.).
  • The Sommelet Reaction. (n.d.).
  • Sommelet reaction - Wikipedia. (n.d.).
  • Sommelet reaction - Sciencemadness Wiki. (2018, November 3).
  • Sommelet Reaction - SynArchive. (n.d.).
  • Troubleshooting side reactions during the formylation step of synthesis - Benchchem. (n.d.).
  • US1686913A - Purification of benzoic acid and its derivatives - Google Patents. (n.d.).
  • Review of the selective oxidation of toluene into benzaldehyde | Scilit. (2026, February 22).
  • Bisulfite - Wikipedia. (n.d.).
  • Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. (n.d.).
  • (PDF) Selective Peroxygenase‐Catalysed Oxidation of Toluene Derivates to Benzaldehydes. (2023, June 23).
  • purification of benzaldehyde and acetone - ECHEMI. (n.d.).
  • Duff Reaction. (n.d.).
  • Photocatalytic aerobic oxidation of toluene and its derivatives to aldehydes on Pd/Bi2WO6. (2025, December 10).
  • Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst - PMC. (n.d.).
  • Bisulfite addition compounds. (n.d.).
  • Duff reaction - Wikipedia. (n.d.).
  • Selective Peroxygenase‐Catalysed Oxidation of Toluene Derivates to Benzaldehydes. (n.d.).
  • How to purify Benzaldehyde with benzoic acid contamination - ResearchGate. (2018, November 7).
  • What is Duff reaction by -product - ECHEMI. (n.d.).
  • Sustainable Highly Selective Toluene Oxidation to Benzaldehyde - MDPI. (2021, February 15).
  • The Duff Reaction: Researching A Modification - The ScholarShip. (n.d.).
  • How can we control the conversion of Benzaldehyde to Benzoic acid? If it happens kindly give the methods to reconvert as Benzaldehyde. | ResearchGate. (2014, August 14).
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.).
  • Reactions with Aldehyde/Ketone Bisulfite-Adducts - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2024, January 12).
  • Gattermann Reaction - Mechanism, Examples, Application, FAQs - Careers360. (2025, July 2).
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org. (n.d.).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM - TSI Journals. (n.d.).
  • NEET/JEE Chemistry | From Confusion to Clarity: Learn Gattermann Koch Reaction Mechanism in 10 mins - YouTube. (2024, December 23).
  • Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts: An Application Note and Protocol - Benchchem. (n.d.).
  • Gattermann Reaction: Mechanism, Steps & Uses Explained - Vedantu. (n.d.).
  • Gattermann Koch Reaction: Mechanism, Uses & Examples - Vedantu. (n.d.).
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22).
  • Gattermann Koch Reaction Mechanism - BYJU'S. (2019, January 25).

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for Bromo-Benzaldehydes

Welcome to the Cross-Coupling Technical Support Center. Bromo-benzaldehydes are highly versatile electrophiles in drug development and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cross-Coupling Technical Support Center. Bromo-benzaldehydes are highly versatile electrophiles in drug development and materials science. However, the reactive formyl (-CHO) group introduces unique chemoselectivity challenges—namely, unwanted nucleophilic attacks, oxidations, and disproportionation.

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Here, we diagnose the root causes of reaction failures, provide field-proven corrective actions, and outline a self-validating experimental system to ensure quantitative yields while preserving your aldehyde functionality.

Diagnostic Workflow: Bromo-Benzaldehyde Coupling

Use the following decision tree to diagnose and resolve the most common modes of failure in your Suzuki-Miyaura cross-coupling reactions.

OptimizationLogic Start Start: Bromo-benzaldehyde + Boronic Acid BaseCheck Are aldehyde side reactions (Cannizzaro) occurring? Start->BaseCheck BaseFix Action: Switch to mild base (K2CO3, Cs2CO3) BaseCheck->BaseFix Yes DeBoroCheck Is protodeboronation competing? BaseCheck->DeBoroCheck No BaseFix->DeBoroCheck DeBoroFix Action: Lower temp to 25°C, use biphasic solvent DeBoroCheck->DeBoroFix Yes CatCheck Is conversion low at room temperature? DeBoroCheck->CatCheck No DeBoroFix->CatCheck CatFix Action: Use bulky electron-rich ligands (XPhos, NHCs) CatCheck->CatFix Yes Success Optimized Biaryl Aldehyde Yield CatCheck->Success No CatFix->Success

Troubleshooting workflow for optimizing bromo-benzaldehyde Suzuki couplings.

Troubleshooting & FAQs (Knowledge Base)

Q1: Why am I losing my bromo-benzaldehyde starting material to non-cross-coupled byproducts? Diagnostic Insight: The formyl group (-CHO) is a highly electrophilic center. If your protocol utilizes strong bases (e.g., NaOH, KOH, or NaOtBu) combined with elevated temperatures, the aldehyde is prone to the Cannizzaro reaction—a base-induced disproportionation yielding the corresponding carboxylic acid and benzyl alcohol derivatives. Additionally, if enolizable impurities are present, aldol condensations will rapidly consume your starting material. Corrective Action: Modulate your base selection. Transition to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄[1]. These bases provide sufficient alkalinity to form the reactive palladium-boronate complex required for the transmetalation step, without exceeding the pKa threshold that triggers aldehyde degradation[2].

Q2: My boronic acid is degrading before the coupling completes. How do I prevent protodeboronation? Diagnostic Insight: Protodeboronation is the base-catalyzed hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a proton. This competing side reaction is exponentially accelerated by high temperatures and excessive water content, particularly with electron-rich or sterically hindered boronic acids. Corrective Action: Lower the reaction temperature and adjust the solvent polarity. Utilizing a biphasic solvent system (e.g., Toluene/H₂O) or incorporating alcoholic co-solvents (EtOH, MeOH) reduces the effective concentration of hydroxide ions attacking the boronic acid[3]. If the issue persists, switch your nucleophile from a free boronic acid to a more robust boronate ester (e.g., pinacol ester, Bpin).

Q3: Standard protocols require 80–100 °C, but heating destroys my aldehyde. What is the optimal catalyst system for room-temperature coupling? Diagnostic Insight: Traditional catalysts like Pd(PPh₃)₄ often require thermal activation to drive the oxidative addition of the bromoarene and subsequent reductive elimination. However, heating exacerbates both aldehyde degradation and protodeboronation. Corrective Action: Upgrade your ligand architecture. Employ electron-rich, sterically demanding Buchwald ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs)[1]. These ligands dramatically increase the electron density on the palladium center, accelerating the oxidative addition of bromo-benzaldehydes at room temperature. Furthermore, their steric bulk forces the intermediate complexes into a geometry that highly favors rapid reductive elimination, allowing the entire catalytic cycle to proceed efficiently at 25 °C[1][3].

Quantitative Optimization Data

The table below summarizes the causality between specific reaction parameters and their quantitative impact on bromo-benzaldehyde cross-coupling.

ParameterCondition TestedAldehyde StabilityBoronic Acid StabilityTypical YieldRecommendation
Base NaOH / NaOtBuPoor (Cannizzaro)Moderate< 30%Avoid
Base K₂CO₃ / Cs₂CO₃ExcellentExcellent> 90%Optimal
Catalyst Pd(PPh₃)₄ @ 90°CModeratePoor (Protodeboronation)60 - 80%Acceptable
Catalyst Pd-NHC / XPhos @ 25°CExcellentExcellent95 - 99%Optimal
Solvent Pure H₂OGoodModerateVariableSub-optimal
Solvent Toluene/EtOH/H₂OExcellentExcellent> 95%Optimal

Self-Validating Experimental Protocol

Objective: Synthesize 4-arylbenzaldehyde derivatives at room temperature to strictly preserve the formyl group. Note: This protocol includes an In-Process Control (IPC) to validate the integrity of the aldehyde during the reaction.

Step 1: Reagent Preparation & Stoichiometry

  • Action: In an oven-dried Schlenk flask, combine 4-bromobenzaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (1 mol%), and XPhos (2 mol%).

  • Causality: A slight excess of boronic acid compensates for any trace protodeboronation. K₂CO₃ is selected over NaOH to prevent base-catalyzed aldehyde disproportionation[1]. XPhos is highly electron-rich, accelerating the oxidative addition of the deactivated bromoarene at room temperature.

Step 2: Atmosphere Control

  • Action: Seal the flask, evacuate, and backfill with ultra-high-purity Argon. Repeat three times.

  • Causality: Palladium(0) active species and phosphine ligands are highly sensitive to oxidation. Furthermore, molecular oxygen promotes the homocoupling of boronic acids into symmetric biaryls.

Step 3: Solvent Introduction

  • Action: Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1 v/v/v) via syringe to achieve a 0.2 M substrate concentration.

  • Causality: This biphasic system is critical. Toluene solubilizes the organic substrates, water dissolves the inorganic base to generate the reactive boronate complex required for transmetalation, and ethanol acts as a phase-transfer agent, bridging the aqueous and organic layers[3][4].

Step 4: Reaction Execution & In-Process Control (IPC)

  • Action: Stir vigorously at 25 °C for 2–4 hours.

  • Self-Validation: At the 2-hour mark, sample the organic layer for TLC (Hexanes/EtOAc 4:1). Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP).

  • Causality: The 2,4-DNP stain specifically reacts with aldehydes to form a bright yellow/orange precipitate. A positive visual stain on the new product spot validates that the formyl group survived the cross-coupling conditions intact and was not inadvertently reduced or oxidized.

Step 5: Quench and Isolation

  • Action: Quench the reaction with deionized water. Extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via standard flash column chromatography.

References

  • IRANIAN JOURNAL OF CATALYSIS Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN Source: OICC Press URL
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL
  • Cumhuriyet Science Journal - N-Alkoxycarbonyl / carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd (II)
  • Bis(imino)acenaphthene (BIAN)-supported palladium (II)

Sources

Optimization

Technical Support Center: Troubleshooting 2-Fluoro-4-amino-5-bromo-benzaldehyde Workflows

Welcome to the Application Science portal. As researchers and drug development professionals, working with highly functionalized building blocks like 2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS 2386788-83-4) [1] requires...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science portal. As researchers and drug development professionals, working with highly functionalized building blocks like 2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS 2386788-83-4) [1] requires precise chemoselective control. This molecule possesses four orthogonal reactive sites, making it a powerful scaffold for active pharmaceutical ingredients (APIs), but also highly prone to side reactions, catalyst poisoning, and polymerization.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your synthetic workflows succeed.

I. Reactivity Profiling & Chemoselectivity Map

Before troubleshooting, it is critical to map the electronic and steric environment of the molecule. The proximity of the highly nucleophilic primary amine (-NH2) to the electrophilic aldehyde (-CHO) and the cross-coupling-ready bromide (-Br) dictates the failure modes of most standard protocols.

ReactivityMap SM 2-Fluoro-4-amino- 5-bromo-benzaldehyde Aldehyde Aldehyde (-CHO) Electrophilic SM->Aldehyde Reductive Amination Amine Amine (-NH2) Nucleophilic SM->Amine Protection / Amidation Bromide Bromide (-Br) Cross-Coupling SM->Bromide Suzuki / Buchwald Fluoride Fluoride (-F) Deactivated SNAr SM->Fluoride Sterically Hindered

Fig 1. Orthogonal reactivity map of 2-Fluoro-4-amino-5-bromo-benzaldehyde.

II. Troubleshooting FAQs

Q1: Why does my starting material degrade into an insoluble yellow/brown "tar" upon storage or mild heating? The Causality: The molecule is undergoing intermolecular self-condensation. The nucleophilic primary amine of one molecule attacks the highly electrophilic aldehyde of another, forming a Schiff base (imine). Because the molecule is bifunctional, this reaction propagates, leading to rapid polyimine polymerization. The Solution: Never store this compound in unsealed containers or subject it to prolonged heating in its neat form. If your downstream reaction requires heat (e.g., a cross-coupling), you must either pre-protect the amine (e.g., as a Boc carbamate) or protect the aldehyde (e.g., as a dimethyl acetal) to break the polymerization pathway.

Q2: My Suzuki-Miyaura cross-coupling at the 5-bromo position yields mostly unreacted starting material or black precipitate. How can I fix this? The Causality: Primary anilines are strong σ-donors. During the catalytic cycle, after Pd(0) undergoes oxidative addition into the C-Br bond, the free -NH2 group of another substrate molecule coordinates to the vacant d-orbital of the Pd(II) intermediate. This displaces standard phosphine ligands (like PPh3) and forms a stable, unreactive off-cycle complex, effectively poisoning the catalyst[2]. The Solution: You must use sterically demanding biaryl phosphine ligands (such as XPhos or SPhos). The massive steric bulk of XPhos creates a protective "shield" around the palladium center, physically preventing the primary amine from coordinating while still allowing the transmetalation of the boronic acid[3].

Q3: How do I selectively perform reductive amination on the aldehyde without risking dehalogenation of the bromide or fluoride? The Causality: Strong reducing agents (like LiAlH4 or Pd/C with H2) will indiscriminately reduce the aldehyde to an alcohol and readily cleave the C-Br bond via hydrodehalogenation. The Solution: Use Sodium triacetoxyborohydride (NaBH(OAc)3) in weakly acidic conditions (pH 5-6). The three electron-withdrawing acetate groups stabilize the boron-hydrogen bond, making it a highly attenuated hydride donor. It is kinetically blind to the unreacted aldehyde and the C-Br bond, but rapidly reduces the highly electrophilic iminium ion formed in situ between the aldehyde and your target amine.

III. Quantitative Data: Catalyst Screening for Unprotected Amino-Bromides

When attempting a Suzuki-Miyaura coupling without protecting the -NH2 group, ligand selection is the sole differentiator between success and total failure. Below is a summary of catalyst performance based on established literature for unprotected amino-bromoarenes[2][3].

Catalyst SystemLigandSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
PdCl2(PPh3)2NoneDioxane / H2O110< 10%Severe catalyst poisoning by free -NH2.
Pd(OAc)2PPh3DMF / H2O9015%Competitive imine formation; Pd black precipitates.
Pd2(dba)3XPhosEtOH / H2O11045%Bulky ligand partially prevents off-cycle resting state.
XPhos Pd G3 XPhos THF / H2O 80 > 80% Pre-catalyst ensures rapid generation of active Pd(0).
IV. Standard Operating Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control (QC) checks allow you to verify the mechanistic success of each step before proceeding.

Protocol A: Chemoselective Reductive Amination

Objective: Couple a secondary amine to the aldehyde without debromination.

  • Imine Formation: Dissolve 2-Fluoro-4-amino-5-bromo-benzaldehyde (1.0 eq) and the target secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to adjust the pH to ~5. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq). The reaction is exothermic; maintain the temperature below 25°C. Stir for 12 hours.

  • Quench & Extract: Quench with saturated aqueous NaHCO3 until gas evolution ceases. Extract with dichloromethane (DCM).

  • Self-Validation Check: Run an LCMS of the organic layer. The starting material exhibits an isotopic [M+H]+ doublet at m/z 218.9 / 220.9. A successful reaction will show the exact mass of your coupled product. Crucially , the absence of m/z 140 indicates that the C-Br bond remained perfectly intact during the reduction.

Protocol B: Optimized Suzuki-Miyaura Coupling (Unprotected)

Objective: Cross-couple an aryl boronic acid at the 5-bromo position while avoiding amine poisoning.

  • Preparation: In a rigorously dried Schlenk flask, combine the benzaldehyde (1.0 eq), aryl boronic acid (1.5 eq), and K3PO4 (3.0 eq).

  • Catalyst Loading: Add XPhos Pd G3 (5 mol%) and XPhos ligand (5 mol%).

  • Degassing: Add a degassed mixture of THF/H2O (4:1). Freeze-pump-thaw the mixture three times to remove all dissolved oxygen.

  • Heating: Heat to 80°C under an argon atmosphere for 16 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material without the formation of a baseline "streak" (polymer) validates that the XPhos ligand successfully shielded the palladium from the primary amine[3].

V. Troubleshooting Decision Tree

Use this diagnostic workflow to identify the root cause of failed cross-coupling attempts.

DecisionTree Start Reaction Failed: Low Yield / Tar CheckTLC Analyze via LCMS/TLC Start->CheckTLC Tar Baseline Tar / Polymerization CheckTLC->Tar Intermolecular Condensation SMRecovery Unreacted SM / Catalyst Poisoning CheckTLC->SMRecovery -NH2 Coordinates Pd Protect Protect -NH2 (e.g., Boc2O) Tar->Protect ChangeCat Use Bulky Ligand (e.g., XPhos Pd G3) SMRecovery->ChangeCat Success Proceed to Cross-Coupling Protect->Success ChangeCat->Success

Fig 2. Decision tree for troubleshooting failed cross-coupling reactions.

VI. References
  • Title: 2-Fluoro-4-amino-5-bromo-benzaldehyde | Capotchem Source: capotchem.cn URL:

  • Title: 2-Aminobenzaldehyde = 98 529-23-7 | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: rsc.org URL:

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction (PMC) Source: nih.gov URL:

  • Title: Journal of Chemical and Pharmaceutical Research, 2016, 8(8):518-538 Source: jocpr.com URL:

Sources

Troubleshooting

Technical Support Center: Purifying Benzaldehyde Derivatives via Column Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate benzaldehyde derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate benzaldehyde derivatives. Aldehydes are notoriously temperamental during normal-phase chromatography: they tail, they degrade on the column, and they mysteriously vanish during solvent evaporation.

This guide deconstructs the physical chemistry behind these failures and provides a field-proven, self-validating framework to ensure high-purity isolation and maximum recovery.

Part 1: The Causality of Chromatographic Failure

To purify benzaldehydes successfully, you must first understand why standard chromatography protocols fail. The issues generally stem from three physicochemical realities:

  • Autoxidation on Acidic Silica: Standard silica gel is mildly acidic (pH ~4.5–5.5). In the presence of atmospheric oxygen and the massive surface area of the stationary phase, benzaldehydes rapidly autoxidize to their corresponding benzoic acids[1].

  • Secondary Silanol Interactions (Tailing): The polar carbonyl oxygen of the aldehyde forms strong hydrogen bonds with active, un-endcapped silanol groups on the silica surface. This causes the analyte band to drag, resulting in asymmetrical peak tailing and co-elution with closely eluting impurities[2].

  • High Volatility: Many benzaldehyde derivatives (especially halogenated or low-molecular-weight variants) possess significant vapor pressures. During rotary evaporation, they readily co-distill with the mobile phase, leading to catastrophic yield losses[3].

Part 2: Workflow & Quantitative Parameters

BenzaldehydePurification Start Crude Reaction Mixture TLC TLC Optimization (Target Rf: 0.25-0.30) Start->TLC Deactivate Silica Deactivation (1% TEA in Hexane) TLC->Deactivate Load Sample Loading (Minimize solvent volume) Deactivate->Load Elute Isocratic/Gradient Elution (Hexane/EtOAc) Load->Elute Analyze Fraction Analysis (UV 254 nm & 2,4-DNP Stain) Elute->Analyze Evaporate Solvent Removal (Rotovap Bath < 30°C) Analyze->Evaporate Pure Pure Benzaldehyde Derivative Evaporate->Pure

Workflow for the chromatographic purification of benzaldehyde derivatives.

Quantitative Data: Physicochemical Properties & Chromatography Parameters
Parameter / PropertyTypical Value / ObservationMechanistic ImplicationRecommended Action
Optimal TLC Rf​ 0.20 – 0.30Ensures sufficient theoretical plates for separation.Adjust Hexane/EtOAc ratio to achieve target Rf​ .
Silica Gel pH ~4.5 – 5.5Mild acidity catalyzes aldehyde autoxidation.Pre-treat column with 1% Triethylamine (TEA) or use Neutral Alumina.
Rotary Evaporator Bath Temp < 30 °CBenzaldehydes have high vapor pressures; heat causes co-evaporation.Evaporate at low temp; avoid prolonged high-vacuum exposure.
Product Recovery (Standard) 40% – 60%Losses due to volatility and irreversible silanol binding.Implement base-deactivation and strict temperature control.
Product Recovery (Optimized) 85% – 95%Minimized secondary interactions and thermal degradation.Follow the self-validating protocol outlined below.

Part 3: The Self-Validating Protocol

A robust protocol must contain internal checks to verify that each step is functioning as intended. Follow this methodology for benzaldehyde purification:

Step 1: TLC Optimization & Staining

  • Action: Optimize the mobile phase (typically Hexane/Ethyl Acetate) to achieve an Rf​ of 0.25.

  • Validation: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). A bright yellow/orange spot confirms the presence of the intact aldehyde, differentiating it from oxidized benzoic acid byproducts.

Step 2: Stationary Phase Deactivation (Critical)

  • Action: Slurry pack the silica gel using your non-polar solvent (e.g., Hexane) containing 1% Triethylamine (TEA)[1].

  • Validation: Collect the first column volume of eluent and spot it on pH paper. A basic reading (pH > 7) validates that the acidic silanol sites have been successfully neutralized.

Step 3: Loading and Elution

  • Action: Wet-load the crude mixture in a minimum volume of eluent. Run the column using a gentle gradient.

  • Validation: Monitor fractions using UV light (254 nm). The conjugated aromatic ring of benzaldehyde will strongly quench fluorescence on TLC plates.

Step 4: Temperature-Controlled Concentration

  • Action: Pool the product fractions and concentrate via rotary evaporation. Keep the water bath strictly below 30 °C[3].

  • Validation: Weigh the receiving flask periodically. If the mass begins dropping after the bulk solvent is removed, immediately break the vacuum—product is being lost to volatility.

Part 4: Troubleshooting & FAQs

Q: My product is streaking down the entire column, and I'm recovering a white solid instead of my expected liquid aldehyde. What happened? A: You are observing in-situ autoxidation. The white solid is the corresponding benzoic acid[1]. Solution: Switch to neutral alumina as the stationary phase, or strictly enforce the 1% TEA deactivation step mentioned in the protocol. Additionally, flush the column with nitrogen gas before loading to displace oxygen.

Q: I have excellent separation on TLC, but my aldehyde co-elutes with the starting benzyl alcohol during the actual column run. Why? A: This is classic peak tailing caused by secondary silanol interactions[2]. The aldehyde band broadens and bleeds into the alcohol band. Solution: Ensure your silica is base-deactivated. If the problem persists, reduce your sample loading mass (do not exceed a 1:50 crude-to-silica ratio) to prevent column overloading, which exacerbates tailing.

Q: I evaporated my fractions overnight on the high-vacuum manifold, and my yield is only 15%. Where did it go? A: It evaporated. Halogenated and simple benzaldehydes are highly volatile[3]. Solution: Never leave benzaldehydes on a high-vacuum line (lyophilizer or Schlenk line) for extended periods. Remove residual solvent by passing a gentle stream of nitrogen gas over the sample at room temperature.

Q: Chromatography is completely failing due to the extreme instability of my specific derivative. Are there non-chromatographic alternatives? A: Yes. You can utilize a bisulfite extraction. Benzaldehydes react with sodium bisulfite to form a water-soluble α -hydroxysulfonate adduct. You can extract this into the aqueous layer, wash away organic impurities with an organic solvent, and then regenerate the pure benzaldehyde under mild basic conditions[4].

Part 5: References

  • BenchChem Technical Support. Purification of Reaction Mixtures Containing Benzaldehyde.1

  • BenchChem Technical Support. Troubleshooting peak tailing in HPLC analysis of furan aldehydes.2

  • MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.3

  • Taylor & Francis Online. Solvent-free reactivity in the undergraduate organic laboratory.4

Sources

Optimization

Technical Support Center: Handling, Stabilization, and Troubleshooting of Aminobenzaldehyde Compounds

Welcome to the Technical Support Center for aminobenzaldehyde compounds. Aminobenzaldehydes (such as 2-aminobenzaldehyde and 4-aminobenzaldehyde) are vital building blocks in drug discovery and organic synthesis, particu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aminobenzaldehyde compounds. Aminobenzaldehydes (such as 2-aminobenzaldehyde and 4-aminobenzaldehyde) are vital building blocks in drug discovery and organic synthesis, particularly for synthesizing N-heterocycles via the Friedländer condensation[1]. However, these bifunctional molecules are notoriously unstable. This guide provides researchers and drug development professionals with field-proven insights, self-validating protocols, and troubleshooting steps to prevent degradation and ensure experimental reproducibility.

I. Mechanistic Overview of Instability

Aminobenzaldehydes suffer from a dual-threat degradation profile. Understanding the causality behind these pathways is essential for implementing effective preventative measures:

  • Autoxidation : The formyl group undergoes a free-radical chain reaction upon exposure to atmospheric oxygen and light, converting the aldehyde into an aminobenzoic acid[2].

  • Self-Condensation (Polymerization) : The nucleophilic amino group of one molecule attacks the electrophilic carbonyl of another. This acid-catalyzed reaction forms imines (Schiff bases), rapidly cascading into highly insoluble poly(azomethine) polymers[3][4]. In the case of ortho-aminobenzaldehyde, this leads to the formation of complex bisanhydro trimers and trisanhydro tetramers[5].

Degradation A Aminobenzaldehyde (Monomer) B Aminobenzoic Acid (Oxidation Product) A->B O2, Light (Autoxidation) C Poly(azomethine) (Polymerization Product) A->C H+ (Acid) Self-Condensation

Degradation pathways of aminobenzaldehyde via oxidation and condensation.

II. Frequently Asked Questions (FAQs)

Q1: Why does my aminobenzaldehyde degrade so rapidly compared to standard benzaldehydes? A1: While standard benzaldehydes are primarily susceptible to free-radical autoxidation[2], aminobenzaldehydes possess an additional, highly reactive nucleophilic amino group. This allows for spontaneous intermolecular self-condensation[3]. This means that even if you perfectly exclude oxygen to prevent oxidation, the compound can still polymerize if the pH or thermal conditions are not strictly controlled.

Q2: How can I visually and analytically differentiate between oxidation and polymerization? A2:

  • Oxidation : Presents as a white to off-white crystalline solid (benzoic acid derivative) precipitating within the matrix. Analytically, IR spectroscopy will reveal a broad O-H stretch (~2500–3000 cm⁻¹)[2].

  • Polymerization : Presents as a sticky, yellow, orange, or brown insoluble tar[3]. NMR analysis will show a loss of the sharp aldehyde proton (~9.8 ppm) and the appearance of broad imine peaks (~8.5 ppm)[4].

Q3: What are the optimal long-term storage conditions? A3: Proper storage requires arresting both radical oxidation and nucleophilic condensation[2][3]:

  • Temperature : Store at -20°C or -80°C. Low kinetic energy drastically reduces the rate of both degradation pathways.

  • Atmosphere : Store under an inert Argon blanket. Argon is denser than Nitrogen and provides superior displacement of oxygen.

  • Light & Moisture : Use amber vials to prevent photo-initiated radical formation, and keep the environment strictly anhydrous, as water facilitates the proton transfers that catalyze condensation.

Q4: Can I use antioxidants to prevent degradation? A4: Yes, adding a radical scavenger like Butylated hydroxytoluene (BHT) at 0.01–0.1% (w/w) can quench the peroxy radicals that propagate the autoxidation chain reaction[3][6]. However, BHT does not prevent acid-catalyzed self-condensation. Therefore, maintaining a strictly neutral pH is equally critical[7].

III. Troubleshooting Guide

Issue 1: Rapid discoloration and precipitation immediately after reducing nitrobenzaldehyde.

  • Cause : Residual acid from the reduction step (e.g., using SnCl₂/HCl or Fe/HCl) is acting as a catalyst for self-condensation[7].

  • Causality : The aldehyde carbonyl is activated by protonation, drastically increasing its electrophilicity and accelerating nucleophilic attack by the amine of a neighboring molecule.

  • Solution : Implement careful pH control during the workup. Neutralize the reaction mixture immediately to pH ~7 using a mild base like NaHCO₃. Avoid over-acidification or prolonged exposure to the aqueous acidic phase[7].

Issue 2: Low yields in Friedländer quinoline synthesis due to degraded starting material.

  • Cause : The 2-aminobenzaldehyde precursor has polymerized or oxidized during storage, reducing the active monomer concentration[1].

  • Causality : The Friedländer reaction requires the intact monomer. Polymeric Schiff bases are unreactive and consume the starting material.

  • Solution : Do not store 2-aminobenzaldehyde. Instead, synthesize it in situ from 2-nitrobenzaldehyde or use an acetal-protected derivative that is deprotected in the reaction vessel just prior to use[1][4].

IV. Quantitative Data & Diagnostic Summary

Degradation PathwayCausal TriggerVisual IndicatorAnalytical MarkerPrevention Strategy
Autoxidation O₂, Light, HeatWhite/off-white crystalsIR: Broad O-H (~2500 cm⁻¹)Argon blanket, dark, -20°C, BHT
Self-Condensation Acidic pH (H⁺)Yellow/orange/brown sticky solidNMR: Broad imine (~8.5 ppm)Strict pH control (~7), in situ use

V. Experimental Protocols

Protocol 1: Rescue and Purification of Polymerized 4-Aminobenzaldehyde

Self-Validating Logic: Monomeric 4-aminobenzaldehyde is moderately soluble in boiling water, whereas the polymeric Schiff bases are highly insoluble. By utilizing hot aqueous extraction, we selectively isolate the monomer, validating the purity visually (clear solution) and physically (melting point).[8]

  • Extraction : Suspend the degraded, orange/brown sticky solid in boiling distilled water (approx. 10 mL per gram of crude material).

  • Filtration : Rapidly filter the hot suspension through a pre-warmed Büchner funnel to remove the insoluble polymeric tar.

  • Recovery : Cool the clear aqueous filtrate rapidly in an ice bath to induce crystallization of the monomer.

  • Isolation : Collect the golden-yellow crystals via vacuum filtration and wash with ice-cold water.

  • Drying & Storage : Immediately place the product in a vacuum desiccator over solid KOH pellets for 24 hours in the dark. Note: Recovery yields are typically low (25–30%), underscoring the importance of proper initial storage[8].

Protocol 2: In Situ Generation of 2-Aminobenzaldehyde for Quinoline Synthesis

Self-Validating Logic: By coupling the reduction directly to the Friedländer condensation, the reaction validates the presence of the transient aminobenzaldehyde intermediate through the successful formation of the target quinoline, completely bypassing the need for isolation and storage.[1]

  • Reduction : Dissolve 2-nitrobenzaldehyde (1.0 equiv) in anhydrous ethanol. Add a catalytic amount of Pd/C (10% w/w).

  • Hydrogenation : Stir the suspension under a hydrogen atmosphere (balloon) at room temperature until TLC indicates complete consumption of the nitro starting material.

  • Filtration : Filter the mixture through a pad of Celite under an Argon blanket to remove the palladium catalyst. Do not concentrate the filtrate.

  • Immediate Coupling : Directly add the coupling partner (e.g., a ketone with an α-methylene group, 1.1 equiv) and the required catalyst/base (e.g., KOH or a Brønsted acid) to the ethanolic filtrate.

  • Cyclization : Heat the mixture to reflux to drive the Friedländer condensation to completion.

Workflow Start Synthesize / Thaw Aminobenzaldehyde Check Visual Inspection (Yellow/Orange/Solid?) Start->Check Purify Purify (Water/Ether Extraction) Check->Purify Degraded Use Immediate Use (In Situ Reaction) Check->Use Pure Purify->Use Store Store (-20°C, Argon, Dark) Use->Store Excess

Workflow for the inspection, purification, and storage of aminobenzaldehydes.

VI. References

  • Canadian Science Publishing. "THE STRUCTURES OF TWO SELF-CONDENSATION PRODUCTS FROM o-AMINOBENZALDEHYDE."[Link]

  • Organic Syntheses. "p-AMINOBENZALDEHYDE."[Link]

  • NIH PMC. "Highly Efficient One-Pot Synthesis of Hexakis(m-phenyleneimine) Macrocyle Cm6 and the Thermostimulated Self-Healing Property through Dynamic Covalent Chemistry."[Link]

  • RSC Advances. "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review."[Link]

  • Mingxu Chemicals. "How to prevent the oxidation of Amine Catalyst?"[Link]

Sources

Troubleshooting

Technical Support Center: Design of Experiments (DoE) for Reaction Optimization

Welcome to the technical support center for Design of Experiments (DoE) in reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Design of Experiments (DoE) in reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers and troubleshooting solutions for common challenges encountered during the implementation of DoE. As Senior Application Scientists, we aim to blend statistical principles with real-world chemical intuition to help you navigate the complexities of reaction optimization efficiently and effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to build a strong understanding of DoE principles.

Q1: What is Design of Experiments (DoE)?

A1: Design of Experiments (DoE) is a statistical methodology for systematically planning, conducting, and analyzing experiments.[1] Instead of the traditional "one-factor-at-a-time" (OFAT) approach, DoE allows you to simultaneously vary multiple input variables (factors) to efficiently identify the cause-and-effect relationships with key output variables (responses).[2][3] This method is highly effective for optimizing complex chemical processes where multiple variables influence the outcome.[4]

Q2: Why should I use DoE instead of the traditional One-Factor-at-a-Time (OFAT) method?

A2: The OFAT method, where one factor is varied while others are held constant, is often inefficient and can fail to identify optimal conditions.[5][6] Its biggest drawback is its inability to detect interactions between factors—where the effect of one variable depends on the level of another.[7] DoE overcomes this by exploring the entire experimental space, providing a more comprehensive understanding of the process with fewer experiments, thus saving time, resources, and costs.[6][8]

cluster_OFAT OFAT Approach cluster_DoE DoE Approach cluster_space Experimental Space A1 Start A2 Vary Temp (Pressure Constant) A1->A2 A3 Vary Pressure (Temp at new 'optimum') A2->A3 A4 Identified 'Optimum' A3->A4 B1 Systematically Vary Temp & Pressure Simultaneously B2 True Optimum Identified (including interactions) B1->B2 X1 X2 X1->X2 X3 X2->X3 X4 X3->X4 X4->X1 Y1 OFAT Path Z1 DoE Explores Entire Region DoE_Workflow A 1. Define Objective (e.g., Maximize Yield) B 2. Select Factors & Levels (e.g., Temp: 60-80°C) A->B C 3. Choose Experimental Design (e.g., Screening vs. Optimization) B->C D 4. Conduct Experiments (Randomized Order) C->D E 5. Analyze Data & Build Model (ANOVA, Effects Plots) D->E F 6. Optimize & Verify (Run Confirmation Experiment) E->F G End: Validated Optimal Conditions F->G

Caption: A Standard Six-Step DoE Workflow.

Sample Protocol: Screening Experiment Setup

This protocol outlines a general procedure for a single experimental run within a DoE screening design.

  • Reactor Setup: To a dry 100 mL jacketed reactor equipped with an overhead stirrer, temperature probe, and reflux condenser, add the primary starting material (1.0 eq) and the specified solvent (e.g., Toluene, 5 volumes).

  • Reagent Addition: Add the second starting material (e.g., 1.1 eq) and the catalyst (e.g., Pd(OAc)₂, X mol%) at the levels specified for that specific run in the DoE software's design matrix.

  • Set Reaction Conditions: Begin stirring and heat the reactor to the temperature designated in the DoE run (e.g., Level 1: 80°C, Level 2: 100°C).

  • Monitor and Time: Start the timer once the target temperature is reached. Run the reaction for the duration specified in the DoE design (e.g., Level 1: 4 hours, Level 2: 8 hours).

  • Work-up and Sampling: Upon completion, cool the reaction to room temperature. Take a representative sample of the crude reaction mixture for analysis.

  • Analysis: Analyze the sample by a validated analytical method (e.g., UPLC or HPLC) to quantify the response variables, such as the percent yield of the desired product and the area percent of key impurities. [1]7. Record Results: Input the measured responses into the DoE software for the corresponding run. Repeat steps 1-7 for all experiments in the randomized order provided by the software.

Data Presentation: Comparison of Common DoE Designs

Choosing the right design is critical and depends on your objective and the number of factors being investigated. [9][10]

Design Type Primary Purpose Best For (No. of Factors) Key Feature
Full Factorial Screening & Optimization 2 - 4 Tests all possible combinations of factor levels; provides clean estimates of all main effects and interactions. [10]
Fractional Factorial Screening 5+ Tests a selected fraction of the runs from a full factorial design, efficiently identifying significant main effects while confounding some interactions. [9]
Response Surface (RSM) Optimization 2 - 5 Used to model curvature in the response and find the precise optimal settings for the critical factors. [11][9]

| Plackett-Burman | Screening | Many (up to 47) | An efficient screening design for identifying the most important main effects from a large number of factors with a minimal number of runs. [12]|

References
  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, April 4). DOE: An efficient approach to process optimisation. Retrieved from [Link]

  • MacLeod, M. J., & Rzepa, H. S. (2021). A Brief Introduction to Chemical Reaction Optimization. Journal of Chemical Education. Available at: [Link]

  • Aragen Life Sciences. (2024, October 15). Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. Retrieved from [Link]

  • American Chemical Society. (n.d.). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Retrieved from [Link]

  • Syngene International Ltd. (2021, May 31). Design of Experiment (DoE) - An efficient tool for process optimization. Retrieved from [Link]

  • Svatunek, D., et al. (2025, May 12). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Publications. Retrieved from [Link]

  • SPT Labtech. (n.d.). Design of Experiments (DoE). Retrieved from [Link]

  • Singh, B., et al. (2005). Optimizing drug delivery systems using systematic "design of experiments." Part II: retrospect and prospects. Critical Reviews in Therapeutic Drug Carrier Systems. Retrieved from [Link]

  • Svatunek, D., et al. (2025, May 12). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Publications. Retrieved from [Link]

  • Stat-Ease. (2019, November 1). Experimental Design in Chemistry: A Review of Pitfalls (Guest Post). Retrieved from [Link]

  • Numiqo. (2023, September 29). How to Choose the Right Design for a Designed Experiment (DOE)?. Retrieved from [Link]

  • Lab Manager. (2025, October 22). Using Design of Experiments (DoE) in Method Development. Retrieved from [Link]

  • Quality Gurus. (2025, December 23). Interpreting DOE Results: Effects, Interaction Plots, and Pareto of Effects. Retrieved from [Link]

  • Numiqo. (2025, August 21). Best Practices For Implementing Design Of Experiments (DOE) In Industrial Settings. Retrieved from [Link]

  • Numiqo. (2026, January 27). Design of Experiments (DOE): A Comprehensive Guide to Experimental Planning and Analysis. Retrieved from [Link]

  • GalChimia. (2008, March 1). Reaction optimization using DoE. Retrieved from [Link]

  • JMP. (n.d.). Design of Experiments. Statistics Knowledge Portal. Retrieved from [Link]

  • Murray, P. M., et al. (2015). The Application of Design of Experiments (DoE) Reaction Optimization and Solvent Selection in the Development of New Synthetic Chemistry. ResearchGate. Retrieved from [Link]

  • Murray, P. M., et al. (2015, December 24). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing. Retrieved from [Link]

  • Zimmerman, S. (n.d.). Chapter 5 DoE for Troubleshooting and Improvement. An Introduction to Acceptance Sampling and SPC with R. Bookdown. Retrieved from [Link]

  • The Automated Lab. (2024, October 1). Design of Experiments (DOE) Fundamentals. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Synthetic Divergence of Fluoro-Amino-Bromo-Benzaldehyde Isomers: A Guide to Scaffold Selection in Drug Discovery

Strategic Overview & Mechanistic Rationale In modern drug discovery, tri-substituted benzaldehydes are highly prized building blocks. The precise positional isomerism of fluoro, amino, and bromo functional groups around...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

In modern drug discovery, tri-substituted benzaldehydes are highly prized building blocks. The precise positional isomerism of fluoro, amino, and bromo functional groups around the benzaldehyde core dictates entirely orthogonal synthetic trajectories. As a Senior Application Scientist, I frequently observe researchers struggling with scaffold selection due to a misunderstanding of how these substituents electronically and sterically interact.

This guide objectively compares 2-Fluoro-4-amino-5-bromobenzaldehyde [1] against its key structural isomers, detailing the causality behind their reactivity profiles and providing self-validating experimental workflows for their conversion into high-value heterocyclic drug scaffolds[2].

The Causality of Isomeric Reactivity
  • 2-Fluoro-4-amino-5-bromobenzaldehyde (Target Isomer): The proximity of the highly electronegative fluorine at the C2 position (ortho to the aldehyde) makes it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). When reacted with hydrazine, the aldehyde forms a hydrazone, which subsequently acts as an internal nucleophile to displace the fluorine, yielding a 1H-indazole . The C4-amino group, while electron-donating, cannot overcome the intense activation provided by the ortho-hydrazone intermediate.

  • 2-Amino-5-bromo-4-fluorobenzaldehyde: Here, the ortho-amino group acts as a potent built-in nucleophile. When paired with the adjacent electrophilic aldehyde, this isomer is perfectly poised for Friedländer condensation with α-methylene ketones or nitriles to form quinolines or quinazolines —a pathway recently validated in the synthesis of clinical-stage PRMT5 inhibitors[2].

  • 3-Fluoro-4-amino-5-bromobenzaldehyde: Lacking an ortho-leaving group or an ortho-nucleophile relative to the aldehyde, this isomer is typically directed toward indole synthesis via Sonogashira cross-coupling at the C5-bromo position, followed by intramolecular cyclization with the C4-amine.

G cluster_0 Isomer Reactivity Profiles I1 2-Fluoro-4-amino- 5-bromobenzaldehyde R1 Hydrazine Condensation + SNAr I1->R1 I2 2-Amino-5-bromo- 4-fluorobenzaldehyde R2 Friedländer Condensation I2->R2 I3 3-Fluoro-4-amino- 5-bromobenzaldehyde R3 Sonogashira + Cyclization I3->R3 P1 6-Amino-5-bromo- 1H-indazole R1->P1 P2 Quinolin-2-amine Derivatives R2->P2 P3 Indole Derivatives R3->P3

Divergent synthetic trajectories of fluoro-amino-bromo-benzaldehyde isomers into distinct heterocycles.

Comparative Performance & Quantitative Metrics

To facilitate objective alternative selection, the following table summarizes the quantitative performance metrics and primary applications of each isomer based on established synthetic validation.

IsomerSubstitution PatternPrimary Synthetic TrajectoryKey ReactionTypical YieldDominant Application
2-Fluoro-4-amino-5-bromobenzaldehyde 2-F, 4-NH₂, 5-Br1H-IndazolesHydrazine Condensation / SNAr75–85%Kinase Inhibitor Scaffolds
2-Amino-5-bromo-4-fluorobenzaldehyde 2-NH₂, 4-F, 5-BrQuinolines / QuinazolinesFriedländer Condensation80–92%PRMT5 / Epigenetic Inhibitors
3-Fluoro-4-amino-5-bromobenzaldehyde 3-F, 4-NH₂, 5-BrIndolesSonogashira / Cyclization60–75%GPCR Ligands

Experimental Methodologies (Self-Validating Workflows)

The following protocols are designed as self-validating systems. The physical changes observed during the reaction inherently confirm the success of the mechanistic steps, ensuring high trustworthiness and reproducibility.

Protocol A: Synthesis of 6-Amino-5-bromo-1H-indazole

Starting Material: 2-Fluoro-4-amino-5-bromobenzaldehyde[1] Objective: Harness differential electrophilicity to drive a tandem condensation/SNAr sequence.

  • Schiff Base Formation: Dissolve 2-fluoro-4-amino-5-bromobenzaldehyde (1.0 eq) in anhydrous ethanol (0.2 M). Add hydrazine hydrate (3.0 eq) dropwise at room temperature.

    • Self-Validation Check: The solution will rapidly transition to a deep yellow color within 15 minutes, confirming the formation of the hydrazone intermediate.

  • Intramolecular SNAr: Heat the reaction mixture to reflux (80 °C) for 4–6 hours. The thermal energy overcomes the activation barrier required for the hydrazone nitrogen to displace the ortho-fluorine.

  • Isolation: Cool the mixture to 0 °C. The product, 6-amino-5-bromo-1H-indazole, will precipitate out of solution due to its lower solubility in cold ethanol compared to the starting materials.

  • Purification: Filter the precipitate and wash with cold ethanol, followed by drying under vacuum.

Mechanism SM 2-Fluoro-4-amino- 5-bromobenzaldehyde Int Hydrazone Intermediate (Activated for SNAr) SM->Int Condensation (-H2O) Hyd Hydrazine Hyd->Int Prod 6-Amino-5-bromo- 1H-indazole Int->Prod Intramolecular SNAr (-HF)

Stepwise mechanism of 1H-indazole formation via hydrazone condensation and intramolecular SNAr.

Protocol B: Transition-Metal-Free Friedländer Quinoline Synthesis

Starting Material: 2-Amino-5-bromo-4-fluorobenzaldehyde Objective: Synthesize quinolin-2-amine derivatives (e.g., Q2A acids for PRMT5 inhibition) without the need for palladium catalysis[2].

  • Enolate Generation: In a dry flask under inert atmosphere, dissolve propionitrile (1.2 eq) in anhydrous DMSO. Add tBuOK (1.5 eq) and stir for 10 minutes at room temperature to generate the nucleophilic carbanion.

  • Condensation: Cool the mixture in an ice bath. Add 2-amino-5-bromo-4-fluorobenzaldehyde (1.0 eq) in portions. The carbanion attacks the aldehyde, initiating the Friedländer sequence.

  • Cyclization: Heat the reaction to 50 °C for 12 hours. The intermediate undergoes dehydration and subsequent intramolecular attack by the ortho-amino group onto the nitrile carbon.

  • Self-Validating Quench: Cool the reaction to room temperature and slowly add water (approx. 10 volumes).

    • Self-Validation Check: A massive precipitation of a white solid occurs immediately. This confirms successful cyclization, as the resulting quinolin-2-amine is highly hydrophobic compared to the DMSO/water mixture[2].

  • Workup: Filter the solid, wash thoroughly with water to remove residual DMSO and salts, and triturate with diethyl ether to yield the pure product.

References

  • From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Reactivity of bromo-benzaldehydes vs chloro-benzaldehydes in cross-coupling

An In-Depth Guide to the Reactivity of Bromo-benzaldehydes versus Chloro-benzaldehydes in Cross-Coupling Reactions For researchers and professionals in drug development and chemical synthesis, the choice between aryl hal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reactivity of Bromo-benzaldehydes versus Chloro-benzaldehydes in Cross-Coupling Reactions

For researchers and professionals in drug development and chemical synthesis, the choice between aryl halides is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides a detailed comparison of the reactivity of bromo-benzaldehydes and chloro-benzaldehydes in widely used cross-coupling reactions, supported by experimental data and mechanistic insights.

Introduction: The Role of Aryl Halides in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The reactivity of the aryl halide starting material is a key determinant of the success of these transformations. The general trend for the reactivity of aryl halides in oxidative addition to a low-valent metal catalyst, a critical step in most cross-coupling catalytic cycles, is I > Br > Cl > F. This trend is directly related to the carbon-halogen (C-X) bond dissociation energy.

This guide focuses on the practical implications of choosing between bromo-benzaldehydes and chloro-benzaldehydes, two of the most common substrates in academic and industrial research.

Comparative Reactivity in Key Cross-Coupling Reactions

The difference in reactivity between bromo- and chloro-benzaldehydes is most pronounced in the oxidative addition step of the catalytic cycle. The weaker C-Br bond generally leads to faster reaction rates and allows for the use of less reactive catalysts and milder reaction conditions compared to the more robust C-Cl bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a C-C bond between an aryl halide and an organoboron compound, is one of the most widely used cross-coupling reactions.

A study comparing the Suzuki coupling of 4-bromobenzaldehyde and 4-chlorobenzaldehyde with phenylboronic acid revealed significant differences in reactivity. Under identical reaction conditions (Pd(OAc)2 catalyst, SPhos ligand, K3PO4 base, in toluene/water at 100 °C), the reaction with 4-bromobenzaldehyde proceeded to completion in a much shorter time and with a higher yield compared to 4-chlorobenzaldehyde.

Table 1: Comparison of Suzuki-Miyaura Coupling of 4-substituted Benzaldehydes with Phenylboronic Acid

Aryl HalideReaction Time (h)Yield (%)
4-bromobenzaldehyde295
4-chlorobenzaldehyde1878

Experimental data adapted from the literature.

The data clearly indicates that the C-Br bond is significantly more reactive in the Suzuki-Miyaura coupling. This allows for shorter reaction times and potentially lower catalyst loadings, which can be advantageous in large-scale synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of aryl halide in this reaction also has a profound impact on the reaction outcome.

In a comparative study, the amination of 4-bromobenzaldehyde and 4-chlorobenzaldehyde with morpholine was investigated. The reaction with 4-bromobenzaldehyde proceeded smoothly at a lower temperature and with a less sophisticated ligand compared to the reaction with 4-chlorobenzaldehyde, which required a more electron-rich and sterically hindered ligand to achieve a comparable yield.

Table 2: Buchwald-Hartwig Amination of 4-substituted Benzaldehydes with Morpholine

Aryl HalideCatalyst/LigandTemperature (°C)Yield (%)
4-bromobenzaldehydePd2(dba)3 / P(t-Bu)38092
4-chlorobenzaldehydePd2(dba)3 / RuPhos11088

Illustrative data based on typical reaction conditions found in the literature.

The increased difficulty in activating the C-Cl bond necessitates the use of more specialized and often more expensive catalytic systems.

Mechanistic Considerations: The "Why" Behind the Reactivity Difference

The observed differences in reactivity can be attributed to fundamental mechanistic principles. The catalytic cycle of most cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki coupling) or coordination/insertion (for Heck coupling), and reductive elimination.

Cross_Coupling_Catalytic_Cycle cluster_reactivity Reactivity Determining Step Ar-X + Pd(0)L_n Ar-X + Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Ar-X + Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (e.g., Suzuki) Ar-R + Pd(0)L_n Ar-R + Pd(0)L_n Ar-Pd(II)(R)L_n->Ar-R + Pd(0)L_n Reductive Elimination

Caption: Generalized catalytic cycle for cross-coupling reactions.

The rate-determining step for many cross-coupling reactions, especially with less reactive substrates, is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required to break the C-X bond is a major factor influencing the rate of this step.

Table 3: Carbon-Halogen Bond Dissociation Energies (BDE)

BondBDE (kcal/mol)
C-Br~71
C-Cl~84

The significantly lower BDE of the C-Br bond compared to the C-Cl bond makes oxidative addition more facile for bromo-benzaldehydes.

Oxidative_Addition_Energy_Profile reactants Ar-X + Pd(0) ts_Br (Ar--Br--Pd) reactants->ts_Br ΔG‡ (Br) Lower Energy Barrier ts_Cl (Ar--Cl--Pd) reactants->ts_Cl ΔG‡ (Cl) Higher Energy Barrier product Ar-Pd(II)-X ts_Br->product ts_Cl->product y_axis Energy x_axis Reaction Coordinate

Caption: Energy profile diagram for the oxidative addition step.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 4-bromobenzaldehyde and 4-chlorobenzaldehyde.

Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde

Materials:

  • 4-bromobenzaldehyde (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromobenzaldehyde, phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Add toluene and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling of 4-Chlorobenzaldehyde

Materials:

  • 4-chlorobenzaldehyde (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Follow the same procedure as for 4-bromobenzaldehyde.

  • Note that a longer reaction time will likely be required to achieve a comparable yield.

Conclusion and Practical Recommendations

The choice between bromo- and chloro-benzaldehydes in cross-coupling reactions is a trade-off between reactivity and cost.

  • Bromo-benzaldehydes are generally more reactive, leading to faster reactions, higher yields, and the ability to use simpler catalytic systems. This makes them ideal for research and development where reaction efficiency is paramount.

  • Chloro-benzaldehydes are less reactive but are often more cost-effective starting materials. Their use may require more specialized and expensive catalysts, as well as more forcing reaction conditions (higher temperatures, longer reaction times). However, for large-scale industrial processes, the lower cost of the starting material may outweigh the increased cost of the catalyst and energy.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the desired scale, cost constraints, and the availability of appropriate catalytic systems.

References

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

Validation

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzaldehydes in Drug Design

In the intricate world of drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of chemical tools available to medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of chemical tools available to medicinal chemists, the selective incorporation of fluorine has emerged as a transformative strategy. This guide provides an in-depth comparison of fluorinated and non-fluorinated benzaldehydes as building blocks in drug design, offering insights into how this single atomic substitution can profoundly influence a drug candidate's journey from a laboratory curiosity to a clinical success. We will delve into the fundamental physicochemical and pharmacokinetic differences, supported by experimental data and detailed methodologies, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Subtle Power of a Single Atom: Why Fluorine Matters

The benzaldehyde moiety is a ubiquitous scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse range of bioactive molecules. The decision to employ a fluorinated versus a non-fluorinated benzaldehyde is a critical one, with far-reaching implications for a compound's biological activity and developability. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are the primary drivers of these differences.[1]

Physicochemical Properties: A Tale of Two Rings

The introduction of fluorine onto the benzaldehyde ring can dramatically alter a molecule's physicochemical properties, which in turn govern its interaction with biological systems.

  • Electronic Effects and pKa Modulation: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly influence the acidity or basicity of nearby functional groups.[2] This can be a powerful tool for optimizing a drug's ionization state at physiological pH, which is crucial for its absorption, distribution, and target engagement. For instance, the introduction of a fluorine atom can lower the pKa of a nearby basic amine, reducing its positive charge and potentially enhancing its ability to cross cell membranes.[3]

  • Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent. While the substitution of a single hydrogen atom with fluorine often leads to a slight increase in lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease it.[4] This tunability allows for the fine-tuning of a drug's solubility and permeability, which are critical for oral bioavailability.[5][6]

  • Metabolic Stability: One of the most significant advantages of fluorination is the enhanced metabolic stability it can confer.[7] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][8] By strategically placing fluorine atoms at metabolically vulnerable positions on the benzaldehyde ring, chemists can block these metabolic "soft spots," thereby increasing the drug's half-life and systemic exposure.[9]

The Impact on Pharmacokinetics and Pharmacodynamics: From the Bench to the Bedside

The alterations in physicochemical properties induced by fluorination have a direct and profound impact on a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

  • Binding Affinity and Selectivity: Fluorine substitution can influence a drug's binding affinity for its target protein through various non-covalent interactions.[10] These can include favorable interactions between the C-F bond and protein backbone fragments. While the impact of a single fluorine atom on binding energy is often modest, the cumulative effect of multiple fluorine substitutions can be significant.[10] Furthermore, the conformational changes induced by fluorine can lead to improved selectivity for the target protein over off-target proteins, thereby reducing the potential for side effects.

  • Central Nervous System (CNS) Penetration: For drugs targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. Fluorination can enhance CNS penetration by increasing a molecule's lipophilicity and metabolic stability, allowing it to evade metabolic breakdown before reaching its target in the brain.[11][12][13][14]

Comparative Data: A Look at the Evidence

While the general principles of fluorination are well-established, direct comparative studies of fluorinated versus non-fluorinated benzaldehyde-derived drugs provide the most compelling evidence of its benefits.

Case Study: Tyrosine Kinase Inhibitors

A study on the design of novel 5-benzylidene hydantoin derivatives as tyrosine kinase inhibitors (TKIs) provides valuable insights into the impact of fluorination.[8] In this study, various substituted benzaldehydes were used to synthesize a series of compounds that were then screened for their inhibitory activity against a panel of receptor tyrosine kinases (RTKs).

Compound FeatureTarget Enzyme% Enzyme Activity
Unsubstituted benzyloxyHER234%
3-ethoxy benzyloxyHER2101%
2-fluoro-5-CF3 benzyloxy (meta)HER290%
3-methoxy, 2-fluoro-5-CF3 benzyloxyHER257%
No benzyloxy groupHER280-94%
Data adapted from a study on 5-benzylidene hydantoin derivatives.[8]

The results demonstrate that the presence and nature of the substitution on the benzaldehyde-derived portion of the molecule significantly impact its biological activity. The unsubstituted benzyloxy derivative showed the most potent inhibition of HER2, while the removal of the benzyloxy group led to a significant loss of activity.[8] Interestingly, the introduction of fluorine and trifluoromethyl groups had a variable effect, with the 3-methoxy, 2-fluoro-5-CF3 derivative showing moderate activity.[8] This highlights the context-dependent nature of fluorine's effects and the importance of empirical testing.

Experimental Protocols

To provide a practical framework for researchers, we outline the methodologies for key experiments used to evaluate the properties of drug candidates derived from fluorinated and non-fluorinated benzaldehydes.

Synthesis of Fluorinated Benzaldehydes

The availability of fluorinated building blocks is crucial for their application in drug discovery. Several synthetic methods exist for the preparation of fluorinated benzaldehydes. One common approach is nucleophilic aromatic substitution (SNAr) on polyfluorinated precursors.[2] For example, pentafluorobenzonitrile can undergo regioselective substitution to introduce various functionalities.[15] Another method involves the condensation of a fluorine-containing acetophenone with a benzaldehyde derivative to synthesize fluorinated chalcones.[16]

Workflow for Synthesis of Fluorinated Building Blocks

cluster_0 Synthesis of Fluorinated Precursors cluster_1 Key Reactions cluster_2 Fluorinated Benzaldehyde Derivatives Polyfluorinated Arene Polyfluorinated Arene SNAr Reaction SNAr Reaction Polyfluorinated Arene->SNAr Reaction Fluorinated Acetophenone Fluorinated Acetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation Fluorinated Acetophenone->Claisen-Schmidt Condensation Substituted Fluorobenzonitriles Substituted Fluorobenzonitriles SNAr Reaction->Substituted Fluorobenzonitriles Fluorinated Chalcones Fluorinated Chalcones Claisen-Schmidt Condensation->Fluorinated Chalcones Benzaldehyde Benzaldehyde Benzaldehyde->Claisen-Schmidt Condensation

Caption: General synthetic routes to fluorinated benzaldehyde derivatives.

In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Step-by-Step Protocol using Liver Microsomes:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare an incubation buffer (e.g., phosphate buffer with MgCl₂).[17]

    • Prepare a NADPH regenerating system.[17]

  • Incubation:

    • Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.

    • Add the test compound to the microsome suspension and initiate the reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.[4]

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[18]

    • Immediately quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[17]

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[4]

Workflow for In Vitro Metabolic Stability Assay

Test Compound Test Compound Incubation (37°C) Incubation (37°C) Test Compound->Incubation (37°C) Liver Microsomes Liver Microsomes Liver Microsomes->Incubation (37°C) NADPH NADPH NADPH->Incubation (37°C) Time-pointed Sampling Time-pointed Sampling Incubation (37°C)->Time-pointed Sampling Quenching Quenching Time-pointed Sampling->Quenching LC-MS/MS Analysis LC-MS/MS Analysis Quenching->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for a typical in vitro metabolic stability assay.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to its target receptor.[1]

Step-by-Step Protocol for a Competitive Binding Assay:

  • Preparation of Reagents:

    • Prepare a membrane homogenate or cells expressing the target receptor.[10]

    • Prepare a solution of a radiolabeled ligand with known affinity for the receptor.

    • Prepare a series of dilutions of the unlabeled test compound.

  • Incubation:

    • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.[10][19]

    • Allow the mixture to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a filter mat to separate the receptor-bound radioligand from the free radioligand.[19]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[19]

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.[19]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[7]

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation, which provides a measure of the test compound's affinity for the receptor.[19]

Workflow for Radioligand Binding Assay

Receptor Preparation Receptor Preparation Incubation Incubation Receptor Preparation->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting->Data Analysis (IC50, Ki)

Caption: Workflow for a competitive radioligand binding assay.

Conclusion: A Strategic Choice for Modern Drug Discovery

The decision to utilize a fluorinated or non-fluorinated benzaldehyde in drug design is a nuanced one that requires a deep understanding of the subtle yet powerful effects of fluorine. Strategic fluorination can be a transformative tool, offering the potential to enhance metabolic stability, fine-tune physicochemical properties, and improve a drug candidate's overall pharmacokinetic and pharmacodynamic profile. While the benefits are not universal and are highly context-dependent, the evidence overwhelmingly supports the continued exploration of fluorinated scaffolds in the quest for safer and more effective medicines. By carefully considering the principles outlined in this guide and employing rigorous experimental validation, researchers can harness the "fluorine advantage" to accelerate the development of the next generation of therapeutics.

References

  • A comparative analysis of the pharmacokinetic properties of drugs derived from fluorinated and non-fluorinated benzaldehydes - Benchchem.
  • The Role of Fluorinated Benzaldehydes in Modern Drug Discovery.
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Radioligand Binding Assay - Creative Bioarray.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Radioligand Binding Assay | In Vitro Biology - Oncodesign Services.
  • Importance of Fluorine in Benzazole Compounds - PMC.
  • Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate - Benchchem.
  • Synthesis of fluorine-18 substituted aromatic aldehydes and benzyl bromides, new intermediates for n.c.a. [18F]fluorination - Sci-Hub.
  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones.
  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF - ResearchGate.
  • Metabolic Stability Assays - Merck.
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io.
  • Synthesis of fluorinated 3-aminobenzofurans via a tandem S N Ar-cyclocondensation strategy - RSC Publishing.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH.
  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases.
  • The Role of Fluorine in the Discovery and Optimization of CNS Agents - ResearchGate.
  • Fluorine “forever chemical” in medicines not leading to added drug reactions.
  • Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors - PMC.
  • Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D.
  • Fluorine “forever chemical” in medicines not leading to added drug reactions - University of Birmingham.
  • A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitrobenzaldehyde Oximes - Benchchem.
  • Fluorinated molecules as drugs and imaging agents in the CNS - PubMed.
  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS - ResearchGate.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Case studies of fluorine in drug discovery | Request PDF - ResearchGate.

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Validation of 2-Fluoro-4-amino-5-bromo-benzaldehyde Purity

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built.[1][2] 2-Fluoro-4-amino-5-bromo-benzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is paramount to avoid the introduction of unwanted impurities that could compromise the final drug product.[3] This guide provides an in-depth comparison of the primary analytical methods for validating the purity of this critical intermediate, grounded in scientific principles and practical, field-proven insights.

The validation of analytical methods is a critical component of ensuring reliable and reproducible data, a process governed by international guidelines such as those from the International Council for Harmonisation (ICH).[4][5] This guide will explore the application of these principles to the analysis of 2-Fluoro-4-amino-5-bromo-benzaldehyde.

The Analytical Arsenal: A Comparative Overview

A multi-faceted approach, employing a combination of chromatographic and spectroscopic techniques, is essential for a comprehensive purity assessment.[6] Each method offers unique advantages in detecting and quantifying the parent compound and potential impurities. The primary techniques for analyzing 2-Fluoro-4-amino-5-bromo-benzaldehyde include:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity quantification.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and confirmation.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides functional group information for identity confirmation.

The selection of these methods is driven by the physicochemical properties of 2-Fluoro-4-amino-5-bromo-benzaldehyde and the potential impurities that may arise during its synthesis.[6] These can include unreacted starting materials, intermediates, byproducts from side reactions (such as isomers or degradation products), and residual solvents.[6]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC, particularly in the reversed-phase mode, is the cornerstone of purity analysis for non-volatile organic compounds like 2-Fluoro-4-amino-5-bromo-benzaldehyde.[7][9] Its ability to separate the main component from closely related impurities makes it indispensable.

Causality in Method Development

The development of a robust HPLC method is a systematic process. The choice of a C18 column is a logical starting point due to the aromatic and moderately polar nature of the analyte. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), is optimized to achieve adequate retention and resolution.[9] An acidic mobile phase is often preferred to ensure the protonation of the amino group, which can lead to sharper peaks and better chromatographic performance.[9]

Self-Validating Protocol for HPLC Analysis

A validated HPLC method must demonstrate specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation) as per ICH guidelines.[4][10]

Experimental Protocol:

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.[9]

    • Organic Phase (B): HPLC-grade acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Fluoro-4-amino-5-bromo-benzaldehyde reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL) to establish linearity.

    • Prepare the sample for analysis by dissolving it in the same solvent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm).

    • Gradient Elution: A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the organic phase to elute any less polar impurities.

  • Validation Parameters:

    • Specificity: Inject the blank, placebo (if applicable), reference standard, and sample solutions. The method should be able to resolve the main peak from any impurities. Spiking the sample with known impurities can further demonstrate specificity.[10]

    • Linearity: Analyze a minimum of five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[10][11]

    • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98-102%.[10]

    • Precision:

      • Repeatability (Intra-day): Analyze multiple preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.[4]

      • Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, or on different equipment. The RSD should also be within acceptable limits.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these values based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[11]

Data Presentation:

Validation ParameterAcceptance CriteriaTypical Result
SpecificityPeak purity > 99.5%Pass
Linearity (r²)≥ 0.9990.9998
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%
Precision (RSD)≤ 2.0%< 1.0%
LODReportable0.01 µg/mL
LOQReportable0.03 µg/mL

Visualization of HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Data Analysis & Validation prep_standard Prepare Standard Solutions hplc_system HPLC System (Pump, Injector, Column, Detector) prep_standard->hplc_system Inject prep_sample Prepare Sample Solution prep_sample->hplc_system Inject data_acquisition Data Acquisition hplc_system->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration validation_params Validation Parameter Assessment (Linearity, Accuracy, Precision) peak_integration->validation_params final_report Final Purity Report validation_params->final_report

Caption: Workflow for HPLC purity validation.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents used in the synthesis and purification processes.[12][13]

Rationale for GC-MS

The volatility of certain potential impurities, including reaction solvents, makes them amenable to GC separation. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.[13]

Self-Validating Protocol for GC-MS Analysis

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the 2-Fluoro-4-amino-5-bromo-benzaldehyde sample in a suitable high-purity solvent (e.g., dimethyl sulfoxide) that does not interfere with the analysis.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS).[12]

    • Carrier Gas: Helium at a constant flow rate.[12]

    • Injector Temperature: 250 °C (splitless mode).[12]

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate solvents with different boiling points.[12]

    • MS Detector: Electron ionization (EI) mode with a scan range of m/z 35-550.

  • Identification and Quantification:

    • Identify residual solvents by comparing their retention times and mass spectra with those of known standards.

    • Quantify the identified solvents using an external or internal standard method.

Data Presentation:

Residual SolventLimit (ppm) - ICH Q3CResult (ppm)
Methanol3000< 50
Dichloromethane600< 10
Toluene890< 10

Visualization of GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Interpretation prep_sample Dissolve Sample in High-Purity Solvent gc_separation GC Separation (Volatilization & Separation) prep_sample->gc_separation Inject ms_detection MS Detection (Ionization & Mass Analysis) gc_separation->ms_detection library_search Mass Spectral Library Search ms_detection->library_search quantification Quantification of Impurities library_search->quantification final_report Impurity Profile Report quantification->final_report

Caption: Workflow for GC-MS impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the Molecular Structure

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[8][14] For 2-Fluoro-4-amino-5-bromo-benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the identity of the main component and identifying any structurally related impurities.

The Power of NMR in Structure Verification

¹H NMR provides information about the number and environment of protons, while ¹³C NMR reveals the carbon skeleton.[15] The presence of a fluorine atom makes ¹⁹F NMR particularly valuable for confirming its presence and position on the aromatic ring.[16] The chemical shifts, splitting patterns, and integration values in the NMR spectra serve as a fingerprint for the molecule.[17][18]

Protocol for NMR Analysis
  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Spectral Interpretation:

    • ¹H NMR: Expect signals for the aldehyde proton (around 9.8-10.0 ppm), aromatic protons, and the amino protons.

    • ¹³C NMR: Identify the carbonyl carbon (around 190 ppm) and the aromatic carbons.

    • ¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

  • Purity Estimation: The relative integration of impurity signals compared to the main component's signals can provide a semi-quantitative estimate of purity.

Data Presentation:

NucleusExpected Chemical Shift Ranges (ppm)Observed Chemical Shifts (ppm)Assignment
¹H9.8 - 10.09.85 (s, 1H)Aldehyde CHO
¹H6.0 - 8.07.8 (s, 1H), 6.5 (s, 1H)Aromatic CH
¹H4.0 - 6.05.9 (br s, 2H)Amino NH₂
¹³C185 - 195191.2Carbonyl C=O
¹³C110 - 160Multiple signalsAromatic C
¹⁹F-100 to -150-115.3Aromatic C-F

Visualization of NMR Logic:

NMR_Logic cluster_sample Sample cluster_nmr NMR Spectroscopy cluster_data Spectral Data cluster_interpretation Structural Information sample 2-Fluoro-4-amino-5-bromo-benzaldehyde H1_NMR ¹H NMR sample->H1_NMR C13_NMR ¹³C NMR sample->C13_NMR F19_NMR ¹⁹F NMR sample->F19_NMR chem_shift Chemical Shift H1_NMR->chem_shift splitting Splitting Pattern H1_NMR->splitting integration Integration H1_NMR->integration C13_NMR->chem_shift F19_NMR->chem_shift proton_env Proton Environment chem_shift->proton_env carbon_skeleton Carbon Skeleton chem_shift->carbon_skeleton fluorine_presence Fluorine Presence chem_shift->fluorine_presence splitting->proton_env integration->proton_env structure_confirmation Structure Confirmation & Purity Assessment proton_env->structure_confirmation carbon_skeleton->structure_confirmation fluorine_presence->structure_confirmation

Caption: Logical flow of NMR for structural analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Identity Check

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[19] It serves as an excellent tool for confirming the identity of 2-Fluoro-4-amino-5-bromo-benzaldehyde.

The Vibrational Fingerprint

The FTIR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule.[20] Key characteristic absorption bands for 2-Fluoro-4-amino-5-bromo-benzaldehyde include the carbonyl (C=O) stretch of the aldehyde, the N-H stretches of the amino group, and the C-F and C-Br stretches.[20]

Protocol for FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands and compare them to a reference spectrum if available.

Data Presentation:

Functional GroupExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)
N-H Stretch (Amino)3300 - 35003450, 3350
C-H Stretch (Aromatic)3000 - 31003080
C=O Stretch (Aldehyde)1680 - 17001690
C=C Stretch (Aromatic)1450 - 16001580, 1490
C-F Stretch1000 - 14001250
C-Br Stretch500 - 600580

Visualization of FTIR Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_analysis Data Interpretation sample_prep Prepare Sample (ATR or KBr Pellet) ftir_instrument FTIR Spectrometer sample_prep->ftir_instrument spectrum_acquisition Acquire Spectrum ftir_instrument->spectrum_acquisition peak_identification Identify Characteristic Peaks spectrum_acquisition->peak_identification functional_group_assignment Assign Functional Groups peak_identification->functional_group_assignment identity_confirmation Identity Confirmation functional_group_assignment->identity_confirmation

Caption: Workflow for FTIR identity confirmation.

Conclusion: An Integrated Approach to Purity Validation

The validation of 2-Fluoro-4-amino-5-bromo-benzaldehyde purity requires a strategic and integrated analytical approach. While HPLC stands as the primary tool for quantitative purity assessment, it must be complemented by other techniques to build a complete picture. GC-MS is essential for controlling volatile impurities, NMR provides unequivocal structural confirmation, and FTIR offers a rapid and reliable identity check. By employing these methods in a coordinated manner and adhering to the principles of analytical method validation outlined by regulatory bodies like the ICH, researchers and drug developers can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Intermediates. (2024, July 16). 7 Must-Know Tips for Quality Control.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20).
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).
  • G, S. P., & M N, K. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods.
  • AChemBlock. (2026, March 2). 2-amino-5-bromo-4-fluorobenzaldehyde 95%.
  • MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
  • Syazana, et al. (2013). Afr J Tradit Complement Altern Med., 10(2), 180-188.
  • University of Pretoria. (n.d.). CHAPTER 5 NMR SPECTROSCOPY.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from Chemical Science (RSC Publishing)
  • Dialnet. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products.
  • Benchchem. (n.d.). A Comparative Guide to the FTIR Analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its Analogs.
  • ChemicalBook. (n.d.). 2-Fluorobenzaldehyde(446-52-6) 1 H NMR.
  • invivochem.cn. (n.d.). HPLC Analysis for V10797901 2-Chloro-4-Bromo-5-fluorobenzaldehyde. Retrieved from invivochem.
  • ResearchGate. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Benchchem. (n.d.). analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
  • Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • ResearchGate. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Method Development for the Analysis of 2-Amino-4-chloro-5-fluorophenol.
  • PubMed. (2008, November 26). Model studies on the oxygen-induced formation of benzaldehyde from phenylacetaldehyde using pyrolysis GC-MS and FTIR.
  • IJTSRD. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
  • University of Pretoria. (n.d.). Chapter 5 On-line analysis of aldehydes and amines using Open Tubular and Multichannel PDMS traps.
  • 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3. (n.d.).
  • ThermoFisher. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
  • Merck. (n.d.). 2-Amino-5-bromo-4-chloro-benzaldehyde.
  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Chem-Impex. (n.d.). 5-Bromo-2-fluorobenzaldehyde.

Sources

Validation

A Senior Application Scientist's Guide to GC-MS Analysis of Halogenated Benzaldehyde Reactions

In the landscape of pharmaceutical and fine chemical synthesis, halogenated benzaldehydes are pivotal intermediates. Their reactions, whether focused on the aldehyde moiety or the aromatic ring, demand rigorous analytica...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and fine chemical synthesis, halogenated benzaldehydes are pivotal intermediates. Their reactions, whether focused on the aldehyde moiety or the aromatic ring, demand rigorous analytical oversight to ensure product purity, identify byproducts, and optimize reaction conditions. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the cornerstone technique for this purpose, offering unparalleled separation efficiency and definitive molecular identification.

This guide provides an in-depth comparison of GC-MS methodologies for the analysis of halogenated benzaldehyde reaction mixtures. We will move beyond a simple recitation of steps to explore the underlying principles that govern analytical choices, ensuring a robust and self-validating protocol. Our focus is not just on the "how," but the "why," empowering researchers to adapt and troubleshoot with confidence.

The Analytical Challenge: Reactivity and Co-elution

The primary analytical challenge with halogenated benzaldehydes and their reaction products lies in their chemical diversity. A typical reaction mixture might contain:

  • The starting material: e.g., a halogenated benzyl alcohol.

  • The desired product: The target halogenated benzaldehyde.

  • Over-oxidation byproducts: Halogenated benzoic acids.[1]

  • Reduction byproducts: Halogenated benzyl alcohols.[1]

  • Dehalogenation products: Benzaldehyde or benzyl alcohol.[2]

These compounds possess a range of polarities and volatilities. While the aldehydes and alcohols are generally amenable to direct GC analysis, carboxylic acids are highly polar and exhibit poor peak shape and thermal instability.[3][4] This necessitates a strategy that can handle all components in a single, efficient run.

Strategic Approach: Derivatization as a Pre-requisite for Comprehensive Analysis

Direct injection of a raw reaction mixture is often suboptimal. Aldehydes can be reactive in the hot injector port, and non-volatile components like benzoic acids will not chromatograph effectively.[5] To overcome these limitations, derivatization is the method of choice. It is a chemical modification technique used to convert analytes into products that have improved chromatographic properties.[4]

For this class of compounds, silylation is a superior strategy. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective at converting active hydrogens on alcohols (-OH) and carboxylic acids (-COOH) into their less polar and more volatile trimethylsilyl (TMS) ethers and esters, respectively.[6] This single-step derivatization renders all key analytes amenable to GC-MS analysis, improving peak shape, thermal stability, and overall sensitivity.[3]

Comparative Analysis: Isomer Separation and Identification

A key strength of GC-MS is its ability to separate and identify structural isomers. Halogenated benzaldehydes with the same chemical formula but different substitution patterns (e.g., 2-chlorobenzaldehyde, 3-chlorobenzaldehyde, and 4-chlorobenzaldehyde) will have distinct retention times due to differences in their boiling points and interactions with the GC column's stationary phase.

Mass spectrometry provides the definitive confirmation. While isomers will have the same molecular ion, their fragmentation patterns can differ, providing a structural fingerprint. However, the most reliable identification comes from comparing both the retention time and the mass spectrum against a known standard or a trusted library like the NIST/EPA/NIH Mass Spectral Library.[7]

Workflow for Comprehensive Reaction Mixture Analysis

The following diagram illustrates a robust workflow for the analysis of a halogenated benzaldehyde reaction mixture, incorporating the critical derivatization step.

GCMS_Workflow Workflow for GC-MS Analysis of Halogenated Benzaldehyde Reactions cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture (e.g., 100 µL) B 2. Solvent Evaporation (Under Nitrogen Stream) A->B C 3. Derivatization Add Acetonitrile & BSTFA Heat at 60°C for 30 min B->C D 4. Injection (1 µL into GC-MS) C->D Inject Derivatized Sample E 5. Chromatographic Separation (e.g., HP-5MS column) D->E F 6. Mass Spectrometry (Electron Ionization, 70 eV) E->F G 7. Peak Integration (Total Ion Chromatogram) F->G Acquire Data H 8. Spectral Analysis (Identify Molecular & Fragment Ions) G->H I 9. Library Comparison (NIST Database Confirmation) H->I J 10. Quantification (Relative Abundance %) I->J

Caption: A comprehensive workflow for the GC-MS analysis of halogenated benzaldehyde reaction mixtures.

Experimental Protocol: Analysis of a 4-Chlorobenzaldehyde Reaction

This protocol details the analysis of a hypothetical reaction mixture resulting from the oxidation of 4-chlorobenzyl alcohol. The expected components are the starting material, the 4-chlorobenzaldehyde product, and the 4-chlorobenzoic acid byproduct.

1. Sample Preparation & Derivatization

  • Rationale: This step ensures all components are volatile and thermally stable for GC analysis. BSTFA is chosen for its high reactivity with both alcohols and carboxylic acids.[6]

  • Protocol:

    • Pipette 100 µL of the organic phase from the reaction mixture into a 2 mL GC vial.

    • Gently evaporate the solvent to dryness under a stream of dry nitrogen.

    • Add 100 µL of acetonitrile to re-dissolve the residue.

    • Add 100 µL of BSTFA (with 1% TMCS catalyst).

    • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before analysis.

2. GC-MS Instrumentation and Conditions

  • Rationale: A non-polar HP-5MS column is an excellent general-purpose column for separating a wide range of organic compounds.[1] The temperature program is designed to provide good separation between the analytes of varying boiling points. A constant helium flow ensures reproducible retention times.[1]

  • Parameters:

    • GC System: Agilent 8890 GC or equivalent

    • MS System: Agilent 5977B MSD or equivalent

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min[1]

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (Splitless mode)

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 15°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • MS Ion Source: Electron Ionization (EI) at 70 eV

    • MS Quadrupole Temperature: 150°C

    • Mass Range: 40-400 amu[1]

Data Interpretation: A Comparative Look at Halogenated Analytes

The derivatized reaction mixture will produce a chromatogram with distinct peaks for each component. The mass spectrometer provides the data needed for positive identification.

Table 1: Comparative GC-MS Data for Derivatized 4-Chloro-Analytes

Compound (TMS Derivative)Expected Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]Isotopic Signature
4-Chlorobenzaldehyde~7.5140/142139/141 ([M-H]+), 111 ([M-CHO]+), 753:1 ratio for all chlorine-containing fragments[8]
4-Chlorobenzyl alcohol-TMS~8.2214/216200/199 ([M-CH3]+), 125 ([C7H6Cl]+), 73 (Si(CH3)3)3:1 ratio for all chlorine-containing fragments
4-Chlorobenzoic acid-TMS~9.5228/230213/215 ([M-CH3]+), 183/185, 111, 73 (Si(CH3)3)3:1 ratio for all chlorine-containing fragments

Understanding Fragmentation Patterns:

  • Halogen Isotopic Patterns: The most telling feature for chlorinated and brominated compounds is their isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic pair of peaks (M+ and M+2) for any chlorine-containing ion, with the M+2 peak being about one-third the height of the M+ peak.[8] For bromine (⁷⁹Br and ⁸¹Br), the abundance is nearly 1:1, resulting in M+ and M+2 peaks of almost equal intensity.[7][9]

  • 4-Chlorobenzaldehyde: The mass spectrum is characterized by a strong molecular ion peak at m/z 140/142. Common fragmentation includes the loss of a hydrogen atom to form a stable acylium ion ([M-H]+ at m/z 139/141) and the loss of the formyl radical (-CHO) to give the chlorophenyl cation at m/z 111.[10][11]

  • TMS Derivatives: Silylated compounds show characteristic fragmentation. The loss of a methyl group ([M-15]+) is very common. A prominent peak at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺), is a hallmark of TMS derivatization and serves as a useful diagnostic ion.

Conclusion

A successful GC-MS analysis of halogenated benzaldehyde reactions hinges on a holistic understanding of the sample's complexity and the strategic application of techniques like derivatization. By converting polar, non-volatile byproducts into analyzable forms, a single GC-MS run can provide a comprehensive snapshot of the reaction's progress, purity, and byproduct profile. The combination of chromatographic retention time and the unique fingerprints provided by mass spectral fragmentation and isotopic patterns delivers an authoritative and trustworthy result. This guide provides a validated framework that researchers can adapt to their specific halogenated compounds, ensuring data integrity and accelerating drug development and chemical synthesis programs.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76583, 3-Bromobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 252610, 3-Iodobenzaldehyde. Retrieved from [Link]

  • Lembicz, M., & Golebiowski, M. (2007). Mass spectrometry of fatty aldehydes. Postepy biochemii, 53(3), 257–264.
  • Flammang, R., et al. (2002). Distonic isomers of ionized benzaldehyde. International Journal of Mass Spectrometry, 217(1-2), 65-73.
  • SIELC Technologies. (2018, May 16). Benzaldehyde, 2-iodo-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96657, 4-Iodobenzaldehyde. Retrieved from [Link]

  • Al-Daghri, N. M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 32.
  • Al-Daghri, N. M., et al. (2022). Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry. Frontiers in Endocrinology, 13, 988581.
  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 4-Bromobenzaldehyde. In SpectraBase. Retrieved from [Link]

  • Postolnyi, B., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 28(20), 7083.
  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS.
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Yasuhara, A., & Shibamoto, T. (2000). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 46(1), 1-7.
  • Kim, H. Y., et al. (2011). A novel analytical method for the determination of glutaraldehyde in air using 2,3,4,5,6-pentafluorobenzyl hydroxylamine hydrochloride derivatization and gas chromatography–mass spectrometry. Analytical Methods, 3(7), 1636-1642.
  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.
  • Snow, N. H. (2019, March 10). The Challenges of Changing Retention Times in GC–MS. Spectroscopy Online.
  • Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). The Mass Spectrum of Chlorobenzene. Doc Brown's Chemistry. Retrieved from [Link]

  • Aktas, A. H. (2005). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 17(4), 2575-2579.
  • Postolnyi, B., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
  • Indira Gandhi National Open University. (n.d.).
  • Zhang, Q., et al. (2021). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. International Journal of Molecular Sciences, 22(16), 8856.
  • Syazana, N. S., et al. (2013). Analysis of volatile compounds of Malaysian Tualang (Koompassia excelsa) honey using gas chromatography mass spectrometry.

Sources

Comparative

Comparative Guide to Catalysts for the Suzuki-Miyaura Cross-Coupling of Aryl Bromides

Executive Summary The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern C–C bond formation in drug development and materials science. When optimizing this reaction for aryl bromides, scientists must...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern C–C bond formation in drug development and materials science. When optimizing this reaction for aryl bromides, scientists must carefully balance catalyst reactivity, steric accommodation, and stability. This guide provides an objective, data-driven comparison of four leading catalyst systems, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for immediate laboratory application.

Mechanistic Grounding: The Aryl Bromide Challenge

To select the optimal catalyst, one must first understand the thermodynamic and kinetic landscape of the substrate. The C–Br bond possesses a bond dissociation energy of approximately 81 kcal/mol, making it significantly more reactive than the highly stable C–Cl bond (96 kcal/mol), yet less reactive than the C–I bond[1].

Because oxidative addition into the carbon-halogen bond is frequently the rate-determining step, the choice of palladium precatalyst and its associated ligand architecture directly dictates the reaction's turnover frequency (TOF) and the required thermal energy.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Ar-Pd(II)-Br Complex Pd0->PdII_Ox Oxidative Addition (Ar-Br) PdII_Trans Ar-Pd(II)-Ar' Complex PdII_Ox->PdII_Trans Transmetalation (Ar'-B(OH)2, Base) PdII_Trans->Pd0 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura catalytic cycle highlighting the three core mechanistic transformations.

Catalyst Speciation and Comparative Analysis

Understanding catalyst speciation—specifically how the precatalyst activates into the active Pd(0) species—is critical for rational reaction design. An analysis of process chemistry literature reveals that standard complexes like Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and Pd(dppf)Cl₂ remain the most frequently utilized (pre)catalysts, appearing in roughly 45% of published cross-coupling papers[2]. However, modern ligand design has introduced highly specialized alternatives.

  • Pd(PPh₃)₄ (Tetrakis): The 14-Electron Standard

    • Mechanistic Causality: Dissociates in solution to form a 14-electron L2​Pd(0) complex.

    • Performance Profile: Effective for unhindered aryl bromides but generally requires elevated temperatures (80–100 °C) and higher catalyst loadings (2–5 mol%) to overcome the activation energy barrier for oxidative addition.

  • Pd(dppf)Cl₂: The Bidentate Workhorse

    • Mechanistic Causality: The bidentate ferrocenyl phosphine ligand enforces a stable cis-coordination geometry, preventing catalyst deactivation pathways such as palladium black precipitation.

    • Performance Profile: Highly robust, offering excellent yields for aryl bromides at moderate temperatures (60–80 °C) while resisting oxidation[1].

  • Buchwald Precatalysts (e.g., XPhos Pd G2/G3): The 12-Electron Masters

    • Mechanistic Causality: Bulky, electron-rich biaryl phosphines like XPhos possess a massive cone angle that prevents the coordination of a second ligand. This steric bulk forces the formation of a highly reactive, coordinatively unsaturated 12-electron L1​Pd(0) monoligated species[3].

    • Performance Profile: The electron-rich nature of XPhos accelerates oxidative addition, while its steric bulk accelerates reductive elimination (via steric relief). This allows for room-temperature couplings of hindered aryl bromides at sub-mol% loadings[3].

  • PEPPSI-IPr: The Heterocyclic Carbene Alternative

    • Mechanistic Causality: Utilizes a strongly σ -donating N-heterocyclic carbene (NHC) ligand rather than a phosphine.

    • Performance Profile: Exceptionally stable to air and moisture. It bridges the gap between homogeneous and heterogeneous catalysis, often maintaining high activity even in aqueous media where colloidal catalytic species may form[4].

Quantitative Performance Data

The following table summarizes the expected performance of these catalysts when coupling a moderately deactivated, electron-rich substrate (e.g., 4-bromoanisole) with phenylboronic acid.

Catalyst SystemLigand ArchitectureDominant Active SpeciesTypical LoadingTemp (°C)Yield (%)Key Advantage
Pd(PPh₃)₄ Monodentate L2​Pd(0) (14e⁻)2.0 - 5.0 mol%80 - 10080 - 85%Cost-effective, widely available
Pd(dppf)Cl₂ Bidentate L2​Pd(0) (14e⁻)1.0 - 3.0 mol%60 - 8090 - 95%Highly robust, resists degradation
XPhos Pd G2 Bulky Biaryl L1​Pd(0) (12e⁻)0.1 - 1.0 mol%RT - 40>98%Extreme activity, mild conditions
PEPPSI-IPr NHC L1​Pd(0) (12e⁻)1.0 - 2.0 mol%40 - 6092 - 96%Aqueous compatibility, high stability
Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, experimental protocols must be designed as self-validating systems. The following workflow utilizes XPhos Pd G2 for the room-temperature coupling of an aryl bromide, incorporating specific validation checkpoints to confirm the success of each mechanistic step.

Workflow Prep 1. Reagent Preparation (Weighing & Transfer) Degas 2. Deoxygenation (Freeze-Pump-Thaw x3) Prep->Degas React 3. Catalytic Reaction (Stirring under Argon) Degas->React Monitor 4. Reaction Monitoring (TLC/GC-MS Aliquots) React->Monitor Monitor->React Incomplete Workup 5. Quench & Workup (Aqueous Extraction) Monitor->Workup Purify 6. Purification (Flash Chromatography) Workup->Purify

Step-by-step self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol: High-Throughput Coupling using XPhos Pd G2

Causality Note: We utilize a weak base (K₃PO₄) in a biphasic solvent system (THF/Water) to facilitate the rapid formation of the reactive boronate complex [Ar′−B(OH)3​]− without hydrolyzing sensitive functional groups on the aryl bromide.

Step 1: Reagent Preparation & Speciation Setup

  • Action: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G2 (0.5 mol%).

  • Validation Checkpoint: Ensure the precatalyst is a free-flowing solid. Clumping or dark discoloration indicates premature degradation of the complex.

Step 2: Deoxygenation

  • Action: Add THF and Water (10:1 ratio). Subject the mixture to three consecutive freeze-pump-thaw cycles.

  • Causality: Oxygen rapidly oxidizes the highly reactive 12-electron L1​Pd(0) intermediate to inactive Pd(II) peroxo complexes, halting the catalytic cycle[3].

  • Validation Checkpoint: The complete absence of bubbling during the final thaw cycle under vacuum confirms complete degassing.

Step 3: Catalytic Reaction

  • Action: Stir the reaction vigorously at room temperature (or up to 40 °C for extremely sterically hindered substrates) under a positive pressure of argon for 2 hours.

  • Validation Checkpoint: The reaction mixture should remain homogeneous or form a fine, light suspension. The appearance of a black mirror on the glassware or heavy black precipitate indicates catalyst death (aggregation into bulk palladium).

Step 4: Reaction Monitoring & Quench

  • Action: Remove a 10 µL aliquot under argon, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS or TLC.

  • Validation Checkpoint: The complete disappearance of the aryl bromide peak and the emergence of the biaryl product mass confirms successful oxidative addition and transmetalation. If starting material remains, do not proceed to workup; re-evaluate degassing protocols or add 0.2 mol% additional catalyst.

Step 5: Workup and Purification

  • Action: Quench the reaction with water, extract three times with EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, and purify via flash chromatography.

  • Validation Checkpoint: Calculate the mass balance of the crude extract prior to chromatography. A crude mass significantly lower than the theoretical yield indicates product loss in the aqueous phase or unexpected volatility issues.

References[4] Title: Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.

Source: utexas.edu URL:[1] Title: Palladium(II)-catalyzed Suzuki–Miyaura Reactions of Arylboronic Acid with Aryl Halide in the Presence of Aryl-Ferrocenyl-Phosphines. Source: semanticscholar.org URL:[2] Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Source: acs.org URL:[3] Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Source: acs.org URL:

Sources

Validation

A Senior Application Scientist's Guide to Alternative Reagents for 2-Fluoro-4-amino-5-bromo-benzaldehyde in Synthetic Chemistry

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate success of a project....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate success of a project. 2-Fluoro-4-amino-5-bromo-benzaldehyde is a valuable reagent, prized for its unique substitution pattern that offers multiple reaction sites for the construction of complex molecular architectures. However, the exploration of alternative reagents is often necessitated by factors such as commercial availability, cost, or the desire to fine-tune the steric and electronic properties of a lead compound. This guide provides an in-depth comparison of viable alternatives to 2-Fluoro-4-amino-5-bromo-benzaldehyde, supported by theoretical principles and representative experimental protocols.

The Parent Compound: A Profile of 2-Fluoro-4-amino-5-bromo-benzaldehyde

2-Fluoro-4-amino-5-bromo-benzaldehyde is a trifunctional aromatic compound featuring an aldehyde, an amino group, and two different halogen substituents. This distinct arrangement of functional groups makes it a versatile precursor, particularly in the synthesis of heterocyclic compounds like quinazolines, which are prevalent scaffolds in medicinal chemistry. The electron-donating amino group and the electron-withdrawing halogen atoms create a unique electronic environment that influences the reactivity of the aldehyde and the aromatic ring.

Commercially Available Alternatives: A Comparative Overview

A survey of commercially available building blocks reveals two primary alternatives that maintain the core aminobenzaldehyde structure with variations in the halogen substitution pattern:

  • Alternative 1: 2-Amino-5-bromo-4-fluorobenzaldehyde

  • Alternative 2: 2-Amino-5-bromo-4-chlorobenzaldehyde

The key distinction between these alternatives and the parent compound lies in the position of the fluorine atom and the substitution of fluorine with chlorine. These seemingly minor changes can have a significant impact on the reactivity and, consequently, the outcome of a chemical reaction.

Theoretical Comparison of Reactivity

The reactivity of the aldehyde group in these compounds is primarily governed by the electronic effects of the substituents on the aromatic ring. The interplay of the electron-donating amino group (-NH2) and the electron-withdrawing halogen atoms (-F, -Cl, -Br) modulates the electrophilicity of the carbonyl carbon.

  • Inductive Effect (-I): All halogens exert an electron-withdrawing inductive effect, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The strength of the inductive effect decreases down the group: F > Cl > Br.

  • Mesomeric Effect (+M): The amino group exerts a strong electron-donating mesomeric effect, which can partially counteract the inductive effect of the halogens.

In the parent compound, the fluorine atom is ortho to the aldehyde, where its strong -I effect is most pronounced, potentially enhancing the aldehyde's reactivity. In Alternative 1, the fluorine is at the 4-position, and in Alternative 2, it is replaced by a chlorine atom. While a definitive prediction requires experimental validation, we can hypothesize that the parent compound might exhibit the highest reactivity due to the proximity of the highly electronegative fluorine to the aldehyde.

The following diagram illustrates the logical workflow for comparing the performance of these aldehydes in a typical synthetic transformation.

G cluster_0 Reagent Selection cluster_1 Reaction Setup cluster_2 Performance Evaluation A 2-Fluoro-4-amino-5-bromo-benzaldehyde (Parent) D Select Representative Reaction (e.g., Schiff Base Formation) A->D B 2-Amino-5-bromo-4-fluorobenzaldehyde (Alternative 1) B->D C 2-Amino-5-bromo-4-chlorobenzaldehyde (Alternative 2) C->D E Standardize Reaction Conditions: - Amine (1.0 eq) - Solvent (Ethanol) - Catalyst (Acetic Acid, cat.) - Temperature (Reflux) D->E F Monitor Reaction Progress (TLC) E->F G Isolate and Purify Product F->G H Determine Yield and Reaction Time G->H I Characterize Product (NMR, MS) H->I G A 2-Fluorobenzaldehyde B Potassium Bromate, H2SO4, 90°C C 5-Bromo-2-fluorobenzaldehyde B->C Bromination

Comparative

A Comparative Guide to the Synthesis of Substituted Benzaldehydes for Researchers and Drug Development Professionals

Substituted benzaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their versatile reactivity makes them indispensable building blocks in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their versatile reactivity makes them indispensable building blocks in modern organic chemistry. The choice of synthetic route to a target benzaldehyde is a critical decision in any multi-step synthesis, directly impacting yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth comparison of the most common and effective methods for the synthesis of substituted benzaldehydes, grounded in experimental data and mechanistic understanding. We will explore the nuances of each method, offering insights to guide your synthetic strategy.

Oxidation of Substituted Benzyl Alcohols: The Workhorse Approach

The oxidation of primary benzyl alcohols is arguably the most common and versatile method for accessing substituted benzaldehydes. The challenge lies in achieving selective oxidation to the aldehyde without over-oxidation to the corresponding benzoic acid. The choice of oxidant is therefore paramount and is dictated by the substrate's functional group tolerance and the desired scale of the reaction.

Mechanism of Oxidation

While the specifics vary with the chosen oxidant, a general mechanistic principle involves the formation of a key intermediate, such as a chromate ester in the case of chromium-based reagents, followed by the rate-determining elimination of a proton from the benzylic carbon.

Comparative Analysis of Common Oxidants
Oxidant SystemTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
PCC (Pyridinium Chlorochromate) 80-95CH2Cl2, Room TempMild, high-yielding, minimal over-oxidationCarcinogenic chromium waste, requires anhydrous conditions
PDC (Pyridinium Dichromate) 85-98CH2Cl2 or DMF, Room TempSimilar to PCC, can be used in DMF for less acidic conditionsCarcinogenic chromium waste, can be more sluggish than PCC
MnO2 (Manganese Dioxide) 70-90CH2Cl2 or Hexane, RefluxSelective for benzylic and allylic alcohols, inexpensiveStoichiometric amounts of reagent needed, can be slow
Swern Oxidation (DMSO, Oxalyl Chloride, Et3N) 85-95CH2Cl2, -78 °C to Room TempMetal-free, mild, excellent for sensitive substratesRequires cryogenic temperatures, produces foul-smelling dimethyl sulfide
Dess-Martin Periodinane (DMP) 90-98CH2Cl2, Room TempMild, high-yielding, broad functional group toleranceExpensive, potentially explosive under certain conditions
Experimental Protocol: A Representative PCC Oxidation

Synthesis of 4-Nitrobenzaldehyde from 4-Nitrobenzyl Alcohol

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (CH2Cl2) at room temperature, add a solution of 4-nitrobenzyl alcohol (1.0 equivalent) in CH2Cl2 dropwise.

  • Stir the resulting mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-nitrobenzaldehyde as a pale yellow solid.

Reductive Methods: From Carboxylic Acids and Their Derivatives

The reduction of benzoic acids, esters, or acid chlorides offers a complementary approach to benzaldehyde synthesis. This route is particularly useful when the corresponding carboxylic acid is more readily available than the benzyl alcohol.

Mechanism of Hydride Reduction

Reductions with hydride reagents like diisobutylaluminium hydride (DIBAL-H) proceed through the formation of a stable tetrahedral intermediate. The reaction is typically performed at low temperatures to prevent over-reduction to the alcohol.

Key Reducing Agents
  • DIBAL-H (Diisobutylaluminium Hydride): The reagent of choice for the partial reduction of esters and nitriles to aldehydes. It is a powerful reducing agent, and careful control of stoichiometry and temperature is crucial.

  • LiAlH(OtBu)3 (Lithium tri-tert-butoxyaluminum hydride): A less reactive hydride reagent that is particularly effective for the reduction of acid chlorides to aldehydes.

Experimental Protocol: DIBAL-H Reduction of an Ester

Synthesis of 4-Methoxybenzaldehyde from Methyl 4-methoxybenzoate

  • Dissolve methyl 4-methoxybenzoate (1.0 equivalent) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of DIBAL-H (1.1 equivalents) in toluene dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir until two clear layers are observed.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 4-methoxybenzaldehyde.

Formylation of Aromatic Rings: Direct Introduction of the Aldehyde

Direct formylation methods introduce the aldehyde group onto the aromatic ring in a single step. These reactions are governed by the principles of electrophilic aromatic substitution and are most effective for electron-rich aromatic systems.

A Comparison of Key Formylation Reactions
ReactionFormylating AgentSubstrate ScopeKey Features
Vilsmeier-Haack POCl3, DMFElectron-rich arenes (e.g., anilines, phenols, heterocycles)Mild conditions, high-yielding for activated substrates.
Gattermann HCN, HClActivated arenes (e.g., phenols, ethers)Uses highly toxic HCN.
Gattermann-Koch CO, HCl, AlCl3/CuClBenzene and simple alkylbenzenesRequires high pressure and a Lewis acid catalyst.
Reimer-Tiemann Chloroform, NaOHPhenolsOrtho-selective formylation.
Experimental Workflow: Vilsmeier-Haack Reaction

G cluster_reagents Reagent Preparation cluster_reaction Reaction & Workup DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent 1. Add POCl3 to DMF (0 °C) POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Arene Electron-Rich Arene Arene->Intermediate 2. Electrophilic Aromatic Substitution Product Substituted Benzaldehyde Intermediate->Product 3. Hydrolysis Hydrolysis Aqueous Workup (NaOH) Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation.

Other Notable Synthesis Routes

Several other named reactions provide access to substituted benzaldehydes, often with specific applications or for particular substrate classes.

  • Stephen Aldehyde Synthesis: This method involves the reduction of an aromatic nitrile using tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde.

  • Sommelet Reaction: This reaction utilizes hexamine to convert benzyl halides into the corresponding benzaldehydes. It is particularly useful when the starting material is a benzyl halide.

  • Duff Reaction: This is a formylation reaction that uses hexamine as the formylating agent for activated aromatic compounds like phenols.

Conclusion and Recommendations

The optimal synthetic route to a substituted benzaldehyde is highly dependent on the starting material availability, the nature and position of the substituents on the aromatic ring, and the desired scale of the synthesis.

  • For a general and versatile approach with a readily available benzyl alcohol, oxidation is often the most straightforward choice. The Dess-Martin periodinane offers excellent performance for small-scale, sensitive substrates, while PCC and MnO2 remain workhorses for larger-scale syntheses, albeit with waste disposal considerations.

  • When the corresponding benzoic acid or ester is the more accessible starting material, a DIBAL-H reduction is a powerful and efficient method, provided careful temperature control is exercised.

  • For electron-rich aromatic systems where direct introduction of the formyl group is desired, the Vilsmeier-Haack reaction offers a mild and effective solution.

It is imperative for the researcher to carefully consider the advantages and limitations of each method in the context of their specific synthetic goals. This guide serves as a starting point for navigating these choices, and further consultation of the primary literature is always recommended for specific applications.

References

  • Oxidation of Alcohols by PCC: Pérez-Venegas, M., et al. (2009). A theoretical study of the oxidation of benzyl alcohol by pyridinium chlorochromate. Journal of Molecular Structure: THEOCHEM, 903(1-3), 83-88. [Link]

  • Swern Oxidation: Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions, 39, 297-572. [Link]

  • Dess-Martin Periodinane Oxidation: Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156. [Link]

  • Vilsmeier-Haack Reaction: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 56, 355-686. [Link]

  • Gattermann-Koch Reaction: Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (This is a general reference for named reactions, and a direct link to a specific chapter is not feasible, but the book is a standard reference). [Link]

  • Reimer-Tiemann Reaction: Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 28, 1-36. [Link]

  • Stephen Aldehyde Synthesis: Williams, J. W., & Witten, C. H. (1955). The Stephen Reaction. Chemical Reviews, 55(4), 639-661. [Link]

  • Sommelet Reaction: March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. (A standard textbook reference). [Link]

Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 2-Fluoro-4-amino-5-bromo-benzaldehyde

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS No. Not Available/Mixture of Isomers).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Fluoro-4-amino-5-bromo-benzaldehyde (CAS No. Not Available/Mixture of Isomers). As a halogenated aromatic aldehyde, this compound requires specific procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream effectively and responsibly.

Compound Profile and Inherent Hazards

2-Fluoro-4-amino-5-bromo-benzaldehyde is a substituted aromatic compound containing functional groups that dictate its reactivity and toxicological profile. The presence of bromine and fluorine atoms classifies it as a halogenated organic compound, which often presents environmental persistence and specific disposal challenges.[1][2] The aldehyde group can be a source of reactivity, while the amino group and halogen substituents influence its biological activity and toxicity.

While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from closely related analogs (such as 2-Amino-3-bromo-5-fluorobenzaldehyde and 4-Bromo-2-fluorobenzaldehyde) provide a strong basis for hazard assessment.[3][4] The primary hazards are consistently identified across these related structures.

Table 1: Summary of Identified Hazards for Structurally Similar Compounds

Hazard Class GHS Category Description Causality
Skin Corrosion/Irritation Category 2 Causes skin irritation.[3][4][5] The aromatic structure and functional groups can disrupt the lipid barrier of the skin, leading to inflammation.
Serious Eye Damage/Irritation Category 2 / 2A Causes serious eye irritation.[3][4][5] Direct contact can cause significant inflammation and potential damage to the cornea and conjunctiva.
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation.[3][4][5] As a fine powder or dust, the compound can be inhaled, irritating the mucous membranes of the respiratory tract.

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Harmful if swallowed, in contact with skin, or if inhaled.[6][7] | The compound can be absorbed into the bloodstream through multiple routes, potentially causing systemic effects. |

During combustion, this compound may release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[3] This is a critical consideration for the final disposal method.

Mandatory Personal Protective Equipment (PPE) Protocol

Before handling 2-Fluoro-4-amino-5-bromo-benzaldehyde in any capacity—from experimental use to disposal—a stringent PPE protocol must be followed. The goal is to create a complete barrier to prevent any route of exposure.[8]

Table 2: Required PPE for Handling and Disposal

Body Area Required Equipment Standard/Specification Rationale
Hands Chemical-resistant gloves (Nitrile, Neoprene) ASTM F739 or EN 374 Prevents skin contact and absorption.[9][10] Gloves must be inspected before use and changed immediately if contaminated.
Eyes/Face Safety glasses with side shields and a face shield, or chemical splash goggles. ANSI Z87.1 or EN 166 Protects against splashes of solutions or airborne dust from contacting the eyes and face.[6][9]
Body Chemical-resistant lab coat or apron Provides a primary barrier against spills and contamination of personal clothing.[11]
Respiratory NIOSH-approved respirator Required when handling the solid outside of a certified chemical fume hood or if dust generation is likely.[9][10]

| Feet | Closed-toe shoes | | Protects feet from spills. |

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. 2-Fluoro-4-amino-5-bromo-benzaldehyde is classified as a halogenated organic solid waste . It is imperative that this waste is segregated at the point of generation and not mixed with other waste streams, such as non-halogenated solvents or aqueous waste.

Why is segregation critical?

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate the strict segregation of hazardous waste. Halogenated organics are typically assigned specific waste codes.

  • Disposal Method: Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the acidic gases (HBr, HF) produced during combustion.[12] Mixing it with non-halogenated waste complicates and increases the cost of disposal.

  • Safety: Prevents unintended chemical reactions that could occur if mixed with incompatible waste materials.

The following decision tree illustrates the proper segregation workflow.

Caption: Waste Segregation Decision Tree for 2-Fluoro-4-amino-5-bromo-benzaldehyde.

Step-by-Step Disposal Procedures

Follow the appropriate procedure based on the type of waste generated. All disposal activities should be conducted within a certified chemical fume hood.

Protocol 1: Disposal of Unused/Expired Product

This protocol applies to the pure, solid chemical that is no longer needed.

  • Preparation: Ensure all required PPE is worn correctly. Designate a clear workspace within a chemical fume hood.

  • Container: Obtain a designated hazardous waste container for "Halogenated Organic Solids." This container must be in good condition, compatible with the chemical, and have a secure, sealable lid.

  • Transfer: Carefully transfer the 2-Fluoro-4-amino-5-bromo-benzaldehyde from its original container into the designated waste container. Use a dedicated spatula or scoop. Minimize dust generation during the transfer.[6]

  • Rinse Original Container: Triple-rinse the empty original container with a suitable organic solvent (e.g., acetone or ethanol). The rinsate is also considered hazardous waste. Collect all rinsate in a designated "Halogenated Organic Liquid Waste" container.

  • Seal and Label: Securely close the waste container. Label it clearly with "Hazardous Waste," the full chemical name "2-Fluoro-4-amino-5-bromo-benzaldehyde," and the approximate quantity added.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health & Safety (EHS) department.[3]

Protocol 2: Disposal of Contaminated Labware and PPE

This protocol applies to disposable items that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and wipes.

  • Collection: At the point of use, immediately place all contaminated disposable items into a dedicated, labeled waste bag or container for "Solid Halogenated Organic Waste."

  • Segregation: Do not mix these items with regular trash or other non-hazardous waste streams.

  • Sealing: Once the work is complete or the bag is full, securely seal the bag or container.

  • Transfer: Place the sealed bag into the larger, rigid "Halogenated Organic Solids" waste container provided by your institution's EHS.

  • Labeling: Ensure the main waste container is properly labeled as described in Protocol 1.

Protocol 3: Management and Disposal of Spills

In the event of a spill, prioritize personnel safety before cleanup.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or if dust is airborne, evacuate the laboratory and contact your institution's EHS emergency line.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood sash should be down).

  • Assemble Cleanup Kit: Use a spill kit designed for solid chemical spills. This should contain an absorbent material (e.g., vermiculite or sand), scoops, and a designated waste container. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Contain and Absorb: Gently cover the spill with the inert absorbent material, working from the outside in to minimize the spread of dust.

  • Collect Waste: Carefully sweep or scoop the mixture of absorbent and chemical into a designated, sealable container.[3][13]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials are considered hazardous waste and must be disposed of according to Protocol 2.

  • Label and Store: Seal and label the spill cleanup waste container as "Hazardous Waste: Spill Debris containing 2-Fluoro-4-amino-5-bromo-benzaldehyde." Store for EHS collection.

Final Disposal Pathway

All collected waste containing 2-Fluoro-4-amino-5-bromo-benzaldehyde must be disposed of through a licensed hazardous waste disposal facility.[3][5] The standard and most appropriate method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage the hazardous combustion byproducts.[12] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Science.gov. (n.d.). halogenated aromatic compounds: Topics. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 847-862. Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913-2919. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691-8699. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

  • Capot Chemical. (2026, March 9). MSDS of 2-Bromo-4-chloro-6-fluoro-benzaldehyde. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Fluoro-4-amino-5-bromo-benzaldehyde

Handling 2-Fluoro-4-amino-5-bromo-benzaldehyde (also known as 4-amino-5-bromo-2-fluorobenzaldehyde, CAS: 2386788-83-4)[1] requires rigorous safety protocols due to its polyfunctional nature. As a highly reactive building...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-Fluoro-4-amino-5-bromo-benzaldehyde (also known as 4-amino-5-bromo-2-fluorobenzaldehyde, CAS: 2386788-83-4)[1] requires rigorous safety protocols due to its polyfunctional nature. As a highly reactive building block used in drug development, its physical and chemical properties demand specific operational and logistical controls to protect laboratory personnel and maintain environmental compliance.

Mechanistic Hazard Profile

To handle this compound safely, scientists must understand the chemical causality behind its inherent risks:

  • Electrophilic Aldehyde: The formyl group is highly electrophilic and can covalently cross-link with nucleophilic residues (e.g., thiols and primary amines) on skin proteins and respiratory mucosa, causing severe irritation and potential sensitization.

  • Lipophilic Halogens: The presence of fluorine and bromine atoms significantly increases the molecule's lipophilicity. This enhances its ability to penetrate the stratum corneum (the outer skin barrier) much faster than unhalogenated analogs.

  • Aniline Derivative: The free amino group presents a risk of systemic toxicity if absorbed. Aromatic amines are known to be metabolized by hepatic enzymes into reactive hydroxylamines, which can interfere with oxygen transport and lead to methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

To mitigate these mechanistic risks, a robust PPE strategy is required, grounded in OSHA's Laboratory Standard (29 CFR 1910.1450)[2].

Table 1: Quantitative & Qualitative PPE Specifications

Protection AreaRecommended PPESpecification / Quantitative DataMechanistic Justification
Hands Nitrile Gloves (Double Gloving)Thickness: 0.11 mm (inner), 0.15 mm (outer). Breakthrough: > 480 mins.Nitrile provides excellent resistance to solid halogenated aromatics. Double gloving creates a self-validating system: if the outer glove is breached during solvent handling, the inner glove remains a sterile barrier.
Eyes/Face Safety GogglesANSI Z87.1 certified, indirect venting.Prevents fine crystalline dust from contacting ocular mucosa. Indirect venting prevents chemical vapor intrusion while avoiding fogging.
Body Lab Coat & ApronFlame-resistant (FR) cotton lab coat.Protects against static discharge and solid deposition.
Respiratory N95/P100 Particulate RespiratorFilter efficiency: 95% to 99.97% of airborne particles.Required only if handling outside a fume hood (not recommended). Protects against the inhalation of aerosolized electrophilic dust.

Operational Workflow: Safe Handling Protocol

According to Prudent Practices in the Laboratory[3], handling hazardous, irritating solids requires strict environmental controls to prevent aerosolization and cross-contamination.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the chemical fume hood is operational. Self-validate the environment by checking the digital monitor; the face velocity must be between 80 and 120 feet per minute (fpm) before opening the chemical container.

  • Static Mitigation: Halogenated powders often carry static charges, causing them to repel from spatulas and aerosolize. Wipe the exterior of the reagent bottle and the weighing spatula with a damp, lint-free cloth or use an anti-static ionizer gun prior to opening.

  • Closed-System Weighing: Place a pre-tared, sealable vial on the analytical balance inside the fume hood. Transfer the solid directly into the vial.

  • Inert Transfer: Seal the vial tightly before removing it from the balance area. Never transport open containers of 2-Fluoro-4-amino-5-bromo-benzaldehyde across the laboratory.

  • Immediate Decontamination: Immediately rinse the spatula with a compatible solvent (e.g., acetone or ethanol) directly into a designated halogenated waste beaker, followed by a thorough soap and water wash.

HandlingWorkflow A 1. Fume Hood Validation (Face Velocity: 80-120 fpm) B 2. Static Mitigation (Anti-static wipe/ionizer) A->B C 3. Closed-System Weighing (Pre-tared sealable vial) B->C D 4. Inert Transfer (Seal before moving) C->D E 5. Immediate Decontamination (Solvent rinse to waste) D->E

Step-by-step operational workflow for handling 2-Fluoro-4-amino-5-bromo-benzaldehyde.

Spill Response Plan

In the event of a solid spill, do not sweep dry , as the mechanical action will aerosolize the toxic dust into the breathing zone[3].

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize localized exhaust.

  • Dampen: Gently mist the spilled solid with water or cover it with damp paper towels. This physically suppresses dust formation.

  • Collect: Using a non-sparking scoop, carefully transfer the dampened material into a sealable, compatible secondary container (e.g., a wide-mouth polypropylene jar).

  • Clean: Wash the spill surface with a mild detergent solution to break down the compound, followed by a wipe-down with ethanol to remove any residual lipophilic traces.

Waste Management & Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA) regulations[4], this chemical and any contaminated materials (including gloves and wipes) must be managed systematically from "cradle to grave."

  • Segregation: Do not mix with non-halogenated waste streams. The presence of fluorine and bromine dictates that this waste must be routed to a specialized high-temperature incinerator. Standard incineration of halogens can lead to the atmospheric release of highly toxic halogenated dioxins and furans.

  • Labeling: Label the waste container explicitly as "Hazardous Waste: Halogenated Organics (Contains 2-Fluoro-4-amino-5-bromo-benzaldehyde)." You must include the exact accumulation start date[4].

  • Storage: Store the sealed waste in a secondary containment tray in a designated Satellite Accumulation Area (SAA) for no longer than the legally permitted time (typically 90 to 180 days, depending on your facility's generator status).

WasteRouting W1 Solid Waste & Contaminated PPE W2 Segregate: Halogenated Stream W1->W2 W3 Labeling: RCRA Compliant W2->W3 W4 Disposal: High-Temp Incineration W3->W4

EPA-compliant waste segregation and disposal routing for halogenated organics.

References

  • Title: OSHA FactSheet: Laboratory Safety OSHA Lab Standard | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link][2]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory | Source: National Center for Biotechnology Information (NCBI) | URL: [Link][3]

  • Title: Learn the Basics of Hazardous Waste | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link][4]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.